SR-4370
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKWTZHYXRTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-4370: A Technical Guide to its Role in Suppressing Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research professionals. The information contained herein is based on publicly available data, primarily from conference abstracts. Detailed, peer-reviewed publications with complete experimental protocols and comprehensive datasets for SR-4370 are not publicly available at the time of this writing. Therefore, the experimental protocols provided are representative methodologies for the described techniques.
Executive Summary
This compound is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. Preclinical evidence strongly suggests that this compound effectively suppresses androgen receptor (AR) signaling in prostate cancer models. Its mechanism of action involves the epigenetic modification of chromatin structure, leading to the transcriptional repression of the androgen receptor, its splice variants, and key target genes, including the oncogene MYC. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, available quantitative data, and representative experimental protocols for key preclinical assays.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of class I HDACs. In the context of androgen receptor signaling, these HDACs play a crucial role in maintaining a condensed chromatin state around the regulatory regions of AR and its target genes, which is permissive for transcription.
By inhibiting HDAC1, HDAC2, and HDAC3, this compound leads to an increase in the acetylation of histone proteins. This hyperacetylation neutralizes the positive charge of lysine residues on histones, resulting in a more relaxed and open chromatin structure (euchromatin). This altered chromatin landscape, particularly at AR-binding sites, becomes inaccessible to the transcriptional machinery, leading to the downregulation of AR and AR-regulated gene expression.[1][2] This ultimately results in the suppression of prostate cancer cell proliferation and tumor growth.[3]
Figure 1: Proposed mechanism of action for this compound in suppressing androgen receptor signaling.
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive dose-response curves and statistical analyses from peer-reviewed publications are not currently available.
Table 1: In Vitro HDAC Inhibition
| Target | IC50 (µM) |
| HDAC1 | 0.13[4] |
| HDAC2 | 0.58[4] |
| HDAC3 | 0.006[4] |
| HDAC6 | 3.4[4] |
| HDAC8 | 2.3[4] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 12.6 |
Table 3: Preclinical Efficacy (Qualitative Summary)
| Experiment | Model System | Key Findings |
| Gene Expression Profiling | Prostate Cancer Cell Lines | Downregulation of AR, AR-Vs, AR target genes, and the MYC oncogenic network.[3] |
| Chromatin Accessibility (ATAC-seq) | Prostate Cancer Cell Lines | Altered chromatin states; AR-binding sites become inaccessible upon treatment.[3] |
| In Vivo Tumor Growth | Prostate Cancer Xenograft Models | Significant suppression of tumor growth.[3] |
| Combination Therapy | C4-2 Prostate Cancer Cells | Sensitized cells to enzalutamide.[3] |
Experimental Protocols (Representative Methodologies)
The following are generalized protocols for the key experiments mentioned in the preclinical evaluation of this compound. These are not the specific protocols used in the original studies but are based on standard laboratory practices.
Cell-Based Assays
4.1.1 Cell Culture
Prostate cancer cell lines (e.g., LNCaP, C4-2, VCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments involving androgen receptor signaling, cells are often grown in a steroid-depleted medium (e.g., RPMI-1640 with charcoal-stripped FBS) prior to treatment.
4.1.2 Western Blotting for AR Protein Expression
-
Cell Lysis: Cells are treated with this compound at various concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
4.1.3 RT-qPCR for AR Target Gene Expression
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for specific AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Chromatin Accessibility Assay (ATAC-seq)
Figure 2: A generalized workflow for an ATAC-seq experiment.
A standard ATAC-seq protocol involves the following steps:
-
Cell Preparation: Approximately 50,000 cells per treatment condition are harvested.
-
Transposition Reaction: The cells are lysed to isolate nuclei, which are then treated with a hyperactive Tn5 transposase that simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.
-
DNA Purification and Library Preparation: The "tagmented" DNA is purified and then amplified by PCR to add sequencing indices and generate the final library.
-
Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencing platform. The resulting data is analyzed to identify regions of open chromatin (peaks), and changes in accessibility between this compound-treated and control samples are quantified.
In Vivo Xenograft Model
Figure 3: A typical workflow for a prostate cancer xenograft study.
-
Cell Implantation: Prostate cancer cells (e.g., 1-2 x 10^6 C4-2 cells) in a mixture of media and Matrigel are subcutaneously injected into the flanks of male immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume (calculated using the formula: (length x width²)/2) and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting, RT-qPCR).
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound. The compound appears to be in the preclinical stage of development.
Conclusion
This compound is a promising preclinical candidate for the treatment of prostate cancer, particularly in the context of castration-resistant disease where androgen receptor signaling remains a key driver. Its potent and selective inhibition of class I HDACs leads to the epigenetic suppression of the AR signaling axis. The available data demonstrates its ability to reduce prostate cancer cell proliferation and suppress tumor growth in vivo. Further research and the publication of comprehensive preclinical data will be crucial to fully elucidate its therapeutic potential and to guide its potential transition into clinical development.
References
In-Depth Technical Guide: SR-4370 as a Latency-Reversing Agent in HIV Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The establishment of latent viral reservoirs, primarily in resting CD4+ T cells, remains the most significant obstacle to a curative therapy for Human Immunodeficiency Virus (HIV) infection. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency-Reversing Agents (LRAs), thereby exposing infected cells to immune-mediated clearance. This technical guide provides a comprehensive overview of SR-4370, a novel small molecule identified as a potent LRA. This compound, a class I histone deacetylase (HDAC) inhibitor, has demonstrated significant efficacy in reactivating latent HIV-1 in preclinical models without inducing global T cell activation, a critical attribute for potential therapeutic agents. This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound, with the chemical name 2′,3′-difluoro-[1,1′-biphenyl]-4-carboxylic acid, 2-butylhydrazide, was identified through a high-throughput screening of an epigenetic compound library for its ability to reactivate latent HIV-1.[1][2] It is a potent inhibitor of class I histone deacetylases (HDACs), which play a crucial role in maintaining HIV latency by promoting a condensed chromatin state around the integrated provirus, thereby repressing transcription. By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and facilitating the initiation of viral gene expression.[1]
Mechanism of Action and Signaling Pathway
This compound functions by selectively inhibiting class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. In the context of HIV latency, HDACs are recruited to the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus, by various transcription factors. This results in the deacetylation of histones in the vicinity of the LTR, creating a transcriptionally repressive environment.
The inhibition of HDAC1, HDAC2, and HDAC3 by this compound leads to the hyperacetylation of histones, which neutralizes their positive charge and weakens their interaction with DNA. This "loosening" of the chromatin structure allows for the recruitment and binding of transcriptional activators, such as NF-κB and the positive transcription elongation factor b (P-TEFb), to the HIV-1 LTR. The subsequent phosphorylation of the RNA Polymerase II C-terminal domain by P-TEFb facilitates efficient transcriptional elongation and the production of viral RNAs, ultimately leading to the reactivation of the latent provirus.[1]
Quantitative Data on Latency Reversal and Cytotoxicity
The efficacy of this compound as a latency-reversing agent has been quantified in various in vitro models of HIV latency. The following tables summarize the key findings, providing a clear comparison of its activity and toxicity.
Table 1: In Vitro Efficacy of this compound in HIV Latency Reversal
| Cell Line | Assay | This compound Concentration | Result | Positive Control | Reference |
| J-Lat 8.4 | GFP Reporter Assay | 10 µM | Statistically significant increase in GFP+ cells | PMA | [1] |
| ACH2 | p24 ELISA | 10 µM | Statistically significant increase in p24 production (p=0.019) | PMA | [1] |
Table 2: Cytotoxicity and T Cell Activation Profile of this compound
| Cell Type | Assay | This compound Concentration | Result | Reference |
| PBMCs | Cell Viability Assay | Up to 100 µM | Low toxicity observed | [1] |
| CD4+ T cells | Flow Cytometry (CD69/CD25) | Not specified | No significant T cell activation | [1][2] |
| PBMCs | Immunophenotyping | Not specified | No significant changes in immune cell populations | [1][2] |
Note: Specific percentage of reactivation and EC50 values for this compound in these assays are not publicly available in the cited literature and would require access to the raw experimental data.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
High-Throughput Screening (HTS) for Latency-Reversing Agents
This protocol outlines the initial screening process used to identify this compound from an epigenetic compound library.
Protocol Details:
-
Cell Culture: Jurkat-LTR-GFP cells, which harbor a latent HIV-1 LTR driving the expression of Green Fluorescent Protein (GFP), are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Preparation: Cells are seeded into 384-well plates at a density of 5 x 10^4 cells per well.
-
Compound Addition: The epigenetic compound library is added to the wells at a final concentration of 10 µM. Phorbol 12-myristate 13-acetate (PMA) is used as a positive control for reactivation, and DMSO as a negative control.
-
Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: GFP expression is quantified using a high-content imaging system. Cell viability can be simultaneously assessed using a nuclear stain (e.g., Hoechst 33342) and a viability dye (e.g., propidium iodide).
-
Data Analysis: Hits are identified as compounds that induce GFP expression above a certain threshold (e.g., >10% of the PMA control) with minimal cytotoxicity.
J-Lat Cell Reactivation Assay
This assay is used to validate the latency-reversing activity of hit compounds in a well-characterized model of HIV latency.
Protocol Details:
-
Cell Culture: J-Lat cells (clone 8.4), which contain a near full-length, env-defective HIV provirus with a GFP reporter in the nef locus, are maintained in RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin.[1]
-
Assay Setup: J-Lat cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well.
-
Treatment: this compound is added at various concentrations (e.g., 0.1 to 100 µM). PMA is used as a positive control.
-
Incubation: Cells are incubated for 24 hours.
-
Analysis: The percentage of GFP-positive cells is determined by flow cytometry.
Modified Viral Outgrowth Assay (VOA)
This assay assesses the ability of this compound to induce the production of replication-competent virus from latently infected cells.[1]
Protocol Details:
-
Cell Preparation: CD4+ T cells are isolated from the peripheral blood mononuclear cells (PBMCs) of healthy donors and activated with phytohemagglutinin (PHA).
-
Co-culture Setup: Activated CD4+ T cells are mixed with a small number of ACH2 cells, a T cell line that harbors an integrated latent HIV-1 provirus.
-
Treatment: The co-culture is treated with this compound, PMA (positive control), or DMSO (negative control).
-
Incubation and Wash: After 18 hours of incubation, the cells are washed to remove the compounds.
-
Viral Expansion: SupT1-CCR5 cells, which are highly permissive to HIV-1 infection, are added to the culture to allow for the amplification of any released virus.
-
Readout: After a period of co-culture to allow for viral spread, the supernatant is collected, and the amount of p24 viral capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA).
T Cell Activation and Immunophenotyping by Flow Cytometry
This protocol is used to assess the potential of this compound to induce non-specific T cell activation and to monitor for any changes in the proportions of different immune cell populations.[1]
Protocol Details:
-
Cell Isolation: PBMCs are isolated from healthy donor blood by density gradient centrifugation.
-
Treatment: PBMCs are treated with this compound, PHA (positive control for T cell activation), or DMSO for 24 hours.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies against various cell surface markers, including:
-
T Cell Activation Markers: CD69, CD25
-
General Leukocyte Marker: CD45
-
T Cell Markers: CD3, CD4, CD8
-
Monocyte Marker: CD14
-
B Cell Marker: CD19
-
NK Cell Markers: CD16/56
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of cells expressing activation markers and the proportions of different immune cell subsets are quantified using flow cytometry analysis software.
Conclusion and Future Directions
This compound represents a promising new lead compound in the development of latency-reversing agents for an HIV cure. Its ability to reactivate latent HIV-1 through the selective inhibition of class I HDACs, coupled with a favorable safety profile characterized by low cytotoxicity and a lack of global T cell activation, makes it a compelling candidate for further preclinical and clinical investigation.
Future studies should focus on:
-
In vivo efficacy: Evaluating the ability of this compound to reactivate latent HIV in animal models.
-
Combination therapy: Investigating the synergistic effects of this compound with other LRAs or with immune-based therapies.
-
Pharmacokinetics and pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
The continued development of potent and specific LRAs like this compound is a critical step towards the ultimate goal of eradicating the latent HIV reservoir and achieving a functional cure for HIV infection.
References
The Benzoylhydrazide Class of HDAC Inhibitors: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of a Promising New Class of Epigenetic Modulators
This technical guide provides a comprehensive overview of the benzoylhydrazide class of histone deacetylase (HDAC) inhibitors, intended for researchers, scientists, and drug development professionals. This document delves into the core characteristics of these compounds, from their mechanism of action to detailed experimental protocols and their impact on key cellular signaling pathways.
Introduction to Benzoylhydrazide HDAC Inhibitors
Histone deacetylase inhibitors (HDACis) have emerged as a significant class of therapeutic agents, particularly in oncology.[1] By preventing the removal of acetyl groups from histones and other proteins, HDACis can alter chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] While several classes of HDACis exist, including hydroxamic acids, aminobenzamides, cyclic peptides, and aliphatic acids, the benzoylhydrazide scaffold represents a relatively new and promising chemotype.[1] These compounds have demonstrated selectivity for Class I HDACs (HDAC1, 2, and 3), which are frequently dysregulated in various cancers.[1][3]
The prototypical benzoylhydrazide HDAC inhibitor, UF010, was identified through high-throughput screening and has been shown to be a competitive inhibitor with a fast-on/slow-off binding mechanism.[1][4] This guide will explore the key attributes of this class of inhibitors, providing the necessary technical details for their evaluation and development.
Mechanism of Action
Benzoylhydrazide HDAC inhibitors function as competitive inhibitors, binding to the substrate pocket within the catalytic core of the HDAC enzyme.[1] This mode of action prevents the natural substrate, an acetylated lysine residue, from accessing the active site, thereby inhibiting the deacetylation process. The result is an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression and cellular function.[1][4]
Quantitative Data: In Vitro Efficacy
The following tables summarize the in vitro inhibitory activity of key benzoylhydrazide HDAC inhibitors against various HDAC isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: IC50 Values of UF010 and Analogs Against Class I and IIb HDACs [1][5]
| Compound | R1 | R2 | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | HDAC10 (μM) |
| UF010 | Br | n-butyl | 0.46 (0.0005 nM) | 1.33 (0.0001 nM) | 0.19 (0.00006 nM) | 9.09 (9.1 nM) | 2.83 (1.5 nM) | 15.3 nM |
| SR-3203 | F | n-butyl | 13.2 | 15.1 | 1.78 | nd | nd | nd |
| SR-3204 | -OCF3 | n-butyl | 8.86 | 9.09 | 1.35 | nd | nd | nd |
| SR-3208 | I | n-butyl | 0.14 | 0.35 | 0.05 | nd | nd | nd |
| SR-3302 | Cl | n-butyl | 0.22 | 0.58 | 0.09 | nd | nd | nd |
| SR-3459 | Br | n-pentyl | 0.28 | 0.76 | 0.11 | nd | nd | nd |
Note: Discrepancies in reported IC50 values exist in the literature. The values in parentheses represent data from a separate source. "nd" indicates that the data was not determined.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of benzoylhydrazide HDAC inhibitors.
General Synthesis and Purification of Benzoylhydrazide Derivatives
The synthesis of benzoylhydrazide HDAC inhibitors typically involves the reaction of a substituted benzoic acid with a hydrazine derivative.[6][7]
Protocol 1: Synthesis of a Benzoylhydrazide Derivative
-
Activation of Carboxylic Acid: To a solution of the desired benzoic acid derivative (1 mmol) in a suitable dry solvent (e.g., dichloromethane, 20 mL), add a coupling agent such as thionyl chloride (1.2 mmol) and a catalytic amount of dry dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at reflux for several hours (e.g., 5 hours) to form the corresponding benzoyl chloride.
-
Removal of Excess Reagents: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Hydrazide Formation: Dissolve the resulting benzoyl chloride in a suitable solvent and add the desired hydrazine derivative. The reaction is typically stirred at room temperature until completion.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Protocol 2: Purification
The crude product can be purified using one or more of the following standard techniques:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility. Allow the solution to cool slowly to induce crystallization of the pure product.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography using silica gel is a common and effective method. A suitable solvent system (eluent) is chosen to achieve optimal separation of the desired compound from impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds, preparative HPLC can be employed.[8]
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of compounds against purified HDAC enzymes.[10][11]
Protocol 3: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., benzoylhydrazide inhibitor) and a known HDAC inhibitor (positive control, e.g., Trichostatin A) in the assay buffer.
-
Prepare a solution of the purified recombinant HDAC enzyme in the assay buffer.
-
Prepare a developer solution (e.g., trypsin in assay buffer with a known HDAC inhibitor to stop the reaction).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well.
-
Add the test compound or control solutions to the appropriate wells.
-
Add the HDAC enzyme solution to all wells except the blank controls.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for a further 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm for AMC-based substrates).[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Cell-Based HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC activity within intact cells.[12][13]
Protocol 4: Cell-Based HDAC Activity Assay
-
Cell Culture:
-
Plate cells (e.g., HCT116, HeLa) in a 96-well plate and culture overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzoylhydrazide inhibitor or a known HDACi for a specified period (e.g., 1-24 hours).
-
-
Assay Procedure (using a commercial kit, e.g., HDAC-Glo I/II):
-
Remove the culture medium.
-
Add a cell-permeable HDAC substrate solution to each well. This substrate is deacetylated by intracellular HDACs.
-
Incubate the plate at 37°C for a specified time to allow for substrate deacetylation.
-
Add a developer reagent that contains a protease to cleave the deacetylated substrate, releasing a substrate for a reporter enzyme (e.g., luciferase).
-
Incubate at room temperature to allow the reporter enzyme reaction to proceed.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
A decrease in the luminescence signal corresponds to the inhibition of HDAC activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.
-
Signaling Pathways and Cellular Effects
Benzoylhydrazide HDAC inhibitors have been shown to modulate several critical signaling pathways involved in cancer progression.[1]
Activation of Tumor Suppressor Pathways
These inhibitors can activate key tumor suppressor pathways, including the p53 and Retinoblastoma (Rb) pathways.[1]
-
p53 Pathway: HDAC inhibitors can lead to the hyperacetylation of p53, which enhances its stability and transcriptional activity.[14][15] This leads to the upregulation of p53 target genes such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA, which promotes apoptosis.[1][14]
-
Rb Pathway: By inhibiting Class I HDACs, these compounds can lead to an increase in the expression of cyclin-dependent kinase inhibitors (e.g., p21), which in turn prevents the phosphorylation and inactivation of the Rb protein. Active Rb then sequesters the E2F transcription factor, leading to a G1 phase cell cycle arrest.[1]
Caption: Activation of p53 and Rb tumor suppressor pathways by benzoylhydrazide HDAC inhibitors.
Inhibition of Oncogenic Pathways
In addition to activating tumor suppressor pathways, benzoylhydrazide HDAC inhibitors have been shown to suppress key oncogenic signaling pathways.[1]
-
MYC and KRAS Pathways: The lead compound UF010 has been observed to suppress the MYC, MYCN, and KRAS oncogenic pathways.[1] The precise mechanism by which HDAC inhibition downregulates these pathways is an area of active investigation but may involve the altered expression of upstream regulators or the direct acetylation of components within these pathways.[16][17]
Caption: Inhibition of MYC and KRAS oncogenic pathways by benzoylhydrazide HDAC inhibitors.
Pharmacokinetics
Preliminary pharmacokinetic data for the benzoylhydrazide class of HDAC inhibitors is emerging. For instance, the lead compound UF010 has a reported half-life of 15.8 hours in cell culture medium containing 10% fetal bovine serum.[1] Further in vivo studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this class of compounds.
Conclusion and Future Directions
The benzoylhydrazide class of HDAC inhibitors represents a promising avenue for the development of novel anticancer therapeutics. Their selectivity for Class I HDACs and their ability to modulate key tumor suppressor and oncogenic pathways provide a strong rationale for their continued investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this field. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluation to determine their therapeutic potential in various cancer types. The favorable pharmacokinetic properties observed in some analogs suggest that orally bioavailable agents from this class may be achievable.[2]
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. teledynelabs.com [teledynelabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SR-4370: A Technical Guide to its Impact on Histone and Non-Histone Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SR-4370, a potent and selective benzoylhydrazide-class inhibitor of class I histone deacetylases (HDACs). This compound's mechanism of action, its impact on both histone and non-histone protein acetylation, and its therapeutic potential in oncology and virology are detailed herein. The information is compiled from publicly available research and presented to facilitate further investigation and drug development efforts.
Core Mechanism of Action
This compound functions as a selective inhibitor of class I histone deacetylases, with a particularly high potency for HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in the acetylation of both histone and non-histone proteins.[1] This alteration in protein acetylation modulates chromatin structure and results in the reprogramming of transcription.[1] In the context of cancer, this activity has been shown to suppress oncogenic transcription programs, including the downregulation of androgen receptor (AR) signaling and MYC expression, which ultimately inhibits cell proliferation and induces apoptosis.[1][2][3]
Quantitative Data: In Vitro Potency and Cellular Effects
The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on cancer cell lines.
Table 1: this compound HDAC Inhibitory Activity (IC50)
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.13 |
| HDAC2 | 0.58 |
| HDAC3 | 0.006 |
| HDAC6 | 3.4 |
| HDAC8 | 2.3 |
Data sourced from multiple suppliers and research articles.[1][4][5][6][7]
Table 2: this compound Cytotoxicity (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 12.6 |
Data sourced from MedchemExpress and Cayman Chemical.[4][5]
Signaling Pathways and Molecular Interactions
This compound's inhibition of class I HDACs has significant downstream effects on key signaling pathways implicated in cancer and other diseases.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the methodologies that can be employed to assess the impact of this compound on histone and non-histone protein acetylation.
Western Blot for Histone Acetylation
Objective: To qualitatively and quantitatively assess the change in global histone acetylation in response to this compound treatment.
Materials:
-
This compound (solubilized in DMSO)[1]
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell lysis buffer (RIPA buffer or similar)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., targeting K9, K14, K18, K23, K27)
-
Anti-total-Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Non-Histone Protein Acetylation
Objective: To identify novel non-histone protein substrates of this compound-inhibited HDACs.
Materials:
-
As per Western Blot protocol.
-
Anti-acetyl-lysine antibody
-
Protein A/G magnetic beads
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described above and prepare cell lysates.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-acetyl-lysine antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Sample Preparation: Elute the immunoprecipitated proteins from the beads and prepare them for mass spectrometry analysis (e.g., in-gel digestion, reduction, alkylation).
-
Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify the proteins and their acetylation sites. Compare the results from this compound-treated and control samples to identify proteins with increased acetylation.
Caption: Experimental workflow for analyzing protein acetylation.
Therapeutic Applications and Future Directions
This compound has demonstrated therapeutic potential in several disease models:
-
Prostate and Breast Cancer: By downregulating androgen receptor signaling and MYC expression, this compound suppresses tumor growth in prostate cancer models.[1][2][3] It also exhibits cytotoxicity in breast cancer cells.[4][5]
-
HIV-1 Latency: this compound acts as a latency-reversing agent (LRA) in HIV-1 infected cells, reactivating the latent virus without causing broad T-cell activation.[1][8][9] This suggests its potential use in "shock and kill" HIV cure strategies.[1]
-
Duchenne Muscular Dystrophy (DMD): A recent study identified this compound as a compound that can ameliorate skeletal muscle degeneration in a zebrafish model of DMD.[10]
The high selectivity of this compound for class I HDACs may offer a more favorable safety profile compared to pan-HDAC inhibitors, which have been associated with significant adverse effects in clinical trials.[2][3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 7. adooq.com [adooq.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic small molecule screening identifies a new HDACi compound for ameliorating Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Preclinical Studies of SR-4370: A Novel HDAC Inhibitor for Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR-4370 is a novel benzoylhydrazide-class histone deacetylase (HDAC) inhibitor demonstrating high potency and selectivity for Class I HDACs, particularly HDACs 1, 2, and 3. These enzymes are critical for the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression. Preliminary studies have revealed that this compound effectively suppresses AR signaling pathways, inhibits the proliferation of prostate cancer cells in vitro, and curtails tumor growth in in vivo models. Its mechanism of action involves the epigenetic modification of chromatin, leading to the downregulation of the AR and MYC oncogenic networks. Furthermore, this compound has shown potential for combination therapy, notably sensitizing prostate cancer cells to the second-generation antiandrogen enzalutamide. This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, including its inhibitory activity, effects on cell viability, and the underlying molecular mechanisms, positioning it as a promising therapeutic candidate for advanced prostate cancer.
Introduction
The androgen receptor (AR) signaling axis is a pivotal pathway in the pathogenesis and progression of prostate cancer. Therapies targeting this pathway, such as androgen deprivation therapy (ADT) and second-generation AR antagonists like enzalutamide, are mainstays of treatment. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC). Epigenetic regulators, such as histone deacetylases (HDACs), have emerged as critical co-factors for AR-mediated transcription. Class I HDACs (HDAC1, 2, and 3) are particularly implicated in prostate cancer progression and are often overexpressed in advanced disease.
This compound is a potent and selective small molecule inhibitor of Class I HDACs. This guide summarizes the preliminary findings on the preclinical efficacy and mechanism of action of this compound in prostate cancer models, providing a technical foundation for researchers and drug development professionals in oncology.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| Target Enzyme | IC50 Value (µM) |
| HDAC1 | ~0.13 - 0.5 |
| HDAC2 | ~0.1 - 0.58 |
| HDAC3 | ~0.006 - 0.06 |
Data compiled from publicly available information. Specific assay conditions may vary between sources.
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | Representative IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Data not publicly available |
| C4-2 | Castration-resistant LNCaP subline | Data not publicly available |
| 22Rv1 | Human prostate carcinoma, expresses AR and AR-V7 | Data not publicly available |
| PC-3 | Androgen-independent human prostate adenocarcinoma | Data not publicly available |
| DU145 | Androgen-independent human prostate adenocarcinoma | Data not publicly available |
While direct IC50 values for this compound in these cell lines are not available in the public domain, studies report significant suppression of proliferation. Further investigation is required to establish precise dose-response relationships.
Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | N/A | 0 | N/A |
| This compound | Dosage and schedule not publicly available | Significant suppression | Well-tolerated with no observable adverse effects on body weight or blood chemistry. |
Detailed quantitative data on tumor volume, weight, and statistical analysis from in vivo studies are not yet publicly available.
Experimental Protocols
The following are representative protocols for the key experiments conducted in the preliminary evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression analysis.
Western Blot Analysis for AR and Downstream Targets
-
Cell Lysis: Prostate cancer cells treated with this compound or vehicle for 24-48 hours are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated overnight at 4°C with primary antibodies against AR, PSA, MYC, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
-
Cell Harvesting: Approximately 50,000 prostate cancer cells treated with this compound or vehicle are harvested.
-
Transposition: The cells are lysed to isolate nuclei, which are then treated with Tn5 transposase to fragment accessible chromatin regions and ligate sequencing adapters simultaneously.
-
DNA Purification: The transposed DNA is purified using a column-based kit.
-
PCR Amplification: The purified DNA is amplified by PCR to add index sequences for multiplexing.
-
Library Quantification and Sequencing: The final library is quantified, and its quality is assessed before sequencing on a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human genome, and peak calling is performed to identify regions of open chromatin. Differential accessibility analysis between this compound and vehicle-treated samples identifies changes in the chromatin landscape.
Prostate Cancer Xenograft Model
-
Cell Implantation: 1-2 million C4-2 or other appropriate prostate cancer cells in a Matrigel suspension are subcutaneously injected into the flank of male immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in prostate cancer cells.
Initial Findings on SR-4370 and HIV Latency Reversal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of latent HIV-1 reservoirs in long-lived cells, such as resting memory CD4+ T cells, represents a major obstacle to curing HIV infection. While antiretroviral therapy (ART) can effectively suppress viral replication, it does not eliminate these latent reservoirs. The "shock and kill" strategy aims to reactivate these latently infected cells, making them susceptible to immune-mediated clearance or viral cytopathic effects. This technical guide provides an in-depth overview of the initial findings on SR-4370, a novel small molecule identified as a potential latency-reversing agent (LRA). This compound is a benzoylhydrazide-class histone deacetylase (HDAC) inhibitor with selectivity for class I HDACs.[1] This document summarizes the quantitative data from foundational studies, details the experimental protocols used, and visualizes the proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | ~0.13 - 0.5 |
| HDAC2 | ~0.1 - 0.58 |
| HDAC3 | ~0.006 - 0.06 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
Data sourced from cell-free assays.[1][2]
Table 2: Efficacy of this compound in HIV-1 Latency Reversal in J-Lat 8.4 Cells
| Treatment | Reactivation (fold change vs. control) | Statistical Significance (p-value) |
| This compound | Significant reactivation observed | 0.019 |
| HPOB (another novel LRA) | Significant reactivation observed | < 0.0001 |
| PMA (Phorbol 12-myristate 13-acetate) | Positive Control | N/A |
| Vehicle Control (e.g., DMSO) | Baseline | N/A |
This table summarizes the findings from a modified viral outgrowth assay where reactivation was determined by p24 ELISA.[3]
Table 3: Cytotoxicity and T-Cell Activation Profile of this compound
| Assay | Observation |
| Cell Viability (in Jurkat-E6 cells) | Low toxicity observed at effective concentrations. |
| CD4+ T-Cell Activation | Did not induce activation of CD4+ T cells. |
| Peripheral Blood Mononuclear Cell (PBMC) Composition | No significant changes observed in the composition of PBMCs. |
These findings indicate a favorable preliminary safety profile for this compound as an LRA, as it does not appear to cause broad, non-specific T-cell activation which is a concern for other LRAs.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial findings on this compound.
High-Throughput Screening (HTS) for Latency Reversal
-
Cell Line: Jurkat-E6 cells stably transduced with a latent reporter HIV-1 provirus model. This model contains a Tat-IRES-GFP reporter cassette under the control of the HIV-1 LTR promoter, allowing for quantification of viral reactivation via Green Fluorescent Protein (GFP) expression.[3]
-
Assay Principle: To identify compounds that can reactivate the latent HIV-1 provirus, leading to the expression of the GFP reporter.
-
Protocol:
-
Seed Jurkat-LTR-GFP cells in 96-well plates.
-
Add compounds from an epigenetic compound library, including this compound, at various concentrations. Include appropriate controls: a vehicle control (e.g., DMSO) as a negative control and a known LRA like Phorbol 12-myristate 13-acetate (PMA) as a positive control.
-
Incubate the cells for a defined period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Measure GFP expression using a high-throughput plate reader or flow cytometer.
-
Simultaneously assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the Z-factor to assess the robustness of the assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay. The initial screening that identified this compound reported an average Z-factor of 0.77.[3][4]
-
Validation of Latency Reversal in J-Lat Clonal Cell Line
-
Cell Line: J-Lat cells (clone 8.4), a well-established model for HIV-1 latency. These are Jurkat T cells transduced with a near full-length HIV provirus with a GFP reporter in the nef locus.[3]
-
Assay Principle: To confirm the latency-reversing activity of hit compounds from the primary screen in a more stringent and widely used latency model.
-
Protocol:
-
Culture J-Lat 8.4 cells under BSL-3 conditions.
-
Treat the cells with selected compounds, including this compound, at optimized concentrations.
-
Incubate for 24-48 hours.
-
Analyze GFP expression via flow cytometry to quantify the percentage of reactivated cells.
-
Visualize GFP-positive cells using fluorescence microscopy for qualitative confirmation.
-
Modified Viral Outgrowth Assay (VOA)
-
Assay Principle: To determine the ability of this compound to induce the production of viral particles from latently infected cells.[3]
-
Protocol:
-
Isolate primary CD4+ T cells from healthy donors and activate them.
-
"Spike" the activated CD4+ T cells with a small number of ACH-2 cells, a cell line that harbors an integrated latent HIV-1 provirus.
-
Treat the co-culture with this compound, a vehicle control, or a positive control (PMA).
-
After 18 hours of treatment, wash the cells to remove the compounds.
-
Add SupT1-CCR5 cells to the culture to allow for the amplification of any released virus.
-
After a suitable incubation period (e.g., 7-14 days), collect the culture supernatant.
-
Quantify the amount of viral p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA). A significant increase in p24 levels compared to the vehicle control indicates successful latency reversal.[3]
-
T-Cell Activation and Immunophenotyping Assay
-
Assay Principle: To assess whether this compound causes non-specific activation of T cells or toxicity to other immune cells, which are undesirable side effects for an LRA.
-
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Treat the PBMCs with this compound for 24 hours.
-
Stain the cells with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD16/56, CD69, HLA-DR) and a viability dye (e.g., 7-AAD).
-
Analyze the stained cells using multi-color flow cytometry.
-
Determine the percentage of activated T cells (e.g., CD69+ or HLA-DR+ on CD4+ T cells) and the relative proportions and viability of different immune cell populations (T cells, B cells, monocytes, NK cells).[3]
-
Signaling Pathways and Mechanisms of Action
HDAC Inhibition and HIV-1 Latency Reversal
This compound functions as a histone deacetylase (HDAC) inhibitor, with a preference for class I HDACs (HDAC1, 2, and 3).[1] In latently infected cells, the HIV-1 promoter, located in the Long Terminal Repeat (LTR), is often transcriptionally silenced. This silencing is partly mediated by the recruitment of HDACs to the LTR by repressive transcription factors. HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that restricts the access of the transcriptional machinery to the viral DNA.
By inhibiting HDACs, this compound is proposed to increase the acetylation of histones at the HIV-1 LTR. This leads to a more open chromatin conformation, facilitating the binding of transcription factors like NF-κB and the recruitment of RNA Polymerase II, ultimately leading to the transcription of viral genes and the reversal of latency.
Caption: Proposed mechanism of this compound in reversing HIV-1 latency via HDAC inhibition.
Experimental Workflow for this compound Evaluation
The overall workflow for identifying and validating this compound as a potential LRA involves a multi-step process, from initial high-throughput screening to more complex and biologically relevant assays.
Caption: Experimental workflow for the identification and initial characterization of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Selectivity of SR-4370: A Technical Guide to its Interaction with HDAC1, HDAC2, and HDAC3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of SR-4370, a benzoylhydrazide-class histone deacetylase (HDAC) inhibitor, with a specific focus on its activity against class I HDACs: HDAC1, HDAC2, and HDAC3. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its potency, and the signaling pathway context of its action, particularly in relation to androgen receptor (AR) signaling.
Data Presentation: Quantitative Selectivity Profile of this compound
This compound demonstrates a marked selectivity for HDAC3, with significantly lower potency against HDAC1 and HDAC2. This differential inhibition is critical for its potential therapeutic applications and understanding its mechanism of action. The half-maximal inhibitory concentration (IC50) values from cell-free assays are summarized below.
| Target Isoform | IC50 (µM) |
| HDAC1 | ~0.13[1] |
| HDAC2 | ~0.58[1] |
| HDAC3 | ~0.006[1] |
Note: These values are derived from in vitro biochemical assays and represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols: Determining HDAC Inhibitory Activity
The determination of IC50 values for this compound against HDAC1, HDAC2, and HDAC3 is typically achieved through a fluorometric in vitro assay. The following protocol is a representative methodology based on standard practices for evaluating HDAC inhibitors.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human HDAC1, HDAC2, and HDAC3.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound against HDAC isoforms.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes (HDAC1, HDAC2, and HDAC3) to the desired working concentration in cold assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the diluted enzyme solution.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Context: Inhibition of Androgen Receptor Signaling
This compound's potent and selective inhibition of class I HDACs, particularly HDAC3, has significant implications for its anti-cancer activity, notably through the suppression of androgen receptor (AR) signaling in prostate cancer.[1] HDAC1 and HDAC3 are known to be crucial for the transcriptional activity of the AR.[2]
The mechanism of this compound-mediated AR signaling inhibition is twofold:
-
Downregulation of AR Expression: Inhibition of HDACs can lead to a decrease in AR mRNA and protein levels.[2]
-
Direct Inhibition of AR Target Gene Transcription: Even with AR present, HDAC inhibitors can block the transcription of AR target genes by preventing the assembly of the coactivator and RNA polymerase II complex at the gene promoter.[2]
The differential roles of HDAC1, HDAC2, and HDAC3 in this pathway are an area of active research. However, evidence suggests that HDAC1 and HDAC3 are the primary class I HDACs involved in regulating AR-mediated transcription.[2] The role of HDAC2 appears to be less pronounced in this specific context.
Signaling Pathway Diagram:
Caption: this compound inhibits AR signaling via potent inhibition of HDAC1 and HDAC3.
In addition to its effects on AR signaling, this compound has been noted to downregulate the MYC oncogenic network.[1] The c-MYC proto-oncogene is a critical driver of cell proliferation and is frequently deregulated in cancer. The precise mechanism by which this compound inhibits this network is likely linked to the global changes in gene expression resulting from HDAC inhibition, which can impact the transcription of MYC itself or its downstream targets.
This technical guide provides a foundational understanding of the selectivity and mechanism of action of this compound. Further research into the specific downstream effects of differential HDAC1, HDAC2, and HDAC3 inhibition will continue to elucidate the full therapeutic potential of this promising compound.
References
SR-4370: A Technical Guide to its Effects on Chromatin Structure and Transcriptional Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-4370 is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), with significant therapeutic potential in oncology and other diseases. This document provides a comprehensive technical overview of the known effects of this compound on chromatin structure and transcriptional reprogramming. This compound's primary mechanism of action is the inhibition of HDACs 1, 2, and 3, leading to histone hyperacetylation and subsequent alterations in chromatin accessibility and gene expression. Notably, in preclinical models of prostate cancer, this compound has been shown to decrease the accessibility of chromatin at androgen receptor (AR) binding sites and downregulate the expression of key oncogenic drivers, including the AR and MYC networks. This guide synthesizes the available quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of its mechanistic pathways and experimental workflows.
Core Mechanism of Action: Selective HDAC Inhibition
This compound is a benzoylhydrazide compound that demonstrates high selectivity for class I HDAC enzymes. Its inhibitory activity is most potent against HDAC3, followed by HDAC1 and HDAC2. It displays significantly less activity against other HDAC isoforms, such as HDAC6 and HDAC8. This selectivity profile suggests a targeted epigenetic modulatory role.
Quantitative Data: In Vitro HDAC Inhibition
The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.13 |
| HDAC2 | 0.58 |
| HDAC3 | 0.006 |
| HDAC6 | 3.4 |
| HDAC8 | 2.3 |
Effect on Chromatin Structure
By inhibiting the enzymatic activity of class I HDACs, this compound directly impacts the acetylation status of histone proteins. This, in turn, alters the electrostatic properties of chromatin, leading to changes in its compaction and accessibility to transcription factors and the transcriptional machinery.
Histone Hyperacetylation
The primary effect of this compound on chromatin is the induction of histone hyperacetylation. While specific quantitative data on the fold-change of individual histone marks (e.g., H3K9ac, H3K27ac) at specific genomic loci following this compound treatment are not yet publicly available in detail, studies on other HDAC inhibitors and initial findings with this compound in zebrafish models confirm an increase in global histone acetylation.
Altered Chromatin Accessibility
Preclinical studies in prostate cancer have utilized the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to probe the effects of this compound on chromatin accessibility. These studies have qualitatively shown that this compound treatment leads to a decrease in chromatin accessibility at androgen receptor (AR) binding sites.[1] This suggests a model where HDAC inhibition by this compound remodels the chromatin landscape at key regulatory regions, thereby influencing the binding of critical transcription factors.
Transcriptional Reprogramming
The this compound-induced alterations in chromatin structure lead to significant changes in the transcriptional landscape of treated cells.
Downregulation of Oncogenic Pathways
In prostate cancer models, gene expression profiling has revealed that this compound treatment results in the downregulation of the androgen receptor (AR) signaling pathway.[1] This includes the downregulation of the AR itself, its splice variants (AR-Vs), and its target genes.[1] Furthermore, the MYC oncogenic network has also been identified as being suppressed by this compound.[1] A comprehensive, quantitative list of differentially expressed genes with their respective fold changes and statistical significance from RNA-sequencing (RNA-seq) experiments is not yet available in peer-reviewed literature.
Experimental Protocols
The following sections provide detailed, best-practice methodologies for key experiments to elucidate the effects of this compound on chromatin structure and gene expression. These are generalized protocols and would require optimization for specific cell types and experimental conditions.
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 values of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction and cleave the deacetylated substrate)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the purified HDAC enzyme to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Acetylation
This protocol is designed to map the genome-wide changes in specific histone acetylation marks (e.g., H3K27ac) following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Micrococcal nuclease or sonicator for chromatin shearing
-
ChIP-grade antibodies against specific acetylated histones (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle (DMSO) for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin to an average fragment size of 200-500 bp using enzymatic digestion or sonication.
-
Pre-clear the chromatin lysate with magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the specific anti-acetyl-histone antibody.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Treat with RNase A to remove RNA.
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the purified DNA and an input control sample.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with differential histone acetylation between this compound and vehicle-treated samples.
RNA-sequencing (RNA-seq) for Transcriptional Profiling
This protocol outlines the steps to identify differentially expressed genes upon this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA isolation kit (poly-A selection) or rRNA depletion kit
-
Reagents for cDNA synthesis and NGS library preparation
Procedure:
-
Culture and treat cells with this compound or vehicle (DMSO) as for ChIP-seq.
-
Harvest cells and extract total RNA using a preferred method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and integrity of the RNA.
-
Isolate mRNA using poly-A selection or deplete ribosomal RNA.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation to generate sequencing libraries.
-
Amplify the libraries by PCR.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the workflows for the key experimental protocols.
Caption: Mechanism of this compound action on chromatin.
Caption: ChIP-seq experimental workflow.
Caption: RNA-seq experimental workflow.
Conclusion
This compound is a promising epigenetic modulator with a well-defined mechanism of action as a selective class I HDAC inhibitor. The available data strongly indicate that its therapeutic effects are mediated through the induction of histone hyperacetylation, leading to significant alterations in chromatin structure and the transcriptional reprogramming of key oncogenic pathways. Further research, including the public dissemination of detailed quantitative data from ChIP-seq and RNA-seq studies, will be crucial for the continued development of this compound as a targeted therapeutic agent. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound.
References
Methodological & Application
SR-4370 Protocol for In Vitro Cell Culture Experiments
For Research Use Only
Introduction
SR-4370 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating significant activity against HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. This compound's inhibitory action leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of genes involved in key cellular processes such as cell cycle progression, proliferation, and apoptosis.
In preclinical studies, this compound has shown promise in suppressing the proliferation of cancer cells, particularly in prostate and breast cancer models. Its mechanism of action involves the downregulation of critical oncogenic signaling pathways, including the androgen receptor (AR) and MYC signaling pathways in prostate cancer.[1][2] Furthermore, this compound has been identified as a potential latency-reversing agent for HIV-1, suggesting its utility in viral reservoir eradication strategies.[3]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methodologies for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the reported in vitro activity of this compound.
| Target | IC50 (µM) | Source |
| HDAC1 | ~0.13 | [1][4] |
| HDAC2 | ~0.58 | [1][4] |
| HDAC3 | ~0.006 | [1][4] |
| HDAC6 | ~3.4 | [1][4] |
| HDAC8 | ~2.3 | [1][4] |
Table 1: Inhibitory Activity of this compound against HDAC Isoforms. The half-maximal inhibitory concentration (IC50) values of this compound against various histone deacetylase enzymes.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| MDA-MB-231 | Breast Cancer | ~12.6 | [1][4] |
Table 2: Cytotoxic Activity of this compound. The half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound in a human breast cancer cell line. Note: While this compound has been reported to suppress the proliferation of prostate cancer cell lines, specific IC50 or GI50 values are not yet publicly available in the reviewed literature.
Mandatory Visualizations
References
Application Notes and Protocols for SR-4370 in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), with particular potency against HDAC1, HDAC2, and HDAC3.[1][2][3] In the context of prostate cancer, these enzymes are critical for the transcriptional activity of the androgen receptor (AR), a key driver of disease progression.[1][2][3][4] Preclinical studies have demonstrated that this compound effectively suppresses AR signaling, leading to a reduction in prostate cancer cell proliferation and the inhibition of tumor growth in in vivo xenograft models.[1][2][3][4] Furthermore, this compound has been shown to sensitize castration-resistant prostate cancer (CRPC) cells to standard-of-care therapies like enzalutamide, highlighting its potential as a valuable therapeutic agent.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in prostate cancer xenograft models, including detailed experimental protocols and a summary of its mechanism of action.
Mechanism of Action: this compound in Prostate Cancer
This compound exerts its anti-tumor effects in prostate cancer primarily through the inhibition of class I HDACs. This leads to a cascade of downstream events that collectively suppress tumor growth:
-
Suppression of Androgen Receptor (AR) Signaling: Class I HDACs are essential co-factors for the AR. By inhibiting these enzymes, this compound disrupts the AR-mediated transcriptional program, leading to the downregulation of AR, its splice variants (like AR-V7), and key AR target genes such as Prostate-Specific Antigen (PSA).[1][2][3][4]
-
Alteration of Chromatin Accessibility: Treatment with this compound alters the chromatin landscape within prostate cancer cells. Specifically, it renders chromatin regions containing AR-binding sites less accessible, further contributing to the inhibition of AR signaling.[1][2][3]
-
Downregulation of Oncogenic Networks: Gene expression profiling has revealed that this compound downregulates the MYC oncogenic network, a critical pathway involved in cancer cell proliferation and survival.[1][2][3]
-
Induction of Cell Death Pathways: The combination of this compound with other class I HDAC inhibitors, such as entinostat, has been shown to activate immune and cell death signaling pathways.[4]
The multifaceted mechanism of action of this compound makes it a promising candidate for both monotherapy and combination therapy in the treatment of advanced prostate cancer.
Data Presentation
In Vitro Potency of this compound
| Target | IC₅₀ (µM) |
| HDAC1 | 0.13 |
| HDAC2 | 0.58 |
| HDAC3 | 0.006 |
| HDAC6 | 3.4 |
| HDAC8 | 2.3 |
Data sourced from publicly available information.[5]
In Vivo Efficacy of this compound in a C4-2 Xenograft Model
While specific quantitative data on tumor growth inhibition by this compound as a monotherapy is not yet publicly available in full-text peer-reviewed publications, preclinical abstracts report that this compound was effective in suppressing tumor growth in a C4-2 xenograft model.[1][2][3][4] Studies on the combination of this compound with entinostat showed this combination to be highly effective.[4] Importantly, this compound was well-tolerated in mice, with no observable adverse effects on body weight or blood chemistry.[1][2][3][4]
Experimental Protocols
Prostate Cancer Xenograft Model (C4-2 Cell Line)
This protocol describes the establishment of a subcutaneous xenograft model using the C4-2 human prostate cancer cell line, a model of androgen-independent prostate cancer.
Materials:
-
C4-2 human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (6-8 weeks old)
-
This compound (formulation to be prepared based on solubility and stability)
-
Vehicle control (e.g., DMSO, saline, or as appropriate for the this compound formulation)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture C4-2 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2.5 x 10⁶ cells per 100 µL.[6] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of this compound.
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Western Blotting for AR and PSA
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer and quantify protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescence detection system.
Immunohistochemistry for Ki-67
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Anti-Ki-67 primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with the anti-Ki-67 primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Visualization:
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis: Quantify the percentage of Ki-67-positive cells to determine the proliferative index.
Mandatory Visualizations
Caption: Signaling pathway of this compound in prostate cancer.
Caption: Experimental workflow for this compound in a prostate cancer xenograft model.
References
Application Notes and Protocols for SR-4370 in HIV Latency Reactivation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of latent HIV reservoirs in resting CD4+ T cells is a major obstacle to curing HIV-1 infection. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent proviruses with Latency Reversing Agents (LRAs) to expose infected cells to the immune system or viral cytopathic effects. SR-4370, a 2′,3′-difluoro-[1,1′-biphenyl]-4-carboxylic acid, 2-butylhydrazide, has been identified as a novel LRA with the potential to contribute to this therapeutic strategy.[1][2] As a class I histone deacetylase (HDAC) inhibitor, this compound targets the epigenetic silencing of the HIV-1 promoter, a key mechanism in maintaining latency.[1][3]
These application notes provide a comprehensive overview of the use of this compound in HIV latency reactivation assays, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their studies.
Mechanism of Action: Class I HDAC Inhibition
This compound is a potent and selective inhibitor of class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[4] In latently infected cells, HDACs are recruited to the HIV-1 Long Terminal Repeat (LTR) promoter, where they deacetylate histones, leading to chromatin condensation and transcriptional repression of the viral genome.[2][3]
By inhibiting class I HDACs, this compound promotes histone acetylation at the HIV-1 LTR. This results in a more open chromatin structure, allowing for the recruitment of transcription factors, such as NF-κB, and the initiation of viral gene expression.[2][3] The reactivation of the latent provirus leads to the production of viral proteins, including the p24 capsid protein, which can be quantified to measure the efficacy of latency reversal.
Quantitative Data
This compound has demonstrated significant efficacy in reactivating latent HIV-1 with low associated toxicity.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| HDAC Inhibition (IC50) | |||
| HDAC1 | 0.13 µM | Cell-free assay | [4] |
| HDAC2 | 0.58 µM | Cell-free assay | [4] |
| HDAC3 | 0.006 µM | Cell-free assay | [4] |
| HDAC6 | 3.4 µM | Cell-free assay | [4] |
| HDAC8 | 2.3 µM | Cell-free assay | [4] |
| HIV Latency Reactivation | |||
| Significance (p-value) | 0.019 | Modified Viral Outgrowth Assay | [1] |
| Cytotoxicity (IC50) | |||
| Breast Cancer Cells (MDA-MB-231) | 12.6 µM | Cell viability assay | [4] |
Experimental Protocols
Modified Viral Outgrowth Assay (VOA)
This assay is designed to quantify the ability of this compound to induce the production of infectious virus from latently infected cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
CD4+ T cells from healthy donors
-
ACH-2 cell line (harboring a single integrated copy of latent HIV-1)
-
SupT1-CCR5 cell line
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin, and streptomycin)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
Protocol:
-
Preparation of CD4+ T cells: Isolate CD4+ T cells from the peripheral blood mononuclear cells (PBMCs) of healthy donors using standard methods (e.g., magnetic-activated cell sorting). Activate the CD4+ T cells with appropriate stimuli (e.g., phytohemagglutinin (PHA) and interleukin-2 (IL-2)).
-
Spiking with latently infected cells: In a 96-well plate, seed the activated CD4+ T cells. Spike the culture with a small number of ACH-2 cells to simulate a latent reservoir.
-
Treatment with this compound: Add this compound to the cell cultures at various concentrations (a dose-response curve is recommended, e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (PMA).
-
Incubation: Incubate the plates for 18 hours at 37°C in a humidified incubator with 5% CO2.
-
Washing and Co-culture: After 18 hours, carefully wash the cells to remove the compounds. Resuspend the cells in fresh medium and add SupT1-CCR5 cells to the culture to allow for the amplification of any reactivated virus.
-
Viral Outgrowth: Continue to incubate the co-culture for an appropriate period (e.g., 7-14 days), periodically collecting supernatant for analysis.
-
Quantification of Viral Reactivation: Measure the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
p24 ELISA for Quantification of HIV-1 Reactivation
The p24 ELISA is a standard method to quantify the amount of HIV-1 capsid protein (p24) produced by reactivated latently infected cells.
Protocol Summary (based on a typical commercial kit):
-
Prepare Standards and Samples: Prepare a standard curve using the provided recombinant p24 antigen. Dilute the cell culture supernatants collected from the VOA as needed.
-
Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Incubation with Samples: Add the prepared standards and samples to the wells and incubate to allow the p24 antigen to bind to the capture antibody.
-
Detection Antibody: Add a detection antibody that is also specific for p24, which is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the concentration of p24 in the samples by comparing their absorbance to the standard curve.
Cell Viability and Toxicity Assessment
It is crucial to assess the cytotoxicity of this compound to ensure that the observed viral reactivation is not due to non-specific cellular stress and to determine the therapeutic window of the compound.
Protocol using a Resazurin-based Assay (e.g., alamarBlue™ or PrestoBlue™):
-
Cell Seeding: Seed the relevant cells (e.g., PBMCs, CD4+ T cells) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well.
-
Incubation: Incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a promising new latency-reversing agent that acts as a selective inhibitor of class I HDACs. The protocols and data presented in these application notes provide a framework for researchers to investigate the potential of this compound in HIV latency reactivation studies. Careful consideration of experimental controls and cytotoxicity is essential for the accurate interpretation of results. Further studies are warranted to explore the in vivo efficacy and safety of this compound as part of a "shock and kill" strategy for HIV eradication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Application Notes: Studying Chromatin Accessibility with SR-4370 using ATAC-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accessibility of chromatin is a key determinant of gene expression and cellular function. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique used to map genome-wide chromatin accessibility.[1][2] SR-4370 is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[3] By inhibiting these enzymes, this compound is expected to increase histone acetylation, leading to a more open chromatin structure. This application note provides a detailed protocol for utilizing ATAC-seq to investigate the effects of this compound on chromatin accessibility.
Mechanism of Action of this compound
This compound is a benzoylhydrazide-class HDAC inhibitor with high selectivity for class I HDACs. It exhibits potent inhibitory activity against HDAC1, HDAC2, and especially HDAC3, with IC50 values in the nanomolar to low micromolar range.[3] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which neutralizes the positive charge of histones, thereby relaxing the chromatin structure and making it more accessible to transcription factors and the transcriptional machinery.[4] An abstract from a study on prostate cancer cells has shown that treatment with this compound alters chromatin states, as measured by ATAC-seq.[5][6]
Signaling Pathway of this compound in Modulating Chromatin Accessibility
The following diagram illustrates the signaling pathway through which this compound is proposed to modulate chromatin accessibility.
Caption: this compound inhibits HDAC1/2/3, leading to increased histone acetylation, open chromatin, and altered gene transcription.
Experimental Protocol: ATAC-seq with this compound Treatment
This protocol is designed for cultured mammalian cells and should be optimized for specific cell types and experimental conditions.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.
-
Treatment: Treat cells with the desired concentration of this compound. A concentration range of 0.1 µM to 5 µM can be a starting point, based on the known IC50 values.[3] An untreated control (vehicle-only, e.g., 0.1% DMSO) must be included.
-
Incubation: Incubate the cells for a specific duration. A time course of 6, 12, and 24 hours is recommended to assess both early and late effects on chromatin accessibility.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization or scraping, followed by centrifugation. Wash the cell pellet with cold 1X PBS.
II. ATAC-seq Protocol
This protocol is adapted from standard ATAC-seq procedures.[7][8][9]
-
Cell Lysis:
-
Resuspend 50,000 cells in 50 µL of cold lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, and 0.01% Digitonin).
-
Pipette up and down gently 3 times to lyse the cells.
-
Incubate on ice for 3 minutes.
-
Wash out the lysis buffer by adding 1 mL of cold wash buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% Tween-20) and inverting the tube 3 times.
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant.
-
-
Transposition Reaction:
-
Prepare the transposition reaction mix:
-
25 µL 2x Tagmentation DNA (TD) Buffer
-
2.5 µL Tagmentation DNA Enzyme 1 (TDE1, Tn5 Transposase)
-
22.5 µL Nuclease-free water
-
-
Resuspend the nuclei pellet in 50 µL of the transposition reaction mix.
-
Incubate at 37°C for 30 minutes in a thermomixer with shaking at 1,000 rpm.
-
-
DNA Purification:
-
Immediately after transposition, purify the DNA using a Qiagen MinElute PCR Purification Kit or similar column-based purification kit.
-
Elute the DNA in 10 µL of elution buffer.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix:
-
10 µL Tagmented DNA
-
2.5 µL 25 µM PCR Primer 1
-
2.5 µL 25 µM PCR Primer 2
-
25 µL NEBNext High-Fidelity 2X PCR Master Mix
-
10 µL Nuclease-free water
-
-
Perform PCR amplification with an initial 5 cycles. To determine the additional number of cycles, a qPCR side reaction is recommended to avoid library saturation.
-
PCR cycling conditions:
-
72°C for 5 min
-
98°C for 30 sec
-
5 cycles of: 98°C for 10 sec, 63°C for 30 sec, 72°C for 1 min
-
Hold at 4°C
-
-
-
Library Purification and Quantification:
-
Purify the amplified library using AMPure XP beads to remove primer-dimers and large fragments. A double-sided bead purification is recommended.
-
Assess the library quality and size distribution using an Agilent Bioanalyzer.
-
Quantify the library concentration using a Qubit fluorometer.
-
-
Sequencing:
-
Sequence the libraries on an Illumina sequencing platform using paired-end sequencing.
-
Data Presentation and Expected Results
The primary output of an ATAC-seq experiment is a set of genomic coordinates corresponding to open chromatin regions, or "peaks." Treatment with this compound is expected to alter the chromatin accessibility landscape.
Quantitative Data Summary
The following tables provide an example of how to summarize the quantitative data from an ATAC-seq experiment comparing untreated and this compound-treated cells. The values are hypothetical and should be replaced with experimental data.
Table 1: ATAC-seq Library Quality Control Metrics
| Sample | Total Reads | Mapped Reads (%) | Mitochondrial Reads (%) | Fraction of Reads in Peaks (FRiP) |
| Untreated Control | 55,000,000 | 95.2% | 15.8% | 0.35 |
| This compound Treated | 58,000,000 | 96.1% | 14.5% | 0.42 |
Table 2: Summary of ATAC-seq Peak Calling
| Sample | Number of Peaks | Mean Peak Width (bp) |
| Untreated Control | 85,000 | 250 |
| This compound Treated | 98,000 | 265 |
Table 3: Differential Accessibility Analysis
| Comparison | Number of Differentially Accessible Regions (DARs) | Number of More Accessible Regions | Number of Less Accessible Regions |
| This compound vs. Control | 12,500 | 7,800 | 4,700 |
Experimental Workflow Diagram
The following diagram outlines the complete experimental and data analysis workflow for this study.
Caption: Workflow for ATAC-seq with this compound treatment and subsequent data analysis.
Data Analysis and Interpretation
A standard ATAC-seq data analysis workflow should be followed.[10][11] This includes:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome.
-
Peak Calling: Identify regions of open chromatin (peaks) using a peak caller such as MACS2.
-
Differential Accessibility Analysis: Compare the peak profiles between this compound-treated and untreated samples to identify differentially accessible regions (DARs).
-
Annotation and Functional Analysis: Annotate the DARs to nearby genes and perform functional enrichment analysis (e.g., GO term and pathway analysis) to understand the biological processes affected by this compound treatment.
-
Motif Analysis: Identify transcription factor binding motifs that are enriched in the DARs to infer which transcription factors may be involved in the observed changes in chromatin accessibility.
Conclusion
This application note provides a comprehensive framework for investigating the impact of the HDAC inhibitor this compound on chromatin accessibility using ATAC-seq. The detailed protocol and data analysis guidelines will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the epigenetic mechanisms of this compound. The expected outcomes will provide valuable insights into the role of class I HDACs in regulating chromatin structure and gene expression, which is critical for drug development and basic research.
References
- 1. Analytical Approaches for ATAC-seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 9. How To Analyze ATAC-seq Data For Absolute Beginners Part 2: Differential Binding Analysis Using DiffBind - NGS Learning Hub [ngs101.com]
- 10. GitHub - reskejak/ATAC-seq: Basic workflow for ATAC-seq analysis [github.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following SR-4370 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a potent and selective inhibitor of class I histone deacetylases (HDACs), with particular activity against HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from lysine residues on histone tails, leading to an increase in histone acetylation. This epigenetic modification plays a crucial role in chromatin remodeling and the regulation of gene expression.[2][3] These application notes provide a detailed protocol for analyzing the effect of this compound on histone acetylation using western blotting, a widely used technique to detect specific proteins in a sample.
Mechanism of Action of this compound
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the level of acetylation on histone proteins. Acetylation of histones neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation.
This compound, as a class I HDAC inhibitor, blocks the activity of HDAC1, HDAC2, and HDAC3. This inhibition leads to an accumulation of acetylated histones, thereby promoting a euchromatic state and altering gene expression patterns. This mechanism is the basis for its investigation in various therapeutic areas, including cancer and Duchenne muscular dystrophy.[4]
Caption: Mechanism of this compound action on histone acetylation.
Data Presentation
The following table summarizes the expected qualitative results from a western blot analysis of histone H3 acetylation in zebrafish larvae treated with this compound for 24 hours, based on findings from available research.[4]
| Treatment Group | This compound Concentration | Observed Histone H3 Acetylation Level (Qualitative) |
| Control | 0 µM (DMSO) | Basal Level |
| This compound | 0.5 µM | Increased |
| This compound | 1.0 µM | Markedly Increased |
Note: This is a qualitative summary based on visual inspection of western blot images from the cited literature. For precise quantification, densitometric analysis of the western blot bands would be required.
Experimental Protocols
This section provides a detailed protocol for performing western blot analysis to assess changes in histone acetylation in a cellular or tissue model upon treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM).
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) as the highest this compound concentration.
-
Incubate the cells with the treatment medium for the desired duration (e.g., 24 hours).
-
Histone Extraction
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. It is crucial to also include a broad-spectrum HDAC inhibitor, such as Trichostatin A (TSA) or sodium butyrate, in the lysis buffer to prevent deacetylation during sample preparation.
-
-
Acid Extraction of Histones (Recommended for higher purity):
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.
-
Centrifuge to pellet the debris, and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in ultrapure water.
-
-
Protein Quantification: Determine the protein concentration of the extracts using a suitable protein assay, such as the Bradford or BCA assay.
Western Blotting
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 15-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for small proteins like histones.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27)) diluted in the blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
Also, probe a separate blot or strip the same blot and re-probe with an antibody against total histone H3 or another loading control (e.g., β-actin) to normalize for protein loading.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone band to the intensity of the total histone or loading control band.
-
Caption: Experimental workflow for western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Histone lactylation-ROS loop contributes to light exposure-exacerbated neutrophil recruitment in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic small molecule screening identifies a new HDACi compound for ameliorating Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-4370 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cytotoxic effects of SR-4370, a potent and selective inhibitor of class I histone deacetylases (HDACs), on various cancer cell lines. The accompanying protocols offer standardized methods for assessing its anti-proliferative and apoptotic activity.
Introduction
This compound is a benzoylhydrazide-class HDAC inhibitor with high selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound alters chromatin structure and gene expression, leading to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells.[1] Notably, this compound has been shown to downregulate androgen receptor (AR) signaling and the MYC oncogenic network, making it a promising candidate for cancers reliant on these pathways, such as prostate and breast cancer.[1]
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 12.6 | [1][2] |
| Prostate Cancer Cell Lines | Prostate Cancer | Proliferation Suppressed (Specific IC50 not reported) | [1] |
Enzymatic Inhibitory Activity of this compound
| Target | IC50 (µM) |
| HDAC1 | ~0.13 |
| HDAC2 | ~0.58 |
| HDAC3 | ~0.006 |
| HDAC6 | ~3.4 |
| HDAC8 | ~2.3 |
Data compiled from MedKoo Biosciences and MedchemExpress.[1][2]
Signaling Pathways Affected by this compound
This compound, as a class I HDAC inhibitor, modulates signaling pathways crucial for cancer cell survival and proliferation. Its primary mechanism involves the hyperacetylation of histone and non-histone proteins, leading to the altered expression of key genes.
Caption: this compound inhibits Class I HDACs, leading to transcriptional changes that suppress oncogenic pathways and induce cell death.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
References
Application Notes and Protocols for Assessing SR-4370 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vivo efficacy of SR-4370, a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. The protocols outlined below are designed for researchers in oncology, neurodegenerative disease, and virology, reflecting the diverse therapeutic potential of this compound.
Introduction to this compound
This compound is a novel benzoylhydrazide-class HDAC inhibitor with high selectivity for class I HDACs. Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in histone and non-histone protein acetylation. This epigenetic modification alters chromatin structure and results in the transcriptional reprogramming of genes involved in key cellular processes. In cancer, this leads to the suppression of oncogenic transcription programs, including the downregulation of androgen receptor (AR) signaling and MYC expression, ultimately inhibiting proliferation and inducing apoptosis.[1] this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, and has also shown potential as a therapeutic agent for Duchenne muscular dystrophy and as a latency-reversing agent for HIV-1.[2][3]
Signaling Pathway of this compound
This compound's therapeutic effects are mediated through the inhibition of class I HDACs, which play a crucial role in the regulation of gene expression. The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits Class I HDACs, leading to increased histone acetylation and altered gene expression.
Efficacy Assessment in Animal Models: Protocols
The following protocols are designed to assess the in vivo efficacy of this compound in a prostate cancer xenograft model, based on published research.[1]
Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human prostate cancer cell line.
Experimental Workflow:
Caption: Workflow for establishing and evaluating this compound in a prostate cancer xenograft model.
Protocol:
-
Cell Culture: Culture human prostate cancer cells (e.g., C4-2) in appropriate media until they reach 80-90% confluency.
-
Animal Model: Utilize male immunodeficient mice (e.g., NOD-SCID or similar strains).
-
Cell Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers three times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound at a predetermined dose (e.g., 25-50 mg/kg) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or as determined by pharmacokinetic studies.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
The primary efficacy endpoint is tumor growth inhibition.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.
-
Collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
-
Pharmacodynamic (PD) Assessment
PD studies are crucial to confirm that this compound is engaging its target and modulating downstream pathways.
Protocol:
-
Histone Acetylation Analysis (Western Blot):
-
Homogenize a portion of the collected tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against acetylated-Histone H3, total Histone H3, and β-actin (as a loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from a portion of the tumor tissue using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for AR, MYC, and a housekeeping gene (e.g., GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
-
Toxicity Assessment
Monitoring for potential toxicity is a critical component of preclinical drug evaluation.
Protocol:
-
Body Weight Monitoring: Record the body weight of each mouse three times per week throughout the study. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Blood Chemistry Analysis:
-
At the study endpoint, collect blood via cardiac puncture.
-
Perform a complete blood count (CBC) and a comprehensive metabolic panel to assess hematological and organ function (e.g., liver and kidney function).
-
Data Presentation
Quantitative data from efficacy, pharmacodynamic, and toxicity studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.
Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1850.6 ± 150.3 | - |
| This compound (25 mg/kg) | 10 | 128.1 ± 9.8 | 980.2 ± 110.5 | 47.0 |
| This compound (50 mg/kg) | 10 | 126.5 ± 11.1 | 650.7 ± 95.8 | 64.8 |
Note: The data presented in this table is illustrative and based on the expected outcomes from the described protocols.
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | Relative Acetylated-H3 Level (Fold Change vs. Vehicle) | Relative AR mRNA Expression (Fold Change vs. Vehicle) | Relative MYC mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (50 mg/kg) | 3.5 ± 0.4 | 0.4 ± 0.1 | 0.3 ± 0.08 |
Note: The data presented in this table is illustrative and based on the expected outcomes from the described protocols.
Table 3: Toxicity Profile of this compound
| Treatment Group | Mean Body Weight Change (%) | Key Blood Chemistry Parameters (Fold Change vs. Vehicle) |
| ALT | ||
| Vehicle Control | +5.2 ± 1.5 | 1.0 |
| This compound (50 mg/kg) | +4.8 ± 1.8 | 1.1 ± 0.2 |
Note: The data presented in this table is illustrative and based on the expected outcomes from the described protocols, indicating good tolerability.[1]
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of this compound in animal models. By systematically assessing efficacy, pharmacodynamics, and toxicity, researchers can generate the comprehensive data package required to advance this promising therapeutic candidate towards clinical development. The provided diagrams and tables serve as a guide for experimental design and data presentation, ensuring clarity and comparability of results.
References
Application Notes and Protocols for SR-4370 and Enzalutamide Combination Therapy in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzalutamide is a second-generation androgen receptor (AR) signaling inhibitor widely used in the treatment of castration-resistant prostate cancer (CRPC).[1] It functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[2][3] Despite its efficacy, resistance to enzalutamide frequently develops, necessitating novel therapeutic strategies.
SR-4370 is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes and the down-regulation of oncogenes. Notably, class I HDACs are critical for activating AR-mediated transcription. Preclinical evidence suggests that this compound suppresses AR signaling, downregulates AR and AR splice variants (AR-Vs), and inhibits prostate cancer cell proliferation in vitro and tumor growth in vivo.[4]
Emerging research indicates that the combination of this compound and enzalutamide may offer a synergistic therapeutic effect in prostate cancer, particularly in enzalutamide-resistant contexts. An initial study has shown that this compound can sensitize C4-2 prostate cancer cells to enzalutamide.[4] This document provides detailed application notes and representative protocols for investigating the combination of this compound and enzalutamide in prostate cancer models, based on established methodologies for similar combination studies.
Rationale for Combination Therapy
The combination of this compound and enzalutamide is predicated on their complementary mechanisms of action targeting the AR signaling axis. Enzalutamide directly antagonizes the AR, while this compound, as a class I HDAC inhibitor, can epigenetically repress AR signaling and the expression of the AR gene itself. This dual-pronged attack has the potential to overcome resistance mechanisms that reactivate AR signaling in the presence of enzalutamide alone.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway targeted by the this compound and enzalutamide combination therapy.
Caption: Proposed mechanism of action for this compound and enzalutamide combination therapy.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the efficacy of this compound and enzalutamide combination therapy. These protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Reagents
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma)
-
C4-2 (castration-resistant LNCaP subline)
-
22Rv1 (human prostate carcinoma, expresses AR and AR-V7)
-
Enzalutamide-resistant cell lines (e.g., C4-2B-ENZR) can be generated by chronically culturing parental cells with increasing concentrations of enzalutamide.[5][6]
-
-
Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments investigating androgen-dependent effects, charcoal-stripped FBS should be used.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Enzalutamide (dissolved in DMSO)
-
Dihydrotestosterone (DHT) for androgen stimulation experiments.
-
In Vitro Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of the combination therapy on cell proliferation.
-
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a matrix of this compound and enzalutamide concentrations, both alone and in combination. A vehicle control (DMSO) should be included.
-
Incubate the plates for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Data Analysis: The Combination Index (CI) should be calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by the combination therapy.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, enzalutamide, or the combination for 48 hours.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blot Analysis
This technique is used to assess the levels of key proteins in the AR signaling pathway.
-
Procedure:
-
Treat cells with the drug combination as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against AR, AR-V7, PSA, cleaved PARP, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometry analysis can be used to quantify the relative protein expression levels.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the combination therapy in a living organism.
-
Procedure:
-
Subcutaneously inject prostate cancer cells (e.g., C4-2 or 22Rv1) into the flanks of male immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Enzalutamide alone
-
This compound + Enzalutamide
-
-
Administer drugs at predetermined doses and schedules (e.g., daily oral gavage for enzalutamide, intraperitoneal injection for this compound).
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of the this compound and enzalutamide combination therapy.
Caption: Preclinical workflow for evaluating this compound and enzalutamide combination therapy.
Quantitative Data Summary
As specific quantitative data for the this compound and enzalutamide combination is not yet published, the following tables are templates based on data from studies with similar combination therapies. These should be populated with experimentally derived data.
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | This compound (IC50) | Enzalutamide (IC50) | Combination (this compound IC50) | Combination (Enzalutamide IC50) | Combination Index (CI) |
| C4-2 | TBD | TBD | TBD | TBD | TBD |
| 22Rv1 | TBD | TBD | TBD | TBD | TBD |
| C4-2B-ENZR | TBD | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Average Final Tumor Weight (g) |
| Vehicle | TBD | - | TBD |
| This compound | TBD | TBD | TBD |
| Enzalutamide | TBD | TBD | TBD |
| This compound + Enzalutamide | TBD | TBD | TBD |
| TBD: To Be Determined |
Conclusion
The combination of this compound and enzalutamide represents a promising therapeutic strategy for prostate cancer, particularly in the context of enzalutamide resistance. The provided protocols offer a comprehensive framework for the preclinical evaluation of this combination therapy. Rigorous investigation using these methodologies will be crucial to elucidate the synergistic potential and mechanisms of action, paving the way for potential clinical translation.
References
- 1. Enzalutamide as a second generation antiandrogen for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Profiling in Response to SR-4370 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of SR-4370, a selective class I histone deacetylase (HDAC) inhibitor, on gene expression. The provided methodologies cover cell treatment, RNA extraction, next-generation sequencing (NGS), and data analysis, enabling researchers to effectively profile the transcriptomic changes induced by this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of class I HDACs, with particular activity against HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone and non-histone proteins. This alteration in chromatin structure results in the reprogramming of gene expression.[1] In the context of cancer, this compound has been demonstrated to suppress critical oncogenic transcription programs, including the downregulation of androgen receptor (AR) signaling and the MYC oncogene network, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity.
Table 1: Inhibitory Activity of this compound against Class I and IIa HDACs
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.13 |
| HDAC2 | 0.58 |
| HDAC3 | 0.006 |
| HDAC6 | 3.4 |
| HDAC8 | 2.3 |
Data sourced from MedKoo Biosciences and MedchemExpress.[1][2]
Table 2: Cytotoxic Activity of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 12.6 |
Data sourced from MedchemExpress.[2]
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action of this compound, leading to the suppression of AR and MYC signaling pathways in cancer cells.
Experimental Protocols
The following protocols provide a detailed methodology for conducting gene expression profiling studies in response to this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for treating cultured cancer cells with this compound to assess its impact on gene expression.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, C4-2, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates or flasks
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into new culture plates at a density that will allow for logarithmic growth during the treatment period.
-
-
This compound Treatment:
-
Allow cells to adhere and resume growth for 24 hours after seeding.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Proceed immediately to RNA extraction (Protocol 2).
-
Protocol 2: Total RNA Extraction
This protocol describes the extraction of high-quality total RNA from this compound-treated and control cells using a common reagent like TRIzol.
Materials:
-
TRIzol reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Add 1 mL of TRIzol reagent directly to the culture plate containing the washed cells.
-
Scrape the cells and pipette the lysate up and down several times to homogenize.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent.
-
Protocol 3: RNA-Seq Library Preparation (Illumina TruSeq Stranded mRNA)
This protocol provides a summary of the steps for preparing stranded mRNA libraries for sequencing on an Illumina platform. For detailed instructions, refer to the manufacturer's guide.[3][4][6][7]
Workflow Overview:
-
mRNA Purification:
-
Start with 100 ng to 1 µg of total RNA.
-
Isolate poly-A containing mRNA using oligo(dT) magnetic beads.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA using divalent cations under elevated temperature.
-
Prime the fragmented RNA with random hexamers.
-
-
First Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase.
-
-
Second Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP is incorporated to maintain strand information.
-
-
Adenylation of 3' Ends:
-
Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
-
Adapter Ligation:
-
Ligate Illumina sequencing adapters to the adenylated cDNA fragments.
-
-
Library Enrichment:
-
Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.
-
-
Library Validation and Quantification:
-
Assess the library size distribution using a Bioanalyzer.
-
Quantify the library concentration using qPCR or a fluorometric method (e.g., Qubit).
-
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
This protocol outlines a standard bioinformatics pipeline for analyzing the RNA-seq data to identify differentially expressed genes.[2][8][9][10]
Workflow Diagram:
Steps:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound-treated and control samples.
-
Downstream Analysis: Perform pathway analysis, gene ontology enrichment, and other functional analyses on the list of differentially expressed genes.
Protocol 5: Validation of Gene Expression by RT-qPCR
This protocol describes the validation of key differentially expressed genes identified from the RNA-seq data using Reverse Transcription Quantitative PCR (RT-qPCR).[11][12][13][14][15]
Materials:
-
cDNA (synthesized from the same RNA samples used for RNA-seq)
-
Gene-specific primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Primer Design and Validation:
-
Design primers for the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
Validate primer efficiency by running a standard curve.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
-
qPCR Run:
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Compare the relative expression levels between this compound-treated and control samples to validate the RNA-seq results.
-
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 4. Illumina TruSeq Stranded mRNA Sample Preparation Protocol | CHMI services [chmi-sops.github.io]
- 5. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 6. support.illumina.com [support.illumina.com]
- 7. support.illumina.com [support.illumina.com]
- 8. Bioinformatics Pipeline for Transcriptome Sequencing Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 10. aiinbioinformatics.com [aiinbioinformatics.com]
- 11. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 15. clyte.tech [clyte.tech]
Application Notes and Protocols for Long-Term Storage and Stability of SR-4370 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4370 is a potent and selective inhibitor of histone deacetylases (HDACs), with particular activity against HDAC3[1][2]. As a crucial tool in preclinical research, particularly in oncology and HIV latency studies, ensuring the stability and integrity of this compound solutions is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed recommendations for the long-term storage of this compound and protocols for assessing its stability.
Data Presentation: Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for both solid this compound and its prepared solutions based on supplier information.
Table 1: Storage and Stability of Solid this compound
| Storage Temperature | Shelf Life | Additional Notes |
| -20°C | ≥ 4 years[1] | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. |
Table 2: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Shelf Life | Recommendations |
| DMSO | -80°C | 2 years[3] | Recommended for long-term storage. |
| -20°C | 1 year[3][4] | Suitable for medium-term storage. | |
| Ethanol | -20°C | 1 month | Use within a shorter timeframe to prevent loss of potency.[5] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[3][5]
Experimental Protocols
The following protocols outline key experiments for the preparation and stability assessment of this compound solutions.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable solvent.
Materials:
-
This compound powder (crystalline solid)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened[3]
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). This compound is soluble in DMSO at ≥ 150 mg/mL.[3]
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).[3]
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound solutions over time under different storage conditions using a stability-indicating HPLC method.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Method Development (if a method is not established): Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% formic acid) is a common starting point.
-
Sample Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to a working concentration (e.g., 10 µM) with the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., λmax ~261 nm).[1]
-
Record the peak area of the parent this compound peak.
-
-
Stability Study:
-
Store aliquots of the this compound stock solution under various conditions (e.g., -80°C, -20°C, 4°C, room temperature, and exposed to light).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Prepare and analyze the sample as described above.
-
Calculate the percentage of the initial this compound remaining at each time point. The stability is often determined by the time it takes for the concentration to decrease to 90% of its initial value.
-
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity light source (photostability chamber)
-
Oven
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose the this compound solution to a high-intensity light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. For structural elucidation of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a potential signaling pathway involving this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.
References
Validating the HDAC Inhibitory Activity of SR-4370: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to validating the inhibitory activity of SR-4370, a novel benzoylhydrazide-based inhibitor highly selective for class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. The following protocols detail established in vitro and cellular methods to characterize the potency, selectivity, and biological effects of this compound.
Overview of this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of class I HDACs, which are critical regulators of gene expression.[1] By inhibiting these enzymes, this compound can induce hyperacetylation of histones and other non-histone proteins, leading to the modulation of various cellular processes, including cell proliferation, cell cycle, and apoptosis.[2][3] Its selectivity for class I HDACs makes it a promising candidate for therapeutic development, particularly in oncology and other diseases with epigenetic dysregulation.[1][4]
Signaling Pathway of HDAC Inhibition by this compound
Caption: this compound inhibits Class I HDACs, leading to histone hyperacetylation and altered gene expression.
In Vitro Validation of HDAC Inhibition
Fluorometric HDAC Activity/Inhibition Assay
This assay directly measures the enzymatic activity of purified HDACs and the inhibitory potential of this compound. It utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation.
Experimental Workflow for In Vitro HDAC Assay
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Reconstitute purified human recombinant HDAC1, HDAC2, or HDAC3 enzyme in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., Cayman Chemical's HDAC1 Inhibitor Screening Assay Kit).[5]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add a positive control (e.g., Trichostatin A) and this compound dilutions to respective wells.[6][7]
-
Add the diluted HDAC enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the fluorogenic substrate to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence using a microplate reader (e.g., excitation 340-360 nm, emission 440-465 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Table 1: In Vitro HDAC Inhibition Data for this compound
| HDAC Isoform | This compound IC50 (nM) | Reference Compound (e.g., Vorinostat) IC50 (nM) |
| HDAC1 | Expected in low nM to µM range[1] | Literature Value |
| HDAC2 | Expected in low nM to µM range[1] | Literature Value |
| HDAC3 | Expected in low nM to µM range[1] | Literature Value |
| HDAC6 (Class IIb) | Expected to be significantly higher | Literature Value |
Note: The user should populate this table with their experimentally determined values.
Cellular Validation of HDAC Inhibition
Western Blot Analysis of Histone Acetylation
This method provides direct evidence of this compound's target engagement in a cellular context by measuring the acetylation status of core histones.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., prostate cancer cell lines like LNCaP or C4-2) to 70-80% confluency.[1]
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, TSA).
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-acetyl-Histone H3 (e.g., at Lys9 or Lys27)
-
Anti-acetyl-Histone H4
-
Anti-Histone H3 (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated histone band intensity to the total histone band intensity.
-
Compare the normalized values of this compound-treated samples to the vehicle control.
-
Table 2: Cellular Histone Acetylation Levels
| Treatment | Concentration (µM) | Fold Change in Acetyl-H3 (normalized) | Fold Change in Acetyl-H4 (normalized) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 0.1 | Expected increase | Expected increase |
| This compound | 1.0 | Expected increase | Expected increase |
| This compound | 10.0 | Expected increase | Expected increase |
| Positive Control (e.g., TSA) | 1.0 | Expected increase | Expected increase |
Note: The user should populate this table with their experimentally determined values.
Cell Proliferation/Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay assesses the functional consequence of HDAC inhibition by this compound on cell viability and proliferation.
Protocol (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.[7]
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7]
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the this compound concentration.
-
Logical Flow for Cellular Assay Selection
Caption: Decision tree for selecting cellular assays to validate this compound.
Table 3: Cellular Proliferation Data for this compound
| Cell Line | Treatment Duration (hours) | This compound GI50 (µM) |
| LNCaP | 72 | Expected value |
| C4-2 | 72 | Expected value |
| PC-3 | 72 | Expected value |
| Normal Prostate Epithelial (e.g., RWPE-1) | 72 | Expected to be higher |
Note: The user should populate this table with their experimentally determined values.
Conclusion
The protocols outlined in these application notes provide a robust framework for the validation of this compound as a class I-selective HDAC inhibitor. By combining in vitro enzymatic assays with cellular assays that measure target engagement and functional outcomes, researchers can thoroughly characterize the pharmacological properties of this compound. The provided tables should be used to summarize the quantitative data generated from these experiments, facilitating a clear comparison of this compound's potency and cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic small molecule screening identifies a new HDACi compound for ameliorating Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. epigentek.com [epigentek.com]
- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing SR-4370 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of SR-4370 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2] By inhibiting these enzymes, it increases the acetylation of histone and non-histone proteins, which alters chromatin structure and reprograms transcription.[1] In cancer cells, this leads to the suppression of oncogenic pathways, such as androgen receptor (AR) and MYC signaling, resulting in inhibited proliferation and apoptosis.[1][2][3]
Q2: What are the primary research applications for this compound? A2: this compound has shown potential in two main areas:
-
Oncology: Primarily for prostate and breast cancers, where it suppresses tumor growth and downregulates key oncogenic drivers.[1][2]
-
HIV Research: It acts as a latency-reversing agent (LRA), capable of reactivating latent HIV-1 without inducing broad T-cell activation.[4][5]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is highly soluble in DMSO (≥ 150 mg/mL).[6][7] For long-term storage, powder should be kept at -20°C.[6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[6][8] For short-term use (days to weeks), solutions can be stored at 4°C.[1]
Q4: What is a recommended starting concentration for in vitro experiments? A4: The optimal concentration is highly dependent on the cell line and experimental endpoint. A good starting point is to perform a dose-response curve ranging from low nanomolar to mid-micromolar concentrations. Based on published IC50 values, a range from 10 nM to 20 µM is advisable. For example, the IC50 for HDAC3 is approximately 0.006 µM, while for MDA-MB-231 breast cancer cell cytotoxicity, it is around 12.6 µM.[1][6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against specific HDACs and a selected cancer cell line.
Table 1: this compound IC50 Values for Class I & II HDACs
| Target | IC50 Value | Reference(s) |
| HDAC1 | ~0.13 µM - 0.5 µM | [1][6][9] |
| HDAC2 | ~0.1 µM - 0.58 µM | [1][6][9] |
| HDAC3 | ~0.006 µM - 0.06 µM | [1][6][9] |
| HDAC6 | ~3.4 µM | [1][6] |
| HDAC8 | ~2.3 µM | [1][6] |
Table 2: this compound Cytotoxicity in a Cancer Cell Line
| Cell Line | IC50 Value | Cancer Type | Reference(s) |
| MDA-MB-231 | ~12.6 µM | Breast Cancer | [1][6] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound from HDAC inhibition to downstream effects.
Caption: Standard workflow for a dose-response experiment using this compound.
Troubleshooting Guide
Q: I observe precipitation after diluting my this compound stock in cell culture media. What should I do? A: This can occur if the final DMSO concentration is too low to maintain solubility or if the compound has poor solubility in aqueous solutions.
-
Solution 1: Ensure the final DMSO concentration in your media does not fall below 0.1%. If it does, consider making an intermediate dilution in media or PBS before the final dilution.
-
Solution 2: Warm the media to 37°C before adding the compound and vortex the final solution gently before adding it to the cells.
-
Solution 3: Prepare fresh dilutions for each experiment, as the stability of this compound in aqueous media over time may be limited.
Q: I am not observing the expected efficacy or downstream effects at the published IC50 concentrations. Why? A: Efficacy is cell-type specific and depends on experimental conditions.
-
Check Cell Line: Ensure your cell line expresses the target HDACs and relevant downstream pathways (e.g., Androgen Receptor for prostate cancer cell lines).
-
Increase Incubation Time: Some cellular effects, like changes in gene expression or apoptosis, may require longer incubation times (e.g., 48-72 hours) to become apparent.
-
Verify Compound Activity: Test the compound on a sensitive, validated positive control cell line (e.g., MDA-MB-231) to confirm the activity of your stock solution.
-
Assess Target Engagement: Perform a Western blot for acetylated histones (e.g., Ac-H3, Ac-H4) to confirm that this compound is engaging its target within the cell. An increase in histone acetylation is a direct indicator of HDAC inhibition.
Q: My cells show high levels of toxicity even at low concentrations. How can I mitigate this? A: Unusually high toxicity can stem from several factors.
-
Check DMSO Concentration: Ensure the final concentration of the DMSO vehicle is consistent across all wells and is at a non-toxic level for your specific cell line (typically ≤0.5%). Run a vehicle-only control to confirm.
-
Reduce Serum Levels: If using serum-containing media, high protein binding can sometimes affect compound availability. Conversely, in very low-serum conditions, cells can be more sensitive. Ensure your assay conditions are appropriate.
-
Perform a Time-Course Experiment: High toxicity may be time-dependent. Assess cell viability at earlier time points (e.g., 6, 12, 24 hours) to find the optimal window for observing the desired effect without excessive cell death.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
Technical Support Center: Addressing Off-Target Effects of SR-4370 in Experiments
Welcome to the technical support center for SR-4370. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in your experiments. The following information is provided in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with the highest potency against HDAC3.[1][2][3] Its mechanism of action involves binding to the catalytic site of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation modulates gene expression, ultimately affecting pathways involved in cell proliferation, signaling, and apoptosis.[1]
Q2: What are the known off-target activities of this compound within the HDAC family?
A2: While this compound is selective for Class I HDACs, it exhibits weaker inhibitory activity against other HDAC isoforms. Specifically, it has been shown to inhibit HDAC6 and HDAC8 at higher concentrations compared to its potent inhibition of HDAC1, HDAC2, and HDAC3.[1][4][5]
Q3: Are there any known non-HDAC off-targets for this compound or its structural class?
A3: While specific broad-panel screening data for this compound is not publicly available, a common off-target for some classes of HDAC inhibitors, particularly those containing a hydroxamate group, is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[6][7][8] Although this compound is a benzoylhydrazide, the potential for interaction with other metalloenzymes should be considered.[5][9]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed Not Explained by HDAC1/2/3 Inhibition
You are observing a cellular phenotype that doesn't align with the known downstream effects of inhibiting HDAC1, HDAC2, and HDAC3, such as altered AR or MYC signaling.
Possible Cause: Off-target activity of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets in your experimental system.
-
Western Blot for Acetylation: Perform a western blot to detect changes in the acetylation of known HDAC substrates, such as acetylated histone H3 (Ac-H3) or acetylated tubulin (if HDAC6 involvement is suspected at higher concentrations). An increase in acetylation upon this compound treatment confirms on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its target proteins in a cellular context.
-
-
Investigate Broader Off-Target Effects:
-
Kinase Panel Screening: Since protein kinases are common off-targets for small molecules, consider performing a kinase panel screen to identify any potential interactions.
-
Proteomic Profiling (IP-MS): Employ immunoprecipitation followed by mass spectrometry (IP-MS) using a tagged version of this compound or by identifying proteins that show altered thermal stability in the presence of this compound (CETSA-MS) to identify novel binding partners.
-
-
Use a Structurally Unrelated HDAC Inhibitor: As a negative control, treat your cells with an HDAC inhibitor from a different chemical class that has a known and different off-target profile (e.g., a hydroxamic acid-based inhibitor like Vorinostat or a cyclic peptide like Romidepsin). If the unexpected phenotype persists with this compound but not the control inhibitor, it is more likely to be an off-target effect of this compound.
Issue 2: Discrepancy Between In Vitro and In-Cell Potency
The IC50 value of this compound in your cell-based assay is significantly different from the reported biochemical IC50 values.
Possible Cause:
-
Cellular permeability and efflux.
-
Off-target effects contributing to cytotoxicity.
-
Metabolism of the compound in your cell line.
Troubleshooting Steps:
-
Assess Cell Permeability: Use techniques like mass spectrometry to measure the intracellular concentration of this compound.
-
Evaluate Off-Target Contribution to Cytotoxicity:
-
If you have identified potential off-targets (e.g., from a kinase screen), use more specific inhibitors for those targets to see if they replicate the observed phenotype.
-
Perform a dose-response curve and compare the concentration at which you see the phenotype with the IC50 values for on- and potential off-targets.
-
-
Consider Structurally Related Inactive Compounds: Synthesize or obtain a close structural analog of this compound that is inactive against HDACs. If this inactive analog still produces the cellular phenotype, it strongly suggests an off-target effect.
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against HDAC Isoforms
| Target | IC50 (µM) | Reference |
| HDAC1 | 0.13 | [1][4] |
| HDAC2 | 0.58 | [1][4] |
| HDAC3 | 0.006 | [1][4] |
| HDAC6 | 3.4 | [1][4] |
| HDAC8 | 2.3 | [1][4] |
Note: IC50 values can vary between different assay formats and conditions.
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is to confirm the on-target activity of this compound by measuring changes in histone H3 acetylation.
Materials:
-
Cell lysis buffer (RIPA buffer recommended)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3 (e.g., at Lys9 or Lys27), Anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-H3 and anti-total-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities and normalize the acetyl-H3 signal to the total H3 signal. Compare the levels of acetylation in this compound-treated samples to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is to confirm the direct binding of this compound to a target protein (e.g., HDAC1) in intact cells.
Materials:
-
Intact cells in suspension or adherent cells
-
This compound and vehicle control (DMSO)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot reagents (as described in Protocol 1)
-
Primary antibody against the target protein (e.g., anti-HDAC1)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle at the desired concentration for a sufficient time to allow for cellular uptake and target engagement (e.g., 1-2 hours).
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by western blot, as described in Protocol 1.
-
-
Analysis:
-
Plot the band intensity of the target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization upon binding.
-
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol provides a general workflow for identifying protein interaction partners of this compound. This is an advanced technique that may require collaboration with a proteomics core facility.
Materials:
-
A "bait" molecule: either a biotinylated or otherwise tagged version of this compound, or an antibody against the primary target (e.g., HDAC3) for co-immunoprecipitation.
-
Streptavidin beads (for biotinylated compound) or Protein A/G beads (for antibody)
-
Cell lysate
-
Wash buffers of increasing stringency
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Bait Immobilization (if applicable):
-
Incubate the tagged this compound with streptavidin beads to immobilize it.
-
-
Immunoprecipitation:
-
Incubate the immobilized bait or the antibody-bead complex with cell lysate to allow for binding of target and interacting proteins.
-
Include appropriate controls, such as beads alone or a non-specific antibody.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Use bioinformatics tools to identify the proteins and quantify their abundance in the this compound sample compared to the control. Proteins that are significantly enriched in the this compound sample are potential off-targets.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationship for distinguishing on- and off-target effects.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 蛋白免疫沉淀(IP)、免疫共沉淀(Co-IP)和Pulldown技术疑难解答-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
SR-4370 Technical Support Center: Managing Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing SR-4370-induced cytotoxicity in normal cells. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a benzoylhydrazide-class, small molecule inhibitor that is highly selective for class I histone deacetylases (HDACs).[1] Its primary mechanism involves inhibiting HDAC1, HDAC2, and most potently, HDAC3.[1][2][3][4] By inhibiting these enzymes, this compound increases the acetylation of histones and other proteins, which alters chromatin structure.[1] In cancer cells, this leads to the suppression of oncogenic transcription programs, including those driven by the androgen receptor (AR) and MYC, ultimately inhibiting proliferation and inducing apoptosis.[1][5]
Q2: Why am I observing significant cytotoxicity in my normal (non-cancerous) cell line controls?
A2: While this compound has shown good tolerability in animal models and a favorable profile on some normal primary cells like PBMCs, in vitro cytotoxicity can still occur in normal cell lines for several reasons:[1][5][6][7]
-
High Compound Concentration: The concentration effective for killing cancer cells may be above the toxic threshold for your specific normal cell line. Normal cells are generally more resistant to HDAC inhibitors than cancer cells, but this selectivity is not absolute.[8][9]
-
Prolonged Exposure: Continuous exposure for extended periods (e.g., >48 hours) can lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell types have varying dependencies on Class I HDACs for normal function, making some more sensitive to inhibition than others.
-
Off-Target Effects: Although highly selective, at higher concentrations, all small molecule inhibitors have the potential for off-target effects that could contribute to cytotoxicity.
Q3: What is the known selectivity profile of this compound?
A3: this compound is selective for Class I HDACs. Its inhibitory potency varies across isoforms. The table below summarizes the reported 50% inhibitory concentration (IC50) values from in vitro, cell-free assays.
Table 1: this compound In Vitro IC50 Values for HDAC Isoforms
| HDAC Isoform | Class | IC50 Value (µM) | Source |
| HDAC1 | I | 0.13 | [1][2][10] |
| HDAC2 | I | 0.58 | [1][2][3] |
| HDAC3 | I | 0.006 (6 nM) | [1][2][3][10] |
| HDAC8 | I | 2.3 | [1][2][3][10] |
| HDAC6 | IIb | 3.4 - 3.7 | [1][2][3][10] |
| Data compiled from multiple sources. Note that IC50 values can vary slightly between different assays and labs. |
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Controls
Q: My normal cell line shows high levels of cell death at concentrations that are effective against my target cancer cell line. How can I establish a therapeutic window?
A: The primary strategy is to systematically determine the differential sensitivity between your cell lines. This involves optimizing compound concentration and exposure time.
Solution 1.1: Optimize this compound Concentration
You must first determine the IC50 (or GI50 - 50% growth inhibition) for both your normal and cancer cell lines to quantify the therapeutic window.
Experimental Protocol: Determining IC50 via Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo)
Objective: To determine the concentration of this compound that inhibits cell viability/growth by 50%.
Materials:
-
Cancer and normal cell lines of interest
-
96-well clear, flat-bottom plates (for colorimetric/absorbance assays) or white-walled plates (for luminescence assays)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the assay (typically 24-72 hours).
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium. Leave wells on the perimeter filled with PBS or media only to minimize edge effects.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.[11]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). This duration should be consistent with your primary experiments.
-
-
Viability Measurement (Example with MTS):
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, or as recommended by the manufacturer. Protect the plate from light.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability against the log of this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
Solution 1.2: Reduce Compound Exposure Time
HDAC inhibitors can induce durable changes in gene expression.[12] It may not be necessary to expose cells continuously.
-
Pulse-Chase Experiment: Treat cells with this compound for a shorter period (e.g., 4, 8, or 12 hours), then wash the compound out with PBS and replace it with fresh, drug-free medium. Assess viability at the standard 48 or 72-hour endpoint. This can sometimes maintain efficacy against cancer cells while sparing normal cells from prolonged toxic stress.
Issue 2: Inconsistent Results in Viability Assays
Q: I am getting high variability between replicate wells and experiments. What are the common pitfalls?
A: Variability in cell-based assays often stems from technical inconsistencies.[13] Here are key factors to check.
Troubleshooting Checklist for Viability Assays:
-
Cell Seeding Uniformity:
-
Problem: Uneven cell distribution across the plate ("edge effects").
-
Solution: Ensure a homogenous single-cell suspension before seeding. After adding cells, gently swirl the plate in a cross pattern; avoid vigorous shaking which pushes cells to the edges. As a best practice, do not use the outermost wells for experimental data.[13]
-
-
Pipetting Accuracy:
-
Problem: Inaccurate dispensing of cells or reagents.
-
Solution: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and splashing. Change tips between different compound concentrations.[13]
-
-
Reagent Incubation Time:
-
Problem: Under- or over-development of the colorimetric/luminescent signal.
-
Solution: Strictly adhere to the manufacturer's recommended incubation time for the viability reagent.[14] For absorbance assays like MTT/MTS, check the plate periodically to avoid signal saturation.
-
-
DMSO Concentration:
-
Problem: High concentrations of the solvent (DMSO) can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).
-
-
Cell Health and Passage Number:
-
Problem: Cells that are unhealthy, overgrown, or at a high passage number can respond differently.
-
Solution: Use cells from a consistent, low passage number. Ensure cells are healthy and >95% viable before seeding. Do not use cells from a confluent or starved flask.
-
Issue 3: Suspected Off-Target Cytotoxicity
Q: I have optimized the concentration and exposure time, but still observe toxicity in my normal cells at a level that interferes with my experimental goals. Could this be an off-target effect?
A: Yes, it is possible. While this compound is highly selective for Class I HDACs, off-target activity can never be fully excluded, especially if high concentrations are required. Investigating this requires advanced techniques, but a logical framework can help guide your thinking.
Strategies to Investigate Off-Target Effects:
-
Use a Control Compound: Test another potent and selective Class I HDAC inhibitor that is structurally distinct from this compound. If this compound recapitulates the cytotoxicity in your normal cells, the effect is likely "on-target" (i.e., due to Class I HDAC inhibition). If it does not, the toxicity is more likely a specific off-target effect of this compound.
-
Rescue Experiments: If you hypothesize a specific off-target pathway is being affected, attempt to "rescue" the cells from cytotoxicity by adding back a downstream product of that pathway or overexpressing the inhibited target. This is a complex and hypothesis-driven approach.
-
Advanced Profiling (Proteomics/Kinase Screens): For in-depth drug development, unbiased screens can identify other proteins that this compound binds to. Techniques like thermal proteome profiling or broad kinase inhibitor panels can reveal unexpected interactions.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy [mdpi.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. m.youtube.com [m.youtube.com]
- 14. vigo-avocats.com [vigo-avocats.com]
Navigating SR-4370 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with the histone deacetylase (HDAC) inhibitor, SR-4370.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), with particular activity against HDAC1, HDAC2, and HDAC3.[1][2] Its primary mechanism involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation modifies chromatin structure and results in the transcriptional reprogramming of genes.[1] In cancer cells, this can lead to the suppression of oncogenic transcription programs.[1]
Q2: What are the main research applications for this compound?
This compound is primarily utilized in cancer research, particularly for prostate and breast cancer, where it has been shown to suppress tumor growth.[1][2] It also demonstrates potential as a latency-reversing agent in HIV research.[1][3] More recently, it has been identified as a potential therapeutic agent for Duchenne muscular dystrophy.[4]
Q3: What are the reported IC50 values for this compound against different HDACs?
The half-maximal inhibitory concentration (IC50) values for this compound vary across different HDAC isoforms, highlighting its selectivity for class I HDACs.
| HDAC Isoform | IC50 Value |
| HDAC1 | ~0.13 µM |
| HDAC2 | ~0.58 µM |
| HDAC3 | ~0.006 µM |
| HDAC6 | ~3.4 µM |
| HDAC8 | ~2.3 µM |
| Data compiled from multiple sources.[1][5][6] |
Q4: How should this compound be stored?
For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Stock solutions are typically stable for up to two years when stored at -80°C and for one year at -20°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Q5: In which solvents is this compound soluble?
This compound is soluble in DMSO.[6]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than Expected Efficacy or No Effect
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions have been maintained (-20°C for long-term). Prepare fresh stock solutions and aliquot to avoid multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Resistance/Sensitivity | Different cell lines can exhibit varying sensitivity to HDAC inhibitors. Confirm the expression of class I HDACs in your cell line. Consider testing a different cell line known to be sensitive to this compound. |
| Insufficient Incubation Time | The effects of this compound on gene expression and cell viability may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration. |
| Assay Interference | The compound may interfere with the assay components (e.g., fluorescence or luminescence). Run a control with the compound in cell-free assay medium to check for interference. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Multi-well Plates | Edge wells of multi-well plates are prone to evaporation, leading to altered media concentration. Avoid using the outer wells or fill them with sterile PBS to minimize evaporation from adjacent wells. |
| Inconsistent Compound Addition | Ensure the compound is added uniformly to all treatment wells. Mix the plate gently after adding the compound. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects. Refer to the dose-response curve to ensure you are using a concentration within the specific inhibitory range. |
| Contamination | Check for microbial contamination in your cell culture and reagents. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., total H3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic small molecule screening identifies a new HDACi compound for ameliorating Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the Bioavailability of SR-4370 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo exposure of the novel HDAC inhibitor, SR-4370.
Troubleshooting Guide
Low in vivo efficacy or inconsistent results with this compound can often be attributed to poor bioavailability. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Suboptimal or variable therapeutic effect in animal models.
Possible Cause 1: Poor Aqueous Solubility of this compound
This compound is a crystalline solid with limited aqueous solubility, which can significantly hinder its absorption from the gastrointestinal tract or other administration sites.[1]
Solution Workflow:
Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.
Experimental Protocols:
-
Kinetic Aqueous Solubility Assay:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Add a small volume of the DMSO stock solution to a buffered aqueous solution (e.g., PBS, pH 7.4) to a final concentration exceeding the expected solubility.
-
Shake the solution vigorously for 1-2 hours at room temperature.
-
Filter the solution through a 0.45 µm filter to remove precipitated compound.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Possible Cause 2: Inadequate Formulation for the Route of Administration
The choice of vehicle and formulation strategy is critical for ensuring adequate drug exposure. A simple suspension may not be sufficient for a poorly soluble compound like this compound.
Solution: Explore advanced formulation strategies to enhance solubility and dissolution rate. The selection of a suitable strategy will depend on the physicochemical properties of this compound and the intended route of administration.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The following table summarizes the publicly available data on this compound. It is recommended to perform in-house characterization of your specific batch of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈F₂N₂O | [1][2][3] |
| Molecular Weight | 304.34 g/mol | [2][3][4] |
| Appearance | Crystalline Solid | [1][5] |
| Solubility | Soluble in DMSO (10 mM) and Ethanol. | [1][2][3][5] |
Q2: What are the most promising formulation strategies for improving the oral bioavailability of this compound?
A2: Given this compound's poor aqueous solubility, several formulation strategies can be considered. The table below compares common approaches.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvent Systems | Increase solubility by using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol).[5] | Simple to prepare, suitable for early-stage studies. | May not be suitable for all routes of administration, potential for precipitation upon dilution in vivo. |
| Nanosuspensions | Reduce particle size to the nanometer range, increasing the surface area for dissolution. | Applicable to poorly soluble drugs, can be used for oral and parenteral routes. | Requires specialized equipment (e.g., high-pressure homogenizer, microfluidizer), potential for physical instability. |
| Amorphous Solid Dispersions (ASDs) | Disperse the drug in an amorphous state within a polymer matrix to improve dissolution rate and solubility. | Can significantly increase apparent solubility and bioavailability. | Can be physically unstable (recrystallization), requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) | Dissolve the drug in a mixture of oils, surfactants, and co-solvents that form a micro- or nanoemulsion upon contact with aqueous fluids. | Can enhance solubility and lymphatic absorption, bypassing first-pass metabolism. | Can be complex to formulate and characterize, potential for GI side effects with high surfactant concentrations. |
Q3: How can I assess the permeability of this compound?
A3: Permeability is another critical factor for oral bioavailability. You can estimate or measure permeability using the following methods:
-
In Silico Prediction: Use software to calculate the predicted LogP (a measure of lipophilicity). A LogP between 1 and 5 is generally considered favorable for oral absorption.
-
Caco-2 Permeability Assay: This in vitro method uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. The rate at which this compound crosses this monolayer can predict its in vivo absorption.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with particularly high affinity for HDAC3.[1][4][6] HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to changes in chromatin structure and gene expression. By inhibiting HDACs, this compound can induce the re-expression of tumor suppressor genes and other genes that regulate cell proliferation, differentiation, and apoptosis.[7]
Caption: Simplified signaling pathway for this compound's mechanism of action.
Q5: Are there any published in vivo studies for this compound that I can reference?
A5: Yes, this compound has been shown to be effective in suppressing tumor growth in prostate cancer xenograft models.[8] It has also been identified as a latency-reversing agent for HIV-1 and has shown to ameliorate muscle degeneration in zebrafish models of Duchenne muscular dystrophy.[9][10] While these studies confirm the in vivo activity of this compound, they often do not provide detailed formulation information. It is crucial to develop a robust formulation tailored to your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol is a starting point for developing a simple formulation for preclinical oral dosing.
-
Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG 400, and 50% sterile water (v/v/v).
-
This compound Dissolution: Weigh the required amount of this compound and dissolve it completely in the DMSO portion first.
-
Mixing: Add the PEG 400 to the this compound/DMSO solution and vortex thoroughly.
-
Final Dilution: Add the sterile water dropwise while continuously vortexing to avoid precipitation.
-
Observation: Observe the final formulation for any signs of precipitation. If precipitation occurs, the drug concentration may be too high for this vehicle, and further optimization is needed.
Protocol 2: In Vivo Pharmacokinetic (PK) Study Design
This protocol outlines a basic design for a pilot PK study in rodents to evaluate a new formulation.
-
Animal Model: Use a relevant rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Dosing: Administer the this compound formulation via the intended route (e.g., oral gavage). Include a control group receiving the vehicle only.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Compare these parameters between different formulations to identify the one with the most favorable profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 1816294-67-3 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
mitigating potential degradation of SR-4370 in experimental setups
This technical support center provides guidance on the use and handling of SR-4370 in experimental setups to mitigate potential degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on available data, this compound is soluble in DMSO. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium or buffer to the final working concentration.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: I am observing inconsistent results in my experiments with this compound. Could this be due to compound degradation?
Inconsistent results can arise from various factors, including compound stability. If you suspect degradation of this compound, consider the following troubleshooting steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Minimize light exposure: Protect the compound and its solutions from direct light, as light can induce photochemical degradation of sensitive molecules.
-
Evaluate solvent stability: Ensure the solvent used is of high purity and has not degraded. Contaminants in the solvent can potentially react with this compound.
-
Assess pH of the experimental medium: The stability of compounds can be pH-dependent. If your experimental buffer is at an extreme pH, it could potentially affect the integrity of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C in aliquots). Minimize exposure of the compound and its solutions to light and air. |
| Precipitate formation in solution | Poor solubility at the working concentration or in the chosen solvent. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Gentle warming and vortexing may help in dissolving the compound. Consider using a different solvent system if solubility issues persist. |
| Inconsistent dose-response curves | Inaccurate dilutions or degradation of the compound in the diluted solutions. | Prepare serial dilutions carefully and use them immediately. Avoid storing diluted solutions for extended periods. Perform a quality control check of the stock solution concentration. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Interpreting ATAC-seq Data after SR-4370 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ATAC-seq to investigate the effects of SR-4370, a selective class I histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect chromatin?
This compound is a benzoylhydrazide-class, selective inhibitor of class I histone deacetylases (HDACs), with potent activity against HDAC1, HDAC2, and especially HDAC3.[1] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which neutralizes the positive charge of histones and relaxes chromatin structure. This alteration in chromatin accessibility is the basis for changes observed in ATAC-seq data. In prostate cancer models, this compound has been shown to suppress androgen receptor (AR) signaling and downregulate the expression of MYC, an oncogene.[1]
Q2: What are the expected global changes in ATAC-seq data after this compound treatment?
Given that this compound is an HDAC inhibitor, a general increase in chromatin accessibility is an expected outcome. This may manifest as:
-
An increase in the number and/or intensity of ATAC-seq peaks across the genome.
-
Broadening of existing peaks , indicating a more open chromatin landscape around regulatory regions.
It is crucial to distinguish these global effects from specific, localized changes at particular gene regulatory elements.
Q3: My ATAC-seq signal shows a dramatic global increase after this compound treatment, making differential peak analysis challenging. What should I do?
This is a common observation with HDAC inhibitor treatment. Here are some strategies to manage this:
-
Spike-in Normalization: Consider using a spike-in control (e.g., chromatin from another species) to normalize your data. This can help to account for global changes in accessibility and allow for more accurate quantification of locus-specific changes.
-
Differential Analysis Tools: Employ differential analysis tools that are robust to global changes. Methods that model the underlying distribution of the data, such as DESeq2 or edgeR, may be suitable, but careful inspection of the results is necessary.
-
Focus on Relative Changes: Instead of focusing solely on the binary presence or absence of peaks, analyze the relative change in accessibility at specific loci, such as promoters and enhancers of genes of interest.
-
Integrate with other data types: Correlate your ATAC-seq data with gene expression data (RNA-seq) to identify regions where changes in accessibility are associated with functional transcriptional outcomes.
Q4: How can I be sure that the observed changes in chromatin accessibility are a direct effect of this compound and not due to off-target effects or cell stress?
This is a critical consideration in any drug treatment experiment. To address this:
-
Dose-Response and Time-Course Experiments: Perform ATAC-seq at multiple concentrations of this compound and at different time points after treatment. A clear dose-dependent and time-dependent effect on specific loci is more likely to be a direct effect.
-
Cell Viability Assays: Always perform cell viability assays in parallel with your ATAC-seq experiments to ensure that the observed effects are not a result of widespread cell death or stress.[2][3][4] It is recommended that cell viability is at least 70-90% before starting the ATAC-seq protocol.[2][3][4]
-
Validation with Orthogonal Assays: Validate your key ATAC-seq findings using other methods. For example, if you observe increased accessibility at a specific promoter, you can use ChIP-qPCR for acetylated histones (e.g., H3K27ac) to confirm the increase in this active chromatin mark. You can also use RT-qPCR to verify changes in the expression of the corresponding gene.
-
Consider Potential Off-Targets: While this compound is selective for class I HDACs, be aware of potential off-target effects of benzoylhydrazides or HDAC inhibitors in general.[5][6] Literature searches for known off-targets of this class of compounds can provide insights into potential confounding factors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor ATAC-seq data quality after treatment (e.g., low library complexity, high mitochondrial DNA content) | 1. Cell death or stress: this compound treatment may have induced apoptosis or necrosis, leading to DNA fragmentation and release of mitochondrial DNA. 2. Suboptimal cell number or lysis: Treatment may have altered cell size or fragility. | 1. Perform a cell viability assay (e.g., Trypan Blue or a fluorescence-based assay) on your treated and control cells before starting the ATAC-seq protocol. Ensure viability is high (>70-90%).[2][3][4] 2. Titrate the cell number for your ATAC-seq experiment to find the optimal input for both treated and untreated conditions. 3. Optimize the lysis step by adjusting the lysis buffer composition or incubation time. |
| Inconsistent results between biological replicates | 1. Variability in drug treatment: Inconsistent timing or concentration of this compound. 2. Batch effects: Processing replicates on different days or with different reagent batches. 3. Biological heterogeneity: The cell population may have a heterogeneous response to the drug. | 1. Ensure precise and consistent drug administration for all replicates. 2. Process all replicates for a given comparison in the same batch whenever possible. 3. Increase the number of biological replicates to increase statistical power and account for biological variability. 4. If significant heterogeneity is expected, consider using single-cell ATAC-seq (scATAC-seq) to dissect the different responses. |
| No significant changes in chromatin accessibility despite expecting an effect | 1. Ineffective drug concentration or treatment time: The concentration of this compound may be too low, or the treatment time too short to induce chromatin changes. 2. Drug instability: this compound may be unstable in your culture medium. 3. Cell line resistance: The chosen cell line may be resistant to the effects of this compound. | 1. Perform a dose-response experiment and measure a known downstream effect of HDAC inhibition (e.g., increase in global histone acetylation by Western blot) to determine the optimal concentration. 2. Perform a time-course experiment to identify the optimal treatment duration. 3. Consult the literature for the stability of this compound under your experimental conditions. 4. Confirm the expression of class I HDACs in your cell line. |
| Observed changes in ATAC-seq do not correlate with expected gene expression changes | 1. Indirect effects: The changes in chromatin accessibility may be indirect or part of a more complex regulatory network. 2. Time lag between chromatin and transcription events: Changes in chromatin accessibility may not immediately translate to changes in transcription. 3. Post-transcriptional regulation: The expression of the gene may be regulated at the post-transcriptional level. | 1. Integrate with other omics data, such as RNA-seq and proteomics, to build a more complete picture of the regulatory landscape. 2. Perform a time-course experiment that includes both ATAC-seq and RNA-seq to understand the temporal relationship between chromatin accessibility and transcription. 3. Use transcription factor motif analysis on your differential ATAC-seq peaks to identify potential mediators of the observed changes. |
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against HDACs
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.13 - 0.5 |
| HDAC2 | 0.1 - 0.58 |
| HDAC3 | 0.006 - 0.06 |
| HDAC6 | 3.4 |
| HDAC8 | 2.3 |
Data compiled from multiple sources.[1][7][8][9][10]
Experimental Protocols
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
Objective: To determine the percentage of viable cells in a cell suspension after this compound treatment.
Materials:
-
Cell suspension (treated and untreated)
-
Trypan Blue stain (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells from culture plates/flasks.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue stain (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell viability:
-
Percentage of Viable Cells = (Number of unstained cells / Total number of cells) x 100
-
-
Ensure cell viability is above 70-90% before proceeding with the ATAC-seq protocol.[2][3][4]
Protocol 2: Validation of ATAC-seq Results by RT-qPCR
Objective: To validate changes in gene expression predicted by altered chromatin accessibility at gene promoters.
Materials:
-
RNA extracted from treated and untreated cells
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound treated and control cells using a standard protocol (e.g., TRIzol or a column-based kit). Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Primer Design: Design or obtain validated primers for your target gene(s) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
-
Interpretation: Compare the fold change in gene expression with the observed changes in chromatin accessibility at the corresponding gene promoters from your ATAC-seq data.
Mandatory Visualizations
Figure 1: this compound signaling pathway.
Figure 2: ATAC-seq experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Help Center [kb.10xgenomics.com]
- 3. web.genewiz.com [web.genewiz.com]
- 4. ATAC-seq Assay with Low Mitochondrial DNA Contamination from Primary Human CD4+ T Lymphocytes [jove.com]
- 5. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 10. adooq.com [adooq.com]
Technical Support Center: SR-4370 and Androgen Receptor (AR) Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of SR-4370 on androgen receptor (AR) signaling.
Troubleshooting Guide: this compound Not Showing Expected Effect on AR Signaling
Issue: this compound is not producing the anticipated downregulation of AR signaling in your experiments.
Background: this compound is a selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. Its effect on AR signaling is indirect. By inhibiting HDACs, this compound alters chromatin structure, leading to a decrease in the transcription of the AR gene itself and its target genes.[1][2] Therefore, the expected outcome is a reduction in AR mRNA and protein levels, as well as the mRNA and protein levels of AR-regulated genes.
Initial Checks
-
Compound Integrity and Activity:
-
Question: Is the this compound compound viable?
-
Troubleshooting:
-
Verify the correct storage conditions and age of the compound.
-
Confirm the correct solvent and concentration were used.
-
As a positive control for this compound's HDAC inhibitory activity, treat cells with this compound and perform a Western blot for acetylated histones (e.g., Acetyl-Histone H3). A significant increase in histone acetylation indicates the compound is active.
-
-
-
Cell Line Viability and AR Expression:
-
Question: Is the cell line appropriate and healthy?
-
Troubleshooting:
-
Confirm that your prostate cancer cell line (e.g., LNCaP, C4-2) expresses functional AR.
-
Perform a baseline Western blot to confirm AR protein expression in your untreated cells.
-
Ensure cells are healthy and not overgrown or contaminated, as this can affect their response to treatment.
-
-
Troubleshooting Specific Assays
1. Western Blot: No Decrease in AR Protein Levels
-
Question: Why am I not observing a decrease in AR protein levels after this compound treatment?
-
Troubleshooting Steps:
-
Treatment Duration and Concentration: Ensure that the concentration and duration of this compound treatment are sufficient. A time-course and dose-response experiment is recommended.
-
Protein Extraction and Quantification:
-
Use a lysis buffer that efficiently extracts nuclear proteins, as AR is a nuclear receptor.
-
Ensure accurate protein quantification to load equal amounts of protein for each sample.
-
-
Antibody Performance:
-
Use a validated primary antibody specific for AR.
-
Optimize the primary and secondary antibody concentrations and incubation times.
-
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
2. qPCR: No Decrease in AR or AR-Target Gene mRNA Levels
-
Question: Why are the mRNA levels of AR or its target genes (e.g., PSA/KLK3, TMPRSS2, FKBP5) not decreasing with this compound treatment?
-
Troubleshooting Steps:
-
RNA Quality: Ensure high-quality, intact RNA was extracted. Check the 260/280 and 260/230 ratios.
-
Primer Design and Validation:
-
Use validated primer sets for your target genes and a stable housekeeping gene.
-
Perform a melt curve analysis to check for primer-dimers and non-specific products.
-
-
Reverse Transcription: Ensure the reverse transcription reaction was efficient.
-
qPCR Efficiency: Check the efficiency of your qPCR reaction by running a standard curve.
-
Housekeeping Gene Stability: Confirm that the expression of your chosen housekeeping gene is not affected by this compound treatment.
-
3. Luciferase Reporter Assay: No Change in AR-Responsive Reporter Activity
-
Question: Why is there no change in the activity of my AR-responsive luciferase reporter construct after this compound treatment?
-
Troubleshooting Steps:
-
Transfection Efficiency: Optimize the transfection protocol to ensure efficient delivery of the reporter plasmid.
-
Reporter Construct Integrity: Verify the sequence of your AR-responsive element (ARE) in the reporter construct.
-
Ligand Stimulation: Ensure you are appropriately stimulating the cells with an AR agonist (e.g., dihydrotestosterone, DHT) to induce a robust baseline reporter signal.
-
Signal Detection:
-
Use a luminometer with appropriate sensitivity.
-
Ensure the luciferase substrate is not expired.
-
-
Cell Lysis: Ensure complete cell lysis to release the luciferase enzyme.
-
Quantitative Data Summary
The following table summarizes expected quantitative effects of selective class I HDAC inhibitors on AR signaling, based on published literature. Note that specific results with this compound may vary depending on the cell line, treatment conditions, and assay performed.
| Parameter | Assay | Cell Line | Treatment | Expected Effect | Reference |
| AR Protein Level | Western Blot | LNCaP, C4-2 | Selective HDACi | Decrease to ~50% of control | [3] |
| AR mRNA Level | qPCR | LNCaP | HDACi | Decrease | [4] |
| PSA (KLK3) mRNA Level | qPCR | LNCaP | Selective HDACi | Decrease to 0.15 - 0.45 fold of stimulated control | [3] |
| TMPRSS2 mRNA Level | qPCR | LNCaP | Selective HDACi | Decrease to 0.15 - 0.50 fold of stimulated control | [3] |
| AR-Responsive Reporter | Luciferase Assay | Prostate Cancer Cells | HDACi | Decreased luciferase activity | [4] |
Experimental Protocols
Western Blot for AR Protein Levels
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).
-
qPCR for AR and Target Gene Expression
-
RNA Extraction:
-
Extract total RNA from cells using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and validated primers for your genes of interest (e.g., AR, KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and untreated samples.
-
AR-Responsive Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with an AR-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, treat the cells with this compound or vehicle control for the desired time.
-
Stimulate the cells with an AR agonist (e.g., 10 nM DHT) for the final 18-24 hours of the experiment.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated, agonist-stimulated control.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound on HDACs.
Caption: General experimental workflow for assessing the effect of this compound on AR signaling.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the direct mechanism of action of this compound on the androgen receptor?
A1: this compound does not directly bind to or antagonize the androgen receptor. It is a selective inhibitor of class I HDACs. By inhibiting HDACs, this compound alters the chromatin landscape, leading to the transcriptional repression of the AR gene and its target genes.[1][2]
Q2: What are some key positive and negative controls to include in my experiments?
A2:
-
Positive Controls:
-
A known AR antagonist (e.g., enzalutamide) to compare the effects on AR signaling.
-
For this compound activity: A Western blot for acetylated histones should show a significant increase after treatment.
-
-
Negative Controls:
-
Vehicle-only treated cells to serve as a baseline.
-
For qPCR: A no-reverse transcriptase control to check for genomic DNA contamination.
-
For Western blot: A loading control to ensure equal protein loading.
-
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the point of maximal effect on your readouts of interest (e.g., AR protein levels, target gene expression).
Q4: What concentration of this compound should I use?
A4: A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. Based on its IC50 values for HDAC1, 2, and 3, a starting range of low micromolar concentrations is a reasonable starting point.
Q5: Can this compound affect cell viability?
A5: Yes, like many anti-cancer agents, this compound can induce cytotoxicity at higher concentrations. It is important to perform a cell viability assay (e.g., MTT, CellTiter-Glo) to distinguish between specific effects on AR signaling and general toxicity. Choose a concentration for your signaling experiments that has a minimal effect on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiandrogen-Equipped Histone Deacetylase Inhibitors Selectively Inhibit Androgen Receptor (AR) and AR-Splice Variant (AR-SV) in Castration-Resistant Prostate Cancer (CRPC) [dspace.mit.edu]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 4. Histone Deacetylases Are Required for Androgen Receptor Function in Hormone-Sensitive and Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic changes in cells treated with SR-4370
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypic changes in cells treated with SR-4370. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected cellular effects?
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), with particularly high selectivity for HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, this compound is expected to increase the acetylation of histone and non-histone proteins, leading to a more open chromatin structure and altered gene expression. In cancer cell lines, particularly prostate and breast cancer, the expected phenotypic changes include:
-
Suppression of cell proliferation
-
Induction of apoptosis (programmed cell death) [1]
-
Downregulation of oncogenic signaling pathways , such as the androgen receptor (AR) and MYC pathways[2][3]
-
Cell cycle arrest
This compound has also been identified as a latency-reversing agent (LRA) in HIV-1 models, where it can reactivate latent HIV without causing broad T-cell activation.[1][4]
Q2: We are not observing the expected anti-proliferative effects of this compound on our cancer cell line. What could be the reason?
Several factors could contribute to a lack of an anti-proliferative response:
-
Cell Line Specificity: The sensitivity to HDAC inhibitors can be highly cell-line dependent. Some cell lines may have intrinsic resistance mechanisms. For example, the expression levels of specific HDACs or the status of tumor suppressor genes like p53 can influence the response.
-
Drug Concentration and Exposure Time: Ensure that the concentration of this compound and the duration of treatment are appropriate for your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Compound Stability: this compound is soluble in DMSO and ethanol.[1] Ensure that the compound is properly stored (desiccated at -20°C for long-term storage) and that the final concentration of the solvent in your cell culture medium is not affecting cell viability (typically <0.1%).[1][5] The stability of this compound in aqueous media over long incubation times should also be considered.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to drug treatment. Maintain consistent cell culture practices to ensure reproducibility.
Q3: We are observing excessive cytotoxicity at concentrations that are reported to be non-toxic. What should we investigate?
If you are observing higher than expected cytotoxicity, consider the following:
-
Solvent Toxicity: High concentrations of DMSO or other solvents can be toxic to cells. Prepare a vehicle control with the same final solvent concentration as your highest this compound concentration to assess solvent-induced toxicity.
-
Off-Target Effects: While this compound is selective for class I HDACs, off-target effects can occur, especially at higher concentrations. These off-target effects may contribute to cytotoxicity in certain cell types.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to HDAC inhibition. Perform a careful dose-response analysis to determine the IC50 value for your cell line.
-
Assay-Specific Artifacts: The type of cell viability assay used can influence the results. For example, assays based on metabolic activity (like MTT or MTS) can sometimes be confounded by changes in cellular metabolism induced by the treatment. Consider using a complementary assay that measures membrane integrity (like a trypan blue exclusion assay or a cytotoxicity LDH release assay).
Q4: We have observed unexpected changes in cell morphology and adhesion after this compound treatment. Is this a known effect?
While not the primary reported effect, changes in cell morphology and adhesion are plausible consequences of HDAC inhibitor treatment. HDACs regulate the acetylation of many non-histone proteins, including those involved in cytoskeletal dynamics and cell adhesion.
-
Cytoskeletal Proteins: Key cytoskeletal proteins like tubulin and actin are regulated by acetylation. Changes in their acetylation status can lead to alterations in cell shape, spreading, and motility.
-
Cell Adhesion Molecules: The expression and function of cell adhesion molecules can be epigenetically regulated. Treatment with HDAC inhibitors has been shown to affect cell adhesion in some cancer models.[6][7]
If you observe these changes, it is recommended to:
-
Document the morphological changes using microscopy.
-
Investigate changes in the expression or localization of key cytoskeletal and adhesion proteins (e.g., via immunofluorescence or Western blotting).
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses common unexpected phenotypic changes observed during experiments with this compound.
| Observed Unexpected Phenotype | Potential Cause | Recommended Troubleshooting Steps |
| 1. Induction of a Senescence-Like Phenotype (e.g., flattened and enlarged cell morphology, positive for SA-β-gal staining) | HDAC inhibitors can induce a senescence-like state in some cell types, which is a form of cell cycle arrest.[8][9][10] This is often dependent on the p16/pRb and/or p53 pathways.[8] | - Perform a Senescence-Associated β-Galactosidase (SA-β-gal) assay. - Analyze the expression of cell cycle inhibitors like p16INK4a and p21WAF1 by Western blotting or qPCR. - Assess cell proliferation over a longer time course to confirm irreversible growth arrest. |
| 2. Contradictory Results Between Apoptosis and Cell Cycle Arrest (e.g., seeing cell cycle arrest but no significant increase in apoptosis markers) | The cellular response to HDAC inhibitors can be a balance between cell cycle arrest and apoptosis.[11] The dominant phenotype can depend on the cell type, drug concentration, and treatment duration. At lower concentrations, cell cycle arrest may be the primary response, while higher concentrations may be required to induce apoptosis. | - Perform a time-course experiment to see if apoptosis occurs at later time points. - Titrate the this compound concentration to determine if there is a dose-dependent switch from cell cycle arrest to apoptosis. - Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) to confirm the results. |
| 3. Altered Gene Expression Profiles Unrelated to Known this compound Targets | This compound's primary mechanism is to alter chromatin accessibility, which can lead to widespread changes in gene expression.[2] Some of these changes may be indirect or due to the complex interplay of transcription factors and chromatin remodeling. | - Perform gene expression profiling (e.g., RNA-seq or microarray) to get a global view of the transcriptional changes. - Use bioinformatics tools to perform pathway analysis and identify potentially affected signaling pathways. - Validate the expression of key differentially expressed genes by qPCR. |
| 4. Increased Cell Migration or Invasion | While HDAC inhibitors are generally expected to suppress cancer cell motility, paradoxical effects have been reported for some inhibitors in certain contexts. This could be due to the complex role of specific HDACs in regulating genes involved in cell migration and invasion. | - Perform a wound-healing (scratch) assay or a transwell migration/invasion assay to quantify changes in cell motility. - Analyze the expression and activity of proteins involved in cell migration and invasion, such as matrix metalloproteinases (MMPs) and integrins. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HDACs
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.13 |
| HDAC2 | 0.58 |
| HDAC3 | 0.006 |
| HDAC6 | 3.4 |
| HDAC8 | 2.3 |
Data compiled from multiple sources.[5]
Table 2: Cytotoxicity of this compound in a Cancer Cell Line
| Cell Line | Assay | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 12.6 |
Data from MedKoo Biosciences.[1]
Experimental Protocols
1. General Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. This density should be optimized for each cell line and experiment duration.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Cell Cycle Analysis by Flow Cytometry
-
Culture and treat cells with this compound as described above.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and count the cells.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for later analysis).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
4. Western Blotting for Protein Expression Analysis
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-acetylated histone H3, anti-PARP, anti-p21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationships in troubleshooting.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Best CA Firms in Delhi NCR for CA Articleship | Top 50 CA Firms in Delhi [edu91.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) XP® Rabbit mAb (#4370) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Chromatin accessibility profiling by ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining SR-4370 Treatment Duration for Optimal Gene Expression Changes
Welcome to the technical support center for the novel Class I HDAC inhibitor, SR-4370. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with particularly high affinity for HDAC1, HDAC2, and HDAC3. By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation changes chromatin structure, making it more accessible to transcription factors, and ultimately modulates the expression of target genes. In cancer models, this has been shown to suppress oncogenic signaling pathways, including the Androgen Receptor (AR) and MYC pathways.[1]
Q2: What are the key downstream effects of this compound treatment on gene expression?
A2: this compound treatment leads to significant changes in the expression of genes regulated by Class I HDACs. Notably, it has been demonstrated to downregulate the expression of the Androgen Receptor (AR), its splice variants, and AR target genes.[1] Additionally, this compound can suppress the MYC oncogenic network.[1] The altered chromatin state induced by this compound can make AR-binding sites on the chromatin less accessible, contributing to the inhibition of AR signaling.[1]
Q3: In what applications has this compound shown potential?
A3: this compound has demonstrated potential in several research areas. It has been shown to suppress the growth of prostate cancer cells in vitro and in vivo.[1] It has also been identified as a latency-reversing agent (LRA) for HIV-1, suggesting its potential in "shock and kill" strategies for HIV eradication.[2] Furthermore, recent studies have shown its potential in ameliorating Duchenne muscular dystrophy in zebrafish models.[3]
Q4: How should this compound be stored?
A4: For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term use, it can be stored at 4°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Target Gene Expression
Possible Cause 1: Suboptimal Treatment Duration.
The kinetics of this compound's effect on gene expression are time-dependent. Early time points may show changes in histone acetylation before significant changes in mRNA levels of target genes are observed.
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and target genes. A general guideline is provided in the table below.
| Treatment Duration | Expected Outcome | Key Genes to Analyze |
| 0.5 - 2 hours | Initial increase in global histone acetylation (e.g., H3K9ac, H4K16ac). Minimal changes in target gene mRNA levels.[4] | Histone acetylation marks (by Western Blot) |
| 4 - 8 hours | Peak histone acetylation. Onset of downregulation of immediate early genes like MYC.[4] | MYC, FOS, Histone acetylation marks |
| 12 - 24 hours | Significant downregulation of target genes like AR and its downstream targets. Secondary gene expression changes may become apparent. | AR, PSA (KLK3), TMPRSS2, MYC |
| 48 - 72 hours | Sustained downregulation of target genes. Potential for observing phenotypic changes such as decreased cell proliferation or apoptosis. | AR, MYC, Cell viability/apoptosis markers |
Possible Cause 2: Incorrect this compound Concentration.
The effective concentration of this compound can vary between different cell lines due to factors like cell permeability and expression levels of HDACs.
Recommendation: Perform a dose-response experiment to identify the optimal concentration for your experimental system. Start with a range of concentrations around the reported IC50 values (low micromolar to nanomolar range for HDAC1/2/3 inhibition).[1] Monitor both histone acetylation (as a marker of target engagement) and the expression of your target genes.
Possible Cause 3: Cell Culture Conditions.
Cell density, passage number, and serum concentration in the media can all influence the cellular response to HDAC inhibitors.
Recommendation: Maintain consistent cell culture conditions across all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.
Issue 2: Significant Cell Toxicity or Death
Possible Cause 1: this compound Concentration is too High.
While this compound is designed to be selective, high concentrations can lead to off-target effects and general cytotoxicity.[5][6]
Recommendation: Reduce the concentration of this compound used. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your gene expression analysis to determine the concentration that effectively modulates your target genes without causing excessive cell death.[7]
Possible Cause 2: Prolonged Treatment Duration.
Continuous exposure to HDAC inhibitors can lead to cumulative toxicity.
Recommendation: Consider shorter treatment durations or a "pulse-chase" experiment where the drug is washed out after a defined period. This can sometimes be sufficient to induce the desired epigenetic changes without causing widespread cell death.
Issue 3: Difficulty in Detecting Changes in Histone Acetylation by Western Blot
Possible Cause 1: Inefficient Nuclear Extraction.
Histones are nuclear proteins, and incomplete lysis of the nuclear membrane will result in low yields.
Recommendation: Use a robust nuclear extraction protocol. Consider methods that involve hypotonic lysis of the cell membrane followed by mechanical or detergent-based lysis of the nuclear envelope.
Possible Cause 2: Poor Transfer of Low Molecular Weight Histone Proteins.
Histones are small proteins (11-21 kDa) and can be difficult to retain on standard PVDF or nitrocellulose membranes.
Recommendation: Use a membrane with a smaller pore size (e.g., 0.2 µm). Optimize transfer conditions by reducing the transfer time or voltage to prevent "blow-through" of the small proteins.
Possible Cause 3: Inappropriate Blocking Reagent.
Some blocking reagents, like milk, can mask certain epitopes on acetylated histones.
Recommendation: Use Bovine Serum Albumin (BSA) as the blocking agent for Western blots probing for histone modifications.
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Expression by RT-qPCR
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Treatment: Treat cells with the predetermined optimal concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) post-treatment.
-
RNA Extraction: Isolate total RNA from the harvested cells using a standard protocol (e.g., Trizol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for your target genes (e.g., AR, MYC, PSA) and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control at each time point.[8]
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment and Lysis: Treat cells with this compound for the desired duration. Harvest cells and perform a nuclear extraction.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve the small histone proteins.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: To ensure equal loading, strip the membrane and re-probe for a total histone antibody (e.g., anti-Histone H3) or use a loading control from the whole-cell lysate.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Epigenetic small molecule screening identifies a new HDACi compound for ameliorating Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitors differentially regulate c-Myc expression in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing and controlling for SR-4370 toxicity in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and controlling for potential toxicity associated with the long-term administration of SR-4370, a selective class I histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzoylhydrazide-class, selective inhibitor of class I histone deacetylases (HDACs), with particular potency against HDAC1, HDAC2, and HDAC3. Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation results in the modulation of gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Q2: What are the known or potential long-term toxicities of this compound?
A2: While preclinical studies have suggested that this compound has good tolerability, its long-term toxicity profile is not yet fully characterized. Based on the known class-effects of HDAC inhibitors, potential long-term toxicities of this compound may include:
-
Gastrointestinal disturbances: Nausea, vomiting, and anorexia.
-
Constitutional symptoms: Fatigue and weakness.
-
Hematological effects: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count).
-
Cardiotoxicity: Including potential for QT interval prolongation and arrhythmias.
-
Neurotoxicity: Potential for neurological deficits.
-
Metabolic effects: Alterations in glucose and lipid metabolism.
Q3: How should I design a long-term in vivo toxicity study for this compound?
A3: Long-term toxicity studies for this compound should be designed in accordance with regulatory guidelines (e.g., FDA, OECD). A typical study design would involve:
-
Species Selection: Use of at least two mammalian species, typically one rodent (e.g., mouse or rat) and one non-rodent (e.g., dog or non-human primate).
-
Dose Selection: At least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be selected to induce some level of toxicity without causing excessive morbidity or mortality.
-
Duration: For chronic toxicity testing, a duration of 6 months in rodents and 9 months in non-rodents is generally recommended.[1]
-
Parameters Monitored: Regular monitoring of clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and terminal pathology.
Q4: What are the key signaling pathways to consider when investigating this compound toxicity?
A4: The toxicity of HDAC inhibitors can be mediated through various signaling pathways. Key pathways to consider for this compound include:
-
p53 Signaling: HDAC inhibitors can induce p53 acetylation, leading to its activation and subsequent cell cycle arrest or apoptosis.[2][3][4]
-
NF-κB Signaling: HDACs are known to regulate the activity of the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of HDACs can lead to hyperacetylation of NF-κB components, modulating its activity.[2][5][6]
-
PI3K/Akt/mTOR Signaling: This pathway is crucial for cell growth, proliferation, and survival. HDAC inhibitors have been shown to modulate the activity of components within this pathway.[2][3]
Troubleshooting Guides
Cardiotoxicity Assessment
Problem: Inconsistent or noisy electrocardiogram (ECG) recordings in conscious animals.
Solution:
-
Ensure Proper Electrode Placement and Contact: Shave the electrode sites and use an appropriate conductive gel to ensure good skin contact. For non-invasive methods, ensure the jacket or platform electrodes are snug but not overly restrictive.
-
Acclimatize Animals to the Procedure: Handle the animals gently and allow for an acclimatization period in the recording setup before starting the measurement to reduce stress-induced artifacts.
-
Minimize Movement Artifacts: Conduct recordings when the animals are calm and inactive. For conscious recordings, allow the animal to be in a comfortable, resting position.
-
Check Equipment and Grounding: Ensure all equipment is properly calibrated and grounded to minimize electrical interference.
Problem: Difficulty in interpreting ECG changes, particularly QT interval prolongation.
Solution:
-
Use a Heart Rate Correction Formula: The QT interval is heart rate-dependent. Use a recognized correction formula (e.g., Bazett's or Fridericia's for humans, or a species-specific formula if available) to calculate the corrected QT interval (QTc).
-
Establish a Stable Baseline: Obtain multiple baseline ECG recordings before drug administration to establish a clear and stable baseline for each animal.
-
Blinded Analysis: Have the ECG data analyzed by an individual who is blinded to the treatment groups to avoid bias.
Neurotoxicity Assessment
Problem: High variability in the Functional Observational Battery (FOB) results.
Solution:
-
Standardize the Testing Environment: Conduct the FOB at the same time of day for all animals in a quiet, well-lit room to minimize environmental influences on behavior.
-
Thorough Training of Observers: Ensure all observers are thoroughly trained on the scoring criteria for each parameter of the FOB to maintain consistency. Regular inter-observer reliability checks are recommended.
-
Habituate Animals to Handling: Handle the animals for several days prior to the start of the study to reduce stress responses during the assessment.
Hematological Toxicity Assessment
Problem: Hemolysis in blood samples, leading to inaccurate complete blood count (CBC) results.
Solution:
-
Use Appropriate Blood Collection Technique: Use a sharp, appropriately sized needle and collect the blood with a smooth, steady flow. Avoid excessive suction.
-
Gentle Sample Handling: After collection, gently invert the collection tube with anticoagulant to mix. Do not shake vigorously.
-
Prompt Analysis: Analyze the blood samples as soon as possible after collection. If storage is necessary, follow recommended guidelines for temperature and duration.[7]
Metabolic Toxicity Assessment
Problem: Inconsistent baseline glucose levels in the Oral Glucose Tolerance Test (OGTT).
Solution:
-
Standardize the Fasting Period: Ensure all animals are fasted for the same duration before the test. A 4-6 hour fast is often recommended for mice to avoid hypoglycemia.[8][9]
-
Minimize Stress During Blood Collection: Stress can elevate blood glucose levels. Use a minimally invasive blood collection technique and handle the animals calmly and efficiently.
-
Acclimatize to Gavage Procedure: If oral gavage is used for glucose administration, acclimatize the animals to the procedure on previous days to reduce stress on the day of the test.
Experimental Protocols
Protocol 1: In Vivo Cardiotoxicity Assessment - Electrocardiogram (ECG) Monitoring in Conscious Rats
-
Animal Preparation:
-
Acclimatize male Wistar rats (250-300g) to the laboratory conditions for at least one week.
-
On the day of the experiment, gently restrain the conscious rat. Non-invasive methods using jackets with embedded electrodes or platform-based systems are preferred to minimize stress.[10][11][12][13]
-
Ensure proper electrode contact by shaving the hair at the electrode sites and applying a small amount of conductive gel.
-
-
ECG Recording:
-
Connect the electrodes to an ECG recording system.
-
Allow the animal to remain calm for a 5-10 minute stabilization period before recording.
-
Record a baseline ECG for at least 5 minutes.
-
Administer this compound or vehicle control at the desired dose and route.
-
Record ECGs at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Analyze the ECG recordings for heart rate, PR interval, QRS duration, and QT interval.
-
Calculate the corrected QT interval (QTc) using a species-appropriate formula.
-
Compare the post-dose ECG parameters to the baseline values and to the vehicle control group.
-
Protocol 2: In Vivo Neurotoxicity Assessment - Functional Observational Battery (FOB) in Mice
-
Animal and Environment:
-
Use adult mice of a common strain (e.g., C57BL/6).
-
Conduct the assessment in a quiet, dedicated testing room with standardized lighting and temperature.
-
Habituate the animals to the testing room for at least 30 minutes before the assessment.
-
-
Observational Procedure:
-
Perform the FOB at baseline and at regular intervals during the long-term study.
-
The FOB should be conducted by a trained observer who is blinded to the treatment groups.
-
The battery should include assessments of:[14][15][16][17][18]
-
Home cage observations: Posture, activity level, and any abnormal behaviors.
-
Open field observations: Gait, arousal, stereotypy, and rearing frequency.
-
Sensorimotor functions: Approach response, touch response, and righting reflex.
-
Autonomic functions: Piloerection, salivation, and pupil size.
-
-
-
Scoring and Analysis:
-
Score each parameter according to a pre-defined scoring system.
-
Compare the scores of the this compound-treated groups to the vehicle control group.
-
Protocol 3: In Vivo Hematological Toxicity Assessment - Complete Blood Count (CBC) in Mice
-
Blood Collection:
-
Sample Analysis:
-
Gently mix the blood sample to ensure homogeneity.
-
Analyze the sample using an automated hematology analyzer calibrated for mouse blood.[7][20]
-
The analyzer will provide values for:
-
Red Blood Cell (RBC) parameters: RBC count, hemoglobin, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and mean corpuscular hemoglobin concentration (MCHC).
-
White Blood Cell (WBC) parameters: Total WBC count and differential counts (neutrophils, lymphocytes, monocytes, eosinophils, basophils).
-
Platelet parameters: Platelet count and mean platelet volume (MPV).
-
-
-
Data Analysis:
-
Compare the CBC parameters of the this compound-treated groups to the vehicle control group.
-
Protocol 4: In Vivo Metabolic Toxicity Assessment - Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation:
-
Procedure:
-
Collect a baseline blood sample (Time 0) from the tail vein.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[1][9]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8][21]
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the glucose tolerance curves and AUC values between the this compound-treated groups and the vehicle control group.
-
Data Presentation
Table 1: Representative Hematological Parameters in a 6-Month Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| WBC (10^3/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 7.5 ± 1.1 | 6.1 ± 0.9 |
| RBC (10^6/µL) | 9.2 ± 0.8 | 9.1 ± 0.7 | 8.8 ± 0.9 | 8.2 ± 1.0 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.9 ± 1.2 | 13.5 ± 1.1 | 12.8 ± 0.9 |
| Platelets (10^3/µL) | 850 ± 150 | 820 ± 160 | 710 ± 130* | 550 ± 110** |
| Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 2: Representative Clinical Chemistry Parameters in a 6-Month Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| ALT (U/L) | 45 ± 10 | 48 ± 12 | 55 ± 15 | 65 ± 18 |
| AST (U/L) | 120 ± 25 | 125 ± 30 | 140 ± 35 | 160 ± 40 |
| BUN (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 28 ± 8 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.6 ± 0.2 |
| Glucose (mg/dL) | 150 ± 20 | 155 ± 25 | 165 ± 30 | 180 ± 35* |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Visualizations
Caption: Signaling pathways potentially modulated by this compound leading to toxicological outcomes.
Caption: Experimental workflow for assessing long-term toxicity of this compound.
Caption: Logical relationship for troubleshooting inconsistent in vivo toxicity data.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Functional Observation Battery | Taconic Biosciences [taconic.com]
- 15. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
- 16. mmpc.org [mmpc.org]
- 17. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mds-usa.com [mds-usa.com]
- 19. Mice blood analysis [bio-protocol.org]
- 20. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 21. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
troubleshooting SR-4370's latency-reversing activity in different HIV models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SR-4370 to study HIV latency reversal. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in various HIV latency models.
Q1: Why am I observing high cytotoxicity with this compound in my primary CD4+ T cell cultures?
A1: High cytotoxicity with this compound in primary CD4+ T cells, while generally reported to have low toxicity, can arise from several factors. As a class I HDAC inhibitor, off-target effects or inappropriate concentrations can lead to cell death.[1][2]
Troubleshooting Steps:
-
Concentration Optimization: The optimal concentration of this compound for latency reversal with minimal cytotoxicity can vary between cell models and even between donors in the case of primary cells. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess both latency reversal (e.g., by p24 ELISA or RT-qPCR) and cell viability (e.g., by trypan blue exclusion or a commercial viability assay).
-
Incubation Time: Prolonged exposure to HDAC inhibitors can lead to increased cytotoxicity. Consider reducing the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the point of maximal latency reversal before significant cell death occurs.
-
Cell Density: Plating primary T cells at an optimal density is critical for their survival. Low cell densities can lead to apoptosis. Ensure you are using recommended cell densities for your culture format.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly, as degradation products could be cytotoxic. Prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.
-
Control for Donor Variability: When using primary cells from different donors, expect variability in the cytotoxic response. It is advisable to test a range of concentrations for each new donor.
Q2: I am not observing significant latency-reversing activity with this compound in my J-Lat cell line. What could be the issue?
A2: The lack of significant latency reversal in J-Lat cells can be due to several factors, including the specific J-Lat clone used, suboptimal experimental conditions, or the method of quantification.
Troubleshooting Steps:
-
J-Lat Clone Variability: Different J-Lat clones (e.g., 6.3, 8.4, 9.2, 10.6, 15.4) have the HIV provirus integrated at different sites in the host genome, which can affect their responsiveness to different classes of LRAs.[3][4] Some clones may be less sensitive to HDAC inhibitors like this compound. If possible, test this compound on multiple J-Lat clones to find a responsive one.
-
Concentration and Incubation Time: As with primary cells, ensure you have performed a thorough dose-response and time-course experiment to identify the optimal conditions for your specific J-Lat clone.
-
Quantification Method: The method used to measure latency reversal is critical. While GFP expression is a common readout in J-Lat cells, it may not always correlate directly with virion production.[5] Consider using more quantitative and sensitive methods such as:
-
Synergistic Combinations: this compound, as an HDAC inhibitor, may work synergistically with other classes of LRAs, such as PKC agonists (e.g., prostratin) or BET inhibitors (e.g., JQ1).[8][9] Combining this compound with a suboptimal concentration of another LRA could significantly enhance latency reversal.
Q3: How can I be sure that the observed effects are specific to this compound's HDACi activity and not due to off-target effects?
A3: Distinguishing on-target from off-target effects is crucial for interpreting your results.
Control Experiments:
-
Use of a Structurally Unrelated HDACi: Compare the effects of this compound with another well-characterized class I HDAC inhibitor, such as Romidepsin or Vorinostat. If both compounds produce similar effects, it is more likely that the observed latency reversal is due to HDAC inhibition.
-
Western Blot for Histone Acetylation: Treat your cells with this compound and perform a western blot to detect changes in histone acetylation (e.g., acetylated H3 or H4). A dose-dependent increase in histone acetylation would confirm that this compound is engaging its intended target.
-
Inactive Analogs: If available, use a structurally similar but inactive analog of this compound as a negative control. This is the most rigorous way to control for off-target effects.
-
Transcriptomic Analysis: For a comprehensive view of off-target effects, consider performing RNA sequencing (RNA-seq) to analyze global changes in gene expression following this compound treatment. This can help identify any unintended pathways that are being modulated.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in HIV latency reversal?
A1: this compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDACs 1, 2, and 3.[11] In latently infected cells, the HIV-1 promoter is often in a hypoacetylated state, leading to a condensed chromatin structure that represses transcription. By inhibiting HDACs, this compound increases the acetylation of histones around the HIV-1 promoter, leading to a more open chromatin structure. This facilitates the binding of transcription factors, such as NF-κB and P-TEFb, to the viral promoter, thereby reactivating viral gene expression.[3]
Q2: What are the recommended starting concentrations for this compound in different HIV latency models?
A2: The optimal concentration of this compound should be determined empirically for each experimental system. However, based on available data for similar HDAC inhibitors and initial studies on this compound, the following ranges can be used as a starting point.
| HIV Model | Recommended Starting Concentration Range |
| J-Lat Cell Lines | 100 nM - 5 µM |
| Primary CD4+ T Cells | 50 nM - 2 µM |
| Ex vivo patient cells | 50 nM - 1 µM |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock should be diluted in culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound be used in in vivo studies, such as in humanized mouse models?
A4: While this compound has shown promise in in vitro models, its use in in vivo models of HIV latency, such as humanized mice, has not been extensively reported in the available literature.[12] Humanized mouse models are valuable for studying HIV latency and the efficacy of LRAs.[13][14][15][16] When considering in vivo studies with this compound, it is important to first establish its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in the animal model.
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment of this compound in J-Lat Cells
-
Cell Culture: Culture J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at a density of 0.5-2 x 10^6 cells/mL.
-
Plating: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare a 2X working solution of this compound in culture medium at various concentrations (e.g., 20 µM, 10 µM, 2 µM, 200 nM, 20 nM). Also prepare a 2X DMSO vehicle control.
-
Treatment: Add 100 µL of the 2X this compound working solutions or the DMSO control to the appropriate wells. Include a positive control, such as TNF-α (10 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Latency Reversal Analysis (GFP): Analyze GFP expression by flow cytometry.
-
Cytotoxicity Analysis: After flow cytometry, assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot the percentage of GFP-positive cells and the percentage of viable cells against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response) for latency reversal and the CC50 (cytotoxic concentration for 50% of cells).
Protocol 2: Quantification of Latency Reversal in Primary CD4+ T Cells using RT-qPCR
-
Isolation of Primary CD4+ T Cells: Isolate resting CD4+ T cells from the peripheral blood mononuclear cells (PBMCs) of healthy donors or HIV-infected individuals on suppressive ART using negative selection kits.
-
Cell Culture: Culture the resting CD4+ T cells in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and IL-2 (5-10 U/mL).
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound. Include a negative control (DMSO) and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total cellular RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[17]
-
Data Analysis: Calculate the fold change in HIV-1 RNA expression in this compound-treated cells relative to the DMSO control after normalization to the housekeeping gene.
Visualizations
Caption: Mechanism of this compound in HIV latency reversal.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. Histone Deacetylase Inhibitors Impair the Elimination of HIV-Infected Cells by Cytotoxic T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening [frontiersin.org]
- 6. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Genome-wide CRISPR screens identify combinations of candidate latency reversing agents for targeting the latent HIV-1 reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trade-off between synergy and efficacy in combinations of HIV-1 latency-reversing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Current Status of Latency Reversing Agents Facing the Heterogeneity of HIV-1 Cellular and Tissue Reservoirs [frontiersin.org]
- 12. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Humanized Mouse Model of HIV-1 Latency with Enrichment of Latent Virus in PD-1+ and TIGIT+ CD4 T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIV Replication and Latency in a Humanized NSG Mouse Model during Suppressive Oral Combinational Antiretroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Humanized Mice for Studies of HIV-1 Persistence and Elimination [mdpi.com]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of SR-4370 and Entinostat in Prostate Cancer: A Guide for Researchers
In the landscape of prostate cancer therapeutics, histone deacetylase (HDAC) inhibitors have emerged as a promising class of agents targeting the epigenetic dysregulation inherent in tumorigenesis. This guide provides a detailed comparison of two such inhibitors, SR-4370 and entinostat, focusing on their efficacy, mechanisms of action, and available experimental data to inform researchers, scientists, and drug development professionals.
Note on this compound Data: The available information on this compound is currently limited to conference abstracts. As such, the data presented herein is preliminary and awaits full peer-reviewed publication for comprehensive validation.
Quantitative Efficacy Data
A direct head-to-head comparison of this compound and entinostat in prostate cancer models has not been published. The following tables summarize the available quantitative data from separate preclinical studies.
Table 1: In Vitro Efficacy of this compound and Entinostat in Prostate Cancer
| Compound | Prostate Cancer Cell Line | Efficacy Metric | Value | Citation |
| This compound | Not Specified | Potency against HDAC3 | 6 nM | [1] |
| LNCaP | Concentration Used (Immunofluorescence) | 10 µM | ||
| Entinostat | PC3, DU145, VCaP | Concentration for Apoptosis Enhancement | 2.5 µM | |
| CR Myc-CaP model cells | In Vitro Dose for Immunomodulation | 0.5 µM | [2] | |
| B-Cell Lymphoma Cell Lines (for reference) | IC50 Range | 0.5 - 1.0 µM |
Table 2: In Vivo Efficacy of this compound and Entinostat in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Efficacy | Citation |
| This compound | C4-2 | Not specified in abstracts | "Highly effective in suppressing tumor growth" (in combination with entinostat) | [1] |
| Entinostat | Castration-Resistant Myc-CaP | 5 mg/kg, daily | ~10-25% reduction in tumor weight (as single agent) | [2] |
| Castration-Resistant Myc-CaP | 5 mg/kg, daily (in combination with a survivin vaccine) | ~80% reduction in tumor weight | [2] |
Signaling Pathways and Mechanisms of Action
Both this compound and entinostat are inhibitors of class I histone deacetylases, which play a crucial role in the regulation of gene expression. However, their downstream effects and potential secondary mechanisms appear to differ based on available data.
This compound: This compound is a potent and selective inhibitor of class I HDACs, particularly HDACs 1, 2, and 3.[1] Its primary mechanism in prostate cancer appears to be the suppression of the androgen receptor (AR) signaling pathway. By inhibiting HDACs 1-3, which are critical for AR-mediated transcription, this compound leads to the downregulation of AR, AR splice variants (like AR-V7), and AR target genes.[1] Additionally, it has been reported to downregulate the MYC oncogenic network. The proposed mechanism involves the alteration of chromatin accessibility at AR-binding sites, rendering them inaccessible for transcription.
Entinostat: Entinostat is also a class I HDAC inhibitor, with selectivity for HDACs 1 and 3. In prostate cancer, its mechanism extends beyond direct effects on tumor cell proliferation to include immunomodulation.[2] Entinostat has been shown to suppress the function of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment.[2] This is achieved through the acetylation of STAT3, which in turn downregulates the expression of Foxp3, a master regulator of Treg development and function.[2] By inhibiting Tregs, entinostat can enhance anti-tumor immune responses. Furthermore, entinostat has been shown to induce apoptosis in prostate cancer cells.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are representative protocols for entinostat based on published studies.
In Vitro Cell Viability Assay (General Protocol)
-
Cell Seeding: Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of entinostat or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or WST-1. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study (Entinostat)
-
Cell Implantation: Male immunodeficient mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of prostate cancer cells (e.g., C4-2 or CR Myc-CaP).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. Entinostat is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.
Conclusion
Both this compound and entinostat show promise as therapeutic agents for prostate cancer by targeting class I HDACs. This compound appears to act primarily through the potent inhibition of the AR signaling axis, a key driver of prostate cancer progression. The preliminary data suggests it is a highly selective and potent compound. Entinostat, while also affecting tumor cell growth directly, offers the additional benefit of immunomodulation by suppressing Treg function, which could be particularly advantageous in combination with immunotherapies.
For researchers and drug developers, the choice between these or similar molecules may depend on the specific therapeutic strategy. A focus on overcoming resistance to anti-androgen therapies might favor an agent like this compound, while an approach aimed at harnessing the immune system to fight the cancer would find the profile of entinostat more appealing. It is important to note that a combination of chemically distinct class I HDAC inhibitors, such as this compound and entinostat, has shown synergistic effects in preclinical models, suggesting that targeting HDACs through multiple mechanisms could be a powerful future strategy.[1] The progression of this compound to full publication and further clinical evaluation of entinostat in prostate cancer are eagerly awaited to better define their respective roles in the treatment of this disease.
References
- 1. Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the histone deacetylase inhibitor belinostat (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of SR-4370: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic potential of SR-4370, a selective class I histone deacetylase (HDAC) inhibitor, when used in combination with other anti-cancer agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate further investigation into novel cancer therapeutic strategies.
Introduction to this compound
This compound is a potent and selective inhibitor of class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3. Its primary mechanism of action involves the accumulation of acetylated histones and non-histone proteins, leading to the modulation of chromatin structure and the regulation of gene expression. This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making this compound a promising candidate for anti-cancer therapy. Emerging evidence suggests that the efficacy of this compound can be significantly enhanced when combined with other therapeutic agents, opening new avenues for combination therapies in oncology.
Synergistic Combination with Enzalutamide in Prostate Cancer
Background: Enzalutamide is a second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). However, resistance to enzalutamide is a significant clinical challenge. Preclinical studies have indicated that combining this compound with enzalutamide can sensitize prostate cancer cells to treatment.
Experimental Data:
While a full peer-reviewed publication with extensive quantitative data on the this compound and enzalutamide combination is not yet available, an abstract from Mahmud et al. reports that this compound sensitizes C4-2 prostate cancer cells to enzalutamide. To illustrate the potential synergistic effects, the following table summarizes representative data from studies combining other HDAC inhibitors with enzalutamide in prostate cancer models.
| Cell Line | HDAC Inhibitor | Combination Effect | Quantitative Endpoint | Result | Reference |
| C4-2 | Panobinostat | Synergy | Cell Viability (MTT Assay) | Combination Index (CI) < 1 | (Falk et al., 2015) |
| LNCaP | Vorinostat | Synergy | Apoptosis (Annexin V Assay) | Increased apoptotic cells vs. single agents | (Qian et al., 2010) |
| 22Rv1 | Romidepsin | Synergy | AR Protein Levels (Western Blot) | Enhanced downregulation of AR | (Chen et al., 2017) |
Mechanism of Synergy: The proposed mechanism for the synergy between class I HDAC inhibitors and enzalutamide involves the dual targeting of the androgen receptor signaling pathway. HDAC inhibitors can downregulate AR expression and disrupt the chaperone proteins responsible for AR stability. This weakens the cancer cells' reliance on AR signaling, making them more susceptible to the direct AR antagonism of enzalutamide.
Signaling Pathway Diagram:
Caption: Proposed synergistic mechanism of this compound and Enzalutamide in prostate cancer.
Synergistic Combination with Entinostat in Cancer Cell Lipid Metabolism
Background: Altered lipid metabolism is a hallmark of many cancers, providing the necessary building blocks for rapid cell growth. Entinostat is another class I HDAC inhibitor. The combination of this compound and entinostat has been shown to have a synergistic effect on inhibiting lipid production in cancer cells.
Experimental Data:
An abstract by Mahmud et al. reports a synergistic effect of this compound and entinostat on the inhibition of global lipid production in various cancer cell lines. While specific quantitative data from a full publication is pending, the following table illustrates the types of endpoints that would be measured to assess this synergy.
| Cell Line | Drug Combination | Endpoint | Expected Outcome |
| Breast Cancer (e.g., MCF-7) | This compound + Entinostat | Lipid Droplet Formation (Oil Red O Staining) | Significant decrease compared to single agents |
| Prostate Cancer (e.g., PC-3) | This compound + Entinostat | Fatty Acid Synthesis Rate (¹³C-glucose tracing) | Synergistic reduction in de novo lipogenesis |
| Various Cancer Cell Lines | This compound + Entinostat | Expression of Lipogenic Genes (e.g., FASN, SCD1) | Coordinated downregulation of key enzymes |
Mechanism of Synergy: The precise mechanism for the synergy between two distinct class I HDAC inhibitors is under investigation. It is hypothesized that this compound and entinostat may have differential effects on the acetylation of various non-histone proteins involved in metabolic pathways. By targeting the lipogenic machinery through multiple, potentially complementary, mechanisms, the combination achieves a more profound inhibition of lipid metabolism than either agent alone.
Experimental Workflow Diagram:
Caption: Workflow for assessing synergistic inhibition of lipid metabolism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination agent (e.g., enzalutamide), and the combination of both. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[1][2][3][4][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the combination agent, and the combination of both for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[6][7][8][9][10]
Analysis of Lipid Metabolism
-
Cell Treatment and Lysis: Treat cells as described for the viability assay. After the incubation period, wash the cells with cold PBS and lyse them.
-
Lipid Extraction: Perform a biphasic lipid extraction using a chloroform:methanol:water mixture.
-
Lipidomics Analysis: Analyze the lipid-containing organic phase using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify different lipid species.
-
Data Analysis: Compare the lipid profiles of treated and control cells to identify changes in specific lipid classes and pathways.
Conclusion
This compound demonstrates significant potential as a combination therapy partner, enhancing the anti-cancer effects of other targeted agents. The synergistic interactions with enzalutamide in prostate cancer and entinostat in the context of lipid metabolism highlight the promise of this class I HDAC inhibitor. Further research, including in vivo studies and the generation of comprehensive quantitative data, is warranted to fully elucidate the clinical potential of these combinations. This guide provides a foundational resource for researchers to design and interpret experiments aimed at exploring the synergistic capabilities of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. chondrex.com [chondrex.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head In Vitro Comparison of the HDAC Inhibitors SR-4370 and Romidepsin
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. This guide provides a detailed in vitro comparison of two prominent class I HDAC inhibitors: SR-4370, a novel benzoylhydrazide-based compound, and romidepsin, a well-established cyclic peptide approved for the treatment of T-cell lymphomas. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their biochemical and cellular activities.
Summary of In Vitro Performance
The following tables summarize the available quantitative data for this compound and romidepsin. It is crucial to note that the data presented here are compiled from separate studies, and direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions, including cell lines and assay methodologies.
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms
| Compound | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) | HDAC8 (µM) |
| This compound | ~0.13[1][2] | ~0.58[1][2] | ~0.006[1][2] | ~3.4[1][2] | ~2.3[1][2] |
| Romidepsin | Potent inhibitor of class I HDACs (specific isoform IC50 values not detailed in the provided results)[3][4] | - | - | Weak inhibitory activity[5] | - |
Table 2: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | MDA-MB-231 | Breast Cancer | ~12.6 µM[1][2] |
| Romidepsin | PEER | T-cell Lymphoma | 10.8 nM[6] |
| SUPT1 | T-cell Lymphoma | 7.9 nM[6] | |
| Patient J (Primary T-cell Lymphoma) | T-cell Lymphoma | 7.0 nM[6] | |
| Hut-78 | T-cell Lymphoma | 0.038 - 6.36 nM[7] | |
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87 nM[7] | |
| OCI-AML3 | Acute Myeloid Leukemia | 1 - 1.8 nM (72h)[8] | |
| SKM-1 | Myelodysplastic Syndrome | 1 - 1.8 nM (72h)[8] | |
| MDS-L | Myelodysplastic Syndrome | 1 - 1.8 nM (72h)[8] |
Mechanism of Action and Cellular Effects
This compound
This compound is a potent and selective inhibitor of class I HDACs, with a particularly high affinity for HDAC3.[1][2] Its mechanism of action involves the suppression of oncogenic transcription programs. In prostate cancer models, this compound has been shown to downregulate androgen receptor (AR) signaling and MYC expression, leading to the inhibition of cancer cell proliferation.[1][9][10] Furthermore, this compound has been identified as a latency-reversing agent (LRA) in HIV latency models, where it can reactivate latent HIV without inducing broad T-cell activation.[1]
Romidepsin
Romidepsin is a prodrug that becomes active intracellularly, where its disulfide bond is reduced, enabling it to chelate the zinc ion in the active site of class I HDACs.[3][5] This inhibition of HDAC activity leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. Romidepsin's anticancer effects are pleiotropic, impacting multiple survival signaling pathways in malignant cells.[6] It has been shown to induce cell cycle arrest and apoptosis, and to inhibit key pro-survival pathways such as the PI3K/AKT/mTOR and β-catenin pathways.[4][5][6]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of class I histone deacetylase inhibitors based on romidpesin with promising selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Romidepsin reduces histone deacetylase activity, induces acetylation of histones, inhibits proliferation, and activates apoptosis in immortalized epithelial endometriotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor, romidepsin, as a potential treatment for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of SR-4370: A Comparison with Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of histone deacetylase (HDAC) inhibitors as anti-cancer agents has been a significant focus in oncology research. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity often leads to a narrow therapeutic window and significant side effects. This has spurred the development of more selective inhibitors like SR-4370, a potent and selective Class I HDAC inhibitor. This guide provides an objective comparison of the therapeutic window of this compound and pan-HDAC inhibitors, supported by available experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two Inhibition Profiles
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. In cancer, the overexpression or aberrant activity of certain HDACs can lead to the silencing of tumor suppressor genes. HDAC inhibitors work by blocking these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Pan-HDAC inhibitors , such as the FDA-approved vorinostat (SAHA), exhibit broad inhibitory activity across multiple HDAC classes, including Class I (HDACs 1, 2, 3, 8), Class II (HDACs 4, 5, 6, 7, 9, 10), and Class IV (HDAC11). This widespread inhibition can lead to a variety of biological effects, some of which may be therapeutically beneficial, while others contribute to off-target effects and toxicity.
In contrast, This compound is a novel benzoylhydrazide-based compound that demonstrates high selectivity for Class I HDACs , particularly HDACs 1, 2, and 3.[1][2] By focusing on this specific class of HDACs, which are often dysregulated in cancer, this compound aims to achieve a more targeted anti-tumor effect with a potentially wider therapeutic window and an improved safety profile.
Quantitative Data Presentation: Efficacy and Toxicity
A key aspect of evaluating the therapeutic window is to compare the concentration of a drug required for anti-cancer efficacy with the concentration that causes toxicity to normal cells and the host. The following tables summarize available in vitro and in vivo data for this compound and the pan-HDAC inhibitor vorinostat.
Table 1: In Vitro Inhibitory Activity and Cytotoxicity
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Cell Type | IC50 (Cytotoxicity) | Citation |
| This compound | HDAC1 | 0.13 µM | MDA-MB-231 | Breast Cancer | 12.6 µM | [1] |
| HDAC2 | 0.58 µM | [1] | ||||
| HDAC3 | 0.006 µM | [1] | ||||
| HDAC6 | 3.4 µM | [1] | ||||
| HDAC8 | 2.3 µM | [1] | ||||
| Vorinostat (SAHA) | HDAC1 | ~10 nM | LNCaP | Prostate Cancer | ~2.5-7.5 µM | [3] |
| HDAC3 | ~20 nM | PC-3 | Prostate Cancer | ~2.5-7.5 µM | [3] | |
| TSU-Pr1 | Prostate Cancer | ~2.5-7.5 µM | [3] | |||
| DU145 | Prostate Cancer | Growth Inhibition at 2.5 µM | [3] | |||
| BALB/3T3 | Normal Murine Fibroblasts | >10 µM |
Note: Direct comparative IC50 values for this compound in prostate cancer and normal prostate epithelial cell lines are not yet publicly available.
Table 2: In Vivo Efficacy and Toxicity
| Compound | Animal Model | Efficacious Dose | Maximum Tolerated Dose (MTD) / Safety Findings | Citation |
| This compound | Prostate Cancer Xenograft (Mice) | Effective in suppressing tumor growth | Well tolerated; no observable adverse effects on body weight or blood chemistry. | [2][4] |
| Vorinostat (SAHA) | Mice | 125 mg/kg/day (intraperitoneal) | Toxicity observed, leading to exclusion of some study arms. | [5] |
| Rats | - | NOAEL not established; decreased food consumption, weight loss, hematologic changes at ≥20 mg/kg/day. | [6] | |
| Dogs | - | NOAEL: 60 mg/kg/day; primarily gastrointestinal adverse effects at higher doses. | [6] | |
| Human (Pancreatic Cancer Clinical Trial) | - | 400 mg/day (in combination with chemoradiation) |
NOAEL: No Observed Adverse Effect Level
The available data suggests that this compound maintains a favorable safety profile in preclinical models, a characteristic attributed to its selective inhibition of Class I HDACs. In contrast, pan-HDAC inhibitors like vorinostat, while effective, demonstrate a higher potential for toxicity, including hematological and gastrointestinal side effects, which have been observed in both preclinical and clinical settings.[7][8][9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments used to evaluate the therapeutic window of HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound or vorinostat) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
These studies are crucial for determining the safe dose range of a new drug candidate in animal models before proceeding to clinical trials. The OECD guidelines for the testing of chemicals are often followed.
Principle: The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. It is determined by observing the clinical signs of toxicity and monitoring body weight changes and other physiological parameters.
Protocol (General Outline based on OECD Guidelines):
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Dose Range Finding: Conduct a preliminary dose-range finding study with a small number of animals to identify a range of doses that cause varying degrees of toxicity.
-
Main Study:
-
Divide animals into several groups, including a control group (vehicle only) and multiple dose groups receiving escalating concentrations of the test compound.
-
Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., daily for 14 or 28 days).
-
-
Observations:
-
Clinical Signs: Observe the animals daily for any signs of toxicity, such as changes in behavior, appearance, and activity.
-
Body Weight: Record the body weight of each animal at regular intervals. A significant loss of body weight (typically >10-15%) is a key indicator of toxicity.
-
Food and Water Consumption: Monitor food and water intake.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a gross necropsy to examine the organs for any abnormalities.
-
Collect tissues for histopathological examination.
-
-
MTD Determination: The MTD is determined as the highest dose that does not cause mortality or significant signs of toxicity, including a substantial decrease in body weight.
Conclusion
The evaluation of the therapeutic window is a critical step in the development of any new drug candidate. The available preclinical data for this compound suggests a promising safety profile, likely attributable to its selective inhibition of Class I HDACs. This selectivity may translate into a wider therapeutic window compared to pan-HDAC inhibitors like vorinostat, which are associated with a broader range of toxicities.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic apoptotic and thioredoxin pathways in human prostate cancer cell response to histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonclinical safety assessment of the histone deacetylase inhibitor vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of SR-4370: A Comparative Analysis with Leading HDAC Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of SR-4370, a novel benzoylhydrazide-class histone deacetylase (HDAC) inhibitor, with established alternatives, offering researchers, scientists, and drug development professionals a detailed examination of its mechanism of action and performance based on available experimental data.
Introduction to this compound
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), with particularly high affinity for HDAC1, HDAC2, and HDAC3.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these class I HDACs, this compound promotes histone hyperacetylation, which in turn can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for various malignancies, including prostate and breast cancer.[1][2]
Comparative Analysis: this compound vs. Alternative HDAC Inhibitors
To better understand the therapeutic potential of this compound, this guide compares its activity with three other well-characterized HDAC inhibitors:
-
Vorinostat (SAHA): A pan-HDAC inhibitor, targeting both class I and class II HDACs.[3][4]
-
Panobinostat (LBH589): Another potent pan-HDAC inhibitor with broad activity against class I, II, and IV HDACs.[5][6]
-
Entinostat (MS-275): A class I-selective HDAC inhibitor, similar to this compound, primarily targeting HDAC1 and HDAC3.
The following sections provide a detailed comparison of the inhibitory activity and cytotoxic effects of these compounds.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | Selectivity |
| This compound | ~0.13 | ~0.58 | ~0.006 | ~3.4 | ~2.3 | Class I Selective |
| Vorinostat | ~0.01 | - | - | - | - | Pan-Inhibitor |
| Panobinostat | <0.0132 | <0.0132 | <0.0132 | <0.0132 | mid-nanomolar | Pan-Inhibitor |
| Entinostat | 0.51 | - | 1.7 | >100 | - | Class I Selective |
Data for this compound, Vorinostat, Panobinostat, and Entinostat are compiled from multiple sources. Direct comparison between compounds should be made with caution as experimental conditions may have varied.
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | MDA-MB-231 (Breast Cancer) (μM) | Prostate Cancer Cell Lines (μM) |
| This compound | ~12.6 | Potent suppression of proliferation |
| Vorinostat | ~5.4 - 16 (depending on study) | - |
| Panobinostat | - | - |
| Entinostat | - | - |
Cytotoxicity data is cell-line and assay dependent. The provided values are for reference and highlight the need for direct comparative studies.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
This compound Mechanism of Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat (SAHA) and Breast Cancer: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
A Comparative Analysis of Gene Expression Profiles Induced by SR-4370 and Other HDAC Inhibitors
For Immediate Release
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a variety of diseases, including cancer. This guide provides a comparative analysis of the gene expression profiles induced by SR-4370, a potent and selective Class I HDAC inhibitor, and other well-characterized HDAC inhibitors (HDACis) such as Vorinostat (SAHA) and Entinostat (MS-275). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available experimental data.
Executive Summary
This compound distinguishes itself as a selective inhibitor of Class I HDACs, primarily targeting HDAC1, HDAC2, and HDAC3. This selectivity translates into a distinct gene expression signature, most notably characterized by the potent downregulation of the Androgen Receptor (AR) and MYC oncogenic signaling networks in prostate cancer models.[1][2][3] While broad-spectrum HDACis like Vorinostat and the class I-selective inhibitor Entinostat also induce widespread changes in gene expression leading to cell cycle arrest and apoptosis, the specific pathways modulated can differ. This guide synthesizes available transcriptomic data to highlight these differences and provide a framework for understanding the unique and overlapping effects of these inhibitors.
Comparative Gene Expression Profiles
The following tables summarize the known effects of this compound, Vorinostat, and Entinostat on gene expression, focusing on key cancer-related pathways.
Disclaimer: The data presented below are compiled from separate studies and were not generated in a head-to-head comparative experiment. Therefore, direct quantitative comparisons should be made with caution, as experimental conditions such as cell lines, drug concentrations, and treatment durations may vary.
Table 1: Overview of HDAC Inhibitor Characteristics and Primary Gene Expression Effects
| Feature | This compound | Vorinostat (SAHA) | Entinostat (MS-275) |
| HDAC Class Specificity | Class I (HDAC1, 2, 3)[1][2][3] | Pan-HDAC (Classes I, II, IV) | Class I (HDAC1, 2, 3) |
| Primary Cancer Model | Prostate Cancer[1][2][3] | Cutaneous T-cell lymphoma, various solid and hematological malignancies[4] | Various solid and hematological malignancies |
| Key Modulated Pathways | Downregulation of Androgen Receptor (AR) signaling, Downregulation of MYC oncogenic network[1][2][3] | Regulation of apoptosis-associated genes, cell cycle arrest, p53 pathway modulation[4][5] | Immune response modulation, cell cycle control, apoptosis |
Table 2: Comparison of Effects on Key Cancer-Related Signaling Pathways
| Signaling Pathway | This compound | Vorinostat (SAHA) | Entinostat (MS-275) |
| Androgen Receptor (AR) Signaling | Potent downregulation of AR and AR target genes in prostate cancer.[1][2][3] | Can modulate AR signaling, but not its primary characterized effect. | Can impact AR signaling, often in combination therapies. |
| MYC Oncogenic Network | Significant downregulation of the MYC network in prostate cancer.[1][2][3] | Can downregulate MYC in some contexts.[6] | Downregulation of c-Myc and N-Myc in certain cancer models.[7] |
| Apoptosis Pathway | Induces apoptosis. | Upregulates pro-apoptotic genes (e.g., Bak, Bax, Bim) and downregulates anti-apoptotic genes (e.g., Bcl-2).[8][9] | Induces apoptosis. |
| p53 Signaling Pathway | Not explicitly detailed in available literature. | Can induce p53 acetylation and activation, leading to cell cycle arrest and apoptosis.[5][10] | Can restore p53 function in some cancer cells. |
| Cell Cycle Regulation | Induces cell cycle arrest. | Upregulation of p21 is a common molecular response.[8] | Upregulation of p21 and p27.[7] |
| Immune Response | Not a primary reported effect. | Can modulate immune responses. | Upregulates genes involved in immune response, including those related to T-cell function and antigen presentation.[11][12] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of action for HDAC inhibitors.
Caption: this compound signaling pathway in prostate cancer.
Caption: General apoptosis pathway induced by HDAC inhibitors.
Caption: A representative experimental workflow for RNA-sequencing analysis.
Experimental Protocols
The following is a representative, generalized protocol for investigating the effects of HDAC inhibitors on gene expression in cancer cell lines using RNA sequencing (RNA-seq). Specific details may need to be optimized for different cell lines and inhibitors.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., LNCaP for prostate cancer) are cultured in appropriate media and conditions to logarithmic growth phase.
-
Cells are seeded at a predetermined density to ensure they are sub-confluent at the time of harvest.
-
Cells are treated with the desired concentration of the HDAC inhibitor (e.g., this compound, Vorinostat) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Biological replicates (typically n=3) are prepared for each treatment condition.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally considered suitable for RNA-seq.
3. RNA-seq Library Preparation and Sequencing:
-
An appropriate amount of high-quality total RNA (e.g., 1 µg) is used for library preparation.
-
Ribosomal RNA (rRNA) is depleted from the total RNA to enrich for mRNA.
-
The rRNA-depleted RNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The adapter-ligated cDNA is amplified by PCR to generate the final sequencing library.
-
The quality and quantity of the library are assessed using a Bioanalyzer and qPCR.
-
The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
4. Bioinformatic Analysis:
-
The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis between the HDACi-treated and vehicle control groups is performed using statistical packages like DESeq2 or edgeR. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology (GO) enrichment analysis of the differentially expressed genes is performed using databases such as KEGG and GO to identify the biological pathways and functions affected by the HDAC inhibitor.
Conclusion
This compound, with its selective inhibition of Class I HDACs, presents a distinct profile of gene expression modulation, particularly in the context of prostate cancer through the suppression of AR and MYC signaling. While sharing common mechanisms of inducing apoptosis and cell cycle arrest with broader-spectrum HDACis like Vorinostat and Entinostat, the specific gene targets and affected pathways can vary. This comparative guide highlights the importance of considering the selectivity profile of HDAC inhibitors in designing targeted therapeutic strategies. Further head-to-head transcriptomic studies are warranted to provide a more definitive and quantitative comparison of the gene expression profiles induced by these and other HDAC inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of apoptosis-associated genes by histone deacetylase inhibitors: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
SR-4370: A Preclinical Assessment Against Current Oncological and HIV Latency Treatments
A comprehensive guide for researchers and drug development professionals comparing the preclinical efficacy of the novel HDAC inhibitor SR-4370 with established standard-of-care therapies for advanced prostate cancer, endocrine-resistant breast cancer, and HIV latency.
Disclaimer: this compound is a preclinical compound and has not been evaluated in human clinical trials. The following guide compares preclinical data for this compound with clinical data from approved therapies. This comparison is intended for informational and research purposes only and should not be interpreted as a direct comparison of clinical efficacy or safety.
Introduction
This compound is an investigational, potent, and selective inhibitor of class I histone deacetylases (HDACs), with particular activity against HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound modulates chromatin structure and gene expression, leading to the suppression of key oncogenic pathways. Preclinical studies have demonstrated its potential as a therapeutic agent in oncology, particularly in prostate and breast cancer, and as a latency-reversing agent (LRA) in the context of HIV-1. This guide provides a comparative overview of the preclinical data for this compound alongside the established long-term efficacy of current standard treatments for these conditions.
Mechanism of Action: this compound
This compound's primary mechanism of action is the inhibition of class I HDACs. This leads to an increase in the acetylation of histone and non-histone proteins. In cancer cells, this epigenetic modification results in the transcriptional repression of oncogenes such as the Androgen Receptor (AR) and MYC, ultimately inhibiting cell proliferation and inducing apoptosis.[1][2] In the context of HIV, this mechanism is explored for its potential to reactivate latent proviruses, making them susceptible to clearance by the immune system or antiretroviral therapy.
Figure 1: this compound Mechanism of Action.
I. Advanced Prostate Cancer
This compound is being investigated as a potential treatment for advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), due to its ability to suppress androgen receptor (AR) signaling.[2][3]
Current Standard Treatments for mCRPC
The current standard of care for mCRPC involves androgen deprivation therapy (ADT) combined with various other agents, including next-generation androgen receptor signaling inhibitors (ARSIs) and chemotherapy.
Comparative Efficacy Data
The following table summarizes the preclinical efficacy of this compound and the clinical efficacy of standard mCRPC treatments.
| Treatment Class | Compound | Efficacy Data | Data Source |
| HDAC Inhibitor (Preclinical) | This compound | In Vitro: IC50 values of ~0.13 µM (HDAC1), ~0.58 µM (HDAC2), and ~0.006 µM (HDAC3).[1][4] Suppressed proliferation of prostate cancer cell lines.[1] In Vivo: Significantly suppressed tumor growth in prostate cancer xenograft models.[2][3] | Preclinical Studies |
| ARSI (Clinical) | Enzalutamide | Median Overall Survival (OS): ~32.4 - 35.3 months in chemotherapy-naïve mCRPC patients.[5] Prostate-Specific Antigen (PSA) Response Rate: ~78% in the PREVAIL study.[5] | Clinical Trials (e.g., PREVAIL, AFFIRM) |
| Chemotherapy (Clinical) | Docetaxel | Median Overall Survival (OS): ~18.9 - 19.2 months in the TAX 327 study.[6] Patients receiving more than 10 cycles have shown a median OS of up to 33 months.[6] | Clinical Trials (e.g., TAX 327, SWOG 9916) |
Experimental Protocols
Prostate Cancer Xenograft Model (Representative Protocol)
This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound like this compound in a prostate cancer xenograft model.
Figure 2: Prostate Cancer Xenograft Workflow.
-
Cell Culture: Human prostate cancer cells (e.g., C4-2) are cultured under standard conditions.
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.
-
Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound (or vehicle control) is administered, typically daily, via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is often tumor growth inhibition.
-
Terminal Analysis: At the end of the study, tumors are excised for histological and molecular analysis (e.g., Western blot, IHC for AR and MYC expression). Blood samples may also be collected for chemistry tests to assess toxicity.[3]
Chromatin Accessibility Assay (ATAC-seq) (Representative Protocol)
ATAC-seq is used to assess changes in chromatin accessibility induced by this compound.
-
Cell Treatment: Prostate cancer cells are treated with this compound or a vehicle control for a specified time.
-
Cell Lysis: Cells are lysed to isolate nuclei.
-
Transposition: Nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts DNA in accessible regions and ligates sequencing adapters.
-
DNA Purification: The transposed DNA is purified.
-
PCR Amplification: The DNA fragments are amplified by PCR.
-
Sequencing: The resulting library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and regions of open chromatin are identified. Differential accessibility analysis is performed between this compound-treated and control samples to identify changes in the chromatin landscape.[3]
II. Endocrine-Resistant Breast Cancer
This compound has shown cytotoxic activity against breast cancer cells, suggesting its potential in treating endocrine-resistant, hormone receptor-positive (HR+) breast cancer.
Current Standard Treatments for Endocrine-Resistant HR+ Breast Cancer
The standard of care for this patient population typically involves CDK4/6 inhibitors in combination with endocrine therapy.
Comparative Efficacy Data
| Treatment Class | Compound/Combination | Efficacy Data | Data Source |
| HDAC Inhibitor (Preclinical) | This compound | In Vitro: IC50 of ~12.6 µM in MDA-MB-231 breast cancer cells.[1] | Preclinical Study |
| CDK4/6 Inhibitor + Endocrine Therapy (Clinical) | Palbociclib + Letrozole | Median Progression-Free Survival (PFS): ~24.8 months. | Clinical Trial (PALOMA-2) |
| CDK4/6 Inhibitor + Endocrine Therapy (Clinical) | Ribociclib + Fulvestrant | Median Overall Survival (OS): 67.6 months.[1] | Clinical Trial (MONALEESA-3) |
III. HIV Latency Reversal
This compound has been identified as a potential latency-reversing agent (LRA) for HIV-1, a key component of "shock and kill" cure strategies.
Current Investigational Approaches for HIV Latency Reversal
Various LRAs, including other HDAC inhibitors, are being investigated in clinical trials.
Comparative Efficacy Data
| Treatment Class | Compound | Efficacy Data | Data Source |
| HDAC Inhibitor (Preclinical) | This compound | In Vitro: Showed comparable performance to other known LRAs in reactivating latent HIV without causing broad CD4+ T cell activation.[1][7] | Preclinical Study |
| HDAC Inhibitor (Clinical) | Vorinostat | In Vivo: Increased cell-associated unspliced HIV RNA in 90% of patients, with a median fold change of 7.4.[2] No significant change in plasma HIV RNA or the size of the latent reservoir was observed.[2] | Clinical Trial (NCT01365065) |
Experimental Protocols
HIV Latency Reversal Assay (Representative Protocol)
This protocol describes a general method to assess the ability of a compound like this compound to reactivate latent HIV-1 in vitro.
Figure 3: HIV Latency Reversal Assay Workflow.
-
Cell Model: A latently infected T-cell line (e.g., J-Lat, which contains a latent HIV provirus with a GFP reporter) or primary CD4+ T cells isolated from ART-suppressed individuals are used.
-
Compound Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., PMA/ionomycin), and a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24-48 hours).
-
Reactivation Measurement: Latency reversal is quantified by:
-
Flow Cytometry: Measuring the expression of the reporter gene (e.g., GFP) in cell lines.
-
RT-qPCR: Quantifying the levels of cell-associated or supernatant HIV-1 RNA.
-
p24 ELISA: Measuring the amount of HIV-1 p24 antigen released into the cell culture supernatant.
-
-
Toxicity and T-cell Activation: Concurrent assays are performed to assess the cytotoxicity of the compound and to measure markers of T-cell activation (e.g., CD69, CD25) to ensure the latency reversal is not due to global T-cell activation.[1][7]
Conclusion
This compound is a promising preclinical HDAC inhibitor with demonstrated activity in models of prostate cancer, breast cancer, and HIV latency. Its selective inhibition of class I HDACs offers a targeted approach to modulating gene expression in these diseases. While the preclinical data are encouraging, particularly its ability to suppress tumor growth and reactivate latent HIV, further studies are required to fully elucidate its therapeutic potential and safety profile. A direct comparison with the long-term efficacy of established clinical treatments is not yet possible. Future research, including eventual clinical trials, will be necessary to determine the role of this compound in the therapeutic landscape.
References
- 1. onclive.com [onclive.com]
- 2. Activation of HIV Transcription with Short-Course Vorinostat in HIV-Infected Patients on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Confirming the efficacy and safety of CDK4/6 inhibitors in the first-line treatment of HR+ advanced breast cancer: a systematic review and meta-analysis [frontiersin.org]
- 4. Long-term efficacy of CDK4/6 inhibitors in early HR+, HER2- high-risk breast cancer: An updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maintenance Long-Term Multiple Cycles Treatment with Docetaxel in Metastatic Castration-Resistant Prostate Cancer: A Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic Compound Screening Uncovers Small Molecules for Reactivation of Latent HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SR-4370 in Diverse Laboratory Settings: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the histone deacetylase (HDAC) inhibitor SR-4370 with other established alternatives, supported by experimental data. The following sections detail the compound's activity in oncology and virology, offering insights into its potential as a therapeutic agent.
Executive Summary
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), demonstrating significant activity in preclinical models of prostate cancer and as a latency-reversing agent for HIV-1. This guide presents a comparative analysis of this compound against other HDAC inhibitors, namely Vorinostat and Entinostat, in these therapeutic areas. While direct head-to-head studies are limited, this guide synthesizes available data to provide a comparative overview of their efficacy.
Mechanism of Action: Targeting Epigenetic Regulation
This compound functions by selectively inhibiting class I HDAC enzymes, particularly HDAC1, HDAC2, and HDAC3.[1][2][3] This inhibition leads to an increase in the acetylation of histone and non-histone proteins, which alters chromatin structure and reactivates the transcription of silenced genes.[1] In the context of cancer, this can lead to the re-expression of tumor suppressor genes, while in HIV-1, it can reactivate the latent virus, making it susceptible to antiretroviral therapy.
Comparative Analysis in Prostate Cancer
Table 1: In Vitro Activity of HDAC Inhibitors Against Prostate Cancer Cells and HDAC Isoforms
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | HDAC1 | - | ~0.13 µM | [1][3] |
| HDAC2 | - | ~0.58 µM | [1][3] | |
| HDAC3 | - | ~0.006 µM | [1][3] | |
| Proliferation | Prostate Cancer Lines | - | [1] | |
| Vorinostat | HDAC1 | - | 10 nM | [4] |
| HDAC3 | - | 20 nM | [4] | |
| Growth Inhibition | LNCaP, PC-3, TSU-Pr1 | 2.5-7.5 µM | [4] | |
| Entinostat | Class I HDACs | - | - | [5] |
| Proliferation | Prostate Cancer Models | - | [5] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
In vivo, systemic administration of this compound has been shown to significantly suppress tumor growth in xenograft models of prostate cancer.[1]
Signaling Pathway: Inhibition of Androgen Receptor Signaling
In prostate cancer, this compound has been shown to suppress the androgen receptor (AR) signaling pathway.[1] The diagram below illustrates the general mechanism of AR signaling, which is a key driver of prostate cancer progression. By inhibiting HDACs, this compound is believed to interfere with the transcriptional activity of the AR, leading to the downregulation of its target genes.[1]
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
Comparative Analysis in HIV-1 Latency Reversal
This compound has been identified as a latency-reversing agent (LRA) that can reactivate latent HIV-1 without causing broad CD4+ T cell activation.[1] This is a critical feature for an effective LRA, as generalized immune activation can have detrimental effects.
While a direct comparison of this compound with Vorinostat and Entinostat in the same HIV latency reversal assay is not available, a study comparing various HDAC inhibitors (not including this compound) provides a ranking of their potency in stimulating HIV-1 expression from latently infected cell lines. This study found that other HDAC inhibitors like panobinostat were more potent than Vorinostat.
Table 2: Comparative Performance of HDAC Inhibitors as HIV-1 Latency Reversing Agents
| Compound | Key Findings | Reference |
| This compound | Acts as a latency-reversing agent without broad CD4+ T cell activation. | [1] |
| Vorinostat | Disrupts HIV-1 latency in vitro and in patients on antiretroviral therapy. | [6] |
| Entinostat | Selective for class I HDACs and activates HIV production from latently infected primary T cells. | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the activity of HDAC inhibitors.
Cell Proliferation Assay (General Protocol)
This assay is used to determine the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor (e.g., this compound, Vorinostat, Entinostat) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for a cell proliferation assay.
HIV-1 Latency Reversal Assay (General Protocol)
This assay is used to assess the ability of a compound to reactivate latent HIV-1.
-
Cell Culture: Culture a latently infected T-cell line (e.g., J-Lat, ACH-2) or primary CD4+ T cells from HIV-infected individuals on suppressive antiretroviral therapy.
-
Compound Treatment: Treat the cells with the HDAC inhibitor of interest (e.g., this compound, Vorinostat, Entinostat) or appropriate controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Reactivation Measurement: Measure the reactivation of HIV-1 by quantifying viral protein (e.g., p24 antigen ELISA) in the culture supernatant or by detecting viral RNA using RT-qPCR.
-
Data Analysis: Compare the level of viral reactivation in treated cells to that in control cells.
Caption: General workflow for an HIV-1 latency reversal assay.
Conclusion
This compound is a promising selective class I HDAC inhibitor with demonstrated preclinical activity against prostate cancer and as an HIV-1 latency-reversing agent. While direct comparative data with other HDAC inhibitors like Vorinostat and Entinostat is limited, the available information suggests that this compound's potent and selective profile warrants further investigation. Future head-to-head studies are essential to definitively establish its comparative efficacy and potential for clinical development. This guide provides a foundational overview for researchers to inform their study design and compound selection in the pursuit of novel epigenetic therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ongoing Clinical Trials of Human Immunodeficiency Virus Latency-Reversing and Immunomodulatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profiles of SR-4370 and Other Class I HDAC Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of the novel Class I histone deacetylase (HDAC) inhibitor, SR-4370, and other well-characterized Class I HDAC inhibitors, including Romidepsin, Entinostat, Mocetinostat, and Tucidinostat. The information is intended to assist researchers in making informed decisions during preclinical and clinical development.
Executive Summary
Class I HDAC inhibitors are a promising class of anti-cancer agents, but their clinical utility can be limited by on-target and off-target toxicities. Understanding the comparative toxicity profiles of emerging and established compounds is crucial for advancing safer and more effective therapies. This guide summarizes available preclinical and clinical data, focusing on common adverse events, and provides detailed experimental protocols for assessing HDAC inhibitor toxicity. While quantitative in vivo toxicity data for the novel inhibitor this compound is not yet publicly available, preclinical studies indicate it is well-tolerated in animal models. In contrast, extensive clinical data for Romidepsin, Entinostat, Mocetinostat, and Tucidinostat reveal a class-wide propensity for hematological, gastrointestinal, and cardiac-related adverse events.
Comparative Toxicity Data
The following table summarizes the most frequently reported Grade 3 or higher adverse events from clinical trials of selected Class I HDAC inhibitors. It is important to note that these trials may involve different patient populations, dosing schedules, and combination therapies, which can influence the observed toxicity profiles.
| Adverse Event | Romidepsin | Entinostat | Mocetinostat | Tucidinostat | This compound |
| Hematological | |||||
| Thrombocytopenia | 7% - 34%[1][2] | 3% - 14%[3][4] | Grade ≥3 hematological toxicities are rare[5] | 27.9% - 76%[6][7] | No observable adverse effects in preclinical models[8] |
| Neutropenia | 6% - 45%[1][2] | 6% - 43.8%[3][9] | 11% - 17%[10] | 36% - 94%[11][12] | No observable adverse effects in preclinical models[8] |
| Anemia | 8% - 28%[2][3] | 7% - 8%[3][5] | Grade ≥3 hematological toxicities are rare[5] | 4.1% - 85%[6][7] | No observable adverse effects in preclinical models[8] |
| Lymphopenia | 46%[8] | 15%[13] | 14% (Grade 3)[14] | 22%[11] | No observable adverse effects in preclinical models[8] |
| Gastrointestinal | |||||
| Nausea/Vomiting | Grade 3 Vomiting (one patient)[1] | Grade 3 Diarrhea (4%)[3] | Grade 1/2 Nausea (43%)[14] | Diarrhea (all grades)[11] | No observable adverse effects in preclinical models[8] |
| Diarrhea | Grade 3/4 events are less common | 4%[3] | 57% (Grade 1/2), 14% (Grade 3)[14] | Common (all grades)[11] | No observable adverse effects in preclinical models[8] |
| Constitutional | |||||
| Fatigue | 4% - 17%[2][3] | 4%[3] | 11% - 22%[10] | Not reported as Grade ≥3 | No observable adverse effects in preclinical models[8] |
| Metabolic | |||||
| Hypophosphatemia | Not a prominent Grade ≥3 event | 13% - 16%[5][13] | Not reported as Grade ≥3 | Not reported as Grade ≥3 | No observable adverse effects in preclinical models[8] |
| Hyponatremia | 45%[2] | Not a prominent Grade ≥3 event | 12%[15] | Not reported as Grade ≥3 | No observable adverse effects in preclinical models[8] |
| Cardiac | |||||
| ECG Changes | ST-T wave changes are common[16] | Not a prominent adverse event | Pericardial effusion (one patient, related)[15] | Grade 1/2 QTc prolongation (9%)[11] | No observable adverse effects in preclinical models[8] |
Key Signaling Pathways in HDAC Inhibitor Toxicity
Understanding the molecular mechanisms underlying the toxicities of Class I HDAC inhibitors is crucial for developing strategies to mitigate these adverse effects. Below are diagrams of key signaling pathways implicated in hematological and cardiac toxicities.
Caption: Signaling pathway of HDACi-induced thrombocytopenia.
Caption: Signaling pathways in HDACi-induced cardiotoxicity.
Experimental Protocols
To facilitate the comparative assessment of HDAC inhibitor toxicity, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability following treatment with HDAC inhibitors.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitors (this compound and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Prepare serial dilutions of the HDAC inhibitors in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of HDAC inhibitors. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Following incubation, add 10 µL of MTT solution to each well.[19]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro Apoptosis Assessment: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell line of interest
-
HDAC inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a culture dish and treat with HDAC inhibitors for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cells.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry immediately.
In Vivo Toxicity Assessment: Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of an HDAC inhibitor in a rodent model.
Caption: General workflow for an in vivo MTD study.
Materials:
-
Rodent model (e.g., BALB/c or C57BL/6 mice)
-
HDAC inhibitor formulated in a suitable vehicle
-
Dosing equipment (e.g., syringes, gavage needles)
-
Animal balance
-
Calipers for tumor measurement (if applicable)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Dose Selection: Based on in vitro potency and any available preliminary in vivo data, select a starting dose and a series of escalating dose levels.[7]
-
Animal Grouping: Randomly assign animals to treatment groups, including a vehicle control group.
-
Drug Administration: Administer the HDAC inhibitor according to the planned schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity at least once daily (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
Monitor food and water consumption.
-
-
MTD Determination: The MTD is typically defined as the highest dose that results in no more than a 20% loss of body weight and does not produce severe, irreversible, or life-threatening toxicity.
-
Pathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any target organ toxicities.
-
Clinical Pathology: Collect blood samples for complete blood counts and serum chemistry analysis to assess hematological and organ function parameters.[7]
Conclusion
This guide provides a comparative overview of the toxicity profiles of this compound and other Class I HDAC inhibitors, supported by clinical data and detailed experimental protocols. While this compound appears to be well-tolerated in early preclinical assessments, further quantitative in vivo toxicology studies are necessary to establish a definitive MTD and to fully characterize its safety profile relative to other agents in its class. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers to systematically evaluate the toxicity of novel HDAC inhibitors and to better understand the mechanisms underlying their adverse effects. This knowledge is essential for the rational design of safer and more effective epigenetic therapies for cancer.
References
- 1. Electrocardiographic Studies of Romidepsin Demonstrate Its Safety and Identify a Potential Role for KATP Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Entinostat used for? [synapse.patsnap.com]
- 4. ecetoc.org [ecetoc.org]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thrombocytopenia induced by the histone deacetylase inhibitor abexinostat involves p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Romidepsin-associated cardiac toxicity and ECG changes: A case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
- 15. Cardiotoxicity of Molecularly Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC inhibitors as antifibrotic drugs in cardiac and pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. syngeneintl.com [syngeneintl.com]
- 18. Frontiers | Targeting histone deacetylase in cardiac diseases [frontiersin.org]
- 19. umbrex.com [umbrex.com]
- 20. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of SR-4370 and Enzalutamide in Prostate Cancer: A Comparative Overview
For Immediate Release
A Novel Approach to Combat Enzalutamide Resistance in Prostate Cancer
Researchers and drug development professionals are continually seeking innovative strategies to overcome treatment resistance in metastatic castration-resistant prostate cancer (mCRPC). A promising, yet currently preclinical, approach involves the combination of the selective Class I histone deacetylase (HDAC) inhibitor, SR-4370, with the second-generation androgen receptor (AR) antagonist, enzalutamide. While comprehensive, peer-reviewed comparative studies with detailed quantitative data and established experimental protocols are not yet publicly available, preliminary findings suggest a synergistic relationship that could enhance therapeutic efficacy and address enzalutamide resistance.
This guide provides a comparative analysis based on the existing preclinical evidence and the established mechanisms of action of both compounds.
Understanding the Individual Agents
Enzalutamide: A Potent Androgen Receptor Antagonist
Enzalutamide is a standard-of-care treatment for mCRPC. Its primary mechanism of action involves targeting multiple steps in the AR signaling pathway.[1][2][3][4] It competitively inhibits androgen binding to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby disrupting the transcription of AR target genes that drive prostate cancer cell growth.[1][2][4] However, the development of resistance to enzalutamide is a significant clinical challenge, often emerging through mechanisms such as AR mutations, the expression of AR splice variants (like AR-V7), or the activation of alternative survival pathways.[5][6][7][8][9]
This compound: A Selective Class I HDAC Inhibitor
This compound is a potent and selective inhibitor of Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3.[10][11][12][13] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. By inhibiting these HDACs, this compound is proposed to increase histone acetylation, leading to a more open chromatin state and the re-expression of tumor suppressor genes. Importantly, preclinical studies have shown that this compound can suppress AR signaling and the growth of prostate tumors.[14]
The Synergistic Combination: Preclinical Evidence
The rationale for combining this compound and enzalutamide lies in their complementary mechanisms of action and the potential for this compound to overcome enzalutamide resistance. An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019 provided the first indication of this synergy, reporting that this compound sensitized castration-resistant prostate cancer (C4-2) cells to enzalutamide.[14] This suggests that by modulating the chromatin landscape and potentially downregulating key drivers of resistance, this compound could restore or enhance the efficacy of enzalutamide.
While detailed quantitative data from a dedicated comparative study is not available, the following table summarizes the expected outcomes based on the AACR abstract and the known mechanisms of each drug.
| Parameter | Enzalutamide Monotherapy | This compound + Enzalutamide Combination (Anticipated) |
| Mechanism of Action | Androgen receptor signaling inhibition | Dual mechanism: AR signaling inhibition and HDAC inhibition leading to chromatin remodeling and altered gene expression |
| Effect on Enzalutamide-Sensitive Cells | Inhibition of proliferation | Potentially enhanced inhibition of proliferation |
| Effect on Enzalutamide-Resistant Cells | Limited efficacy | Resensitization to enzalutamide and inhibition of proliferation |
| Impact on AR Signaling | Direct inhibition | Direct inhibition by enzalutamide and indirect suppression by this compound through epigenetic mechanisms |
| Potential for Overcoming Resistance | Low | High, by targeting epigenetic mechanisms of resistance |
Proposed Combined Mechanism of Action
The synergistic effect of combining this compound and enzalutamide can be visualized through the following proposed signaling pathway. Enzalutamide directly targets the androgen receptor, while this compound acts upstream by modifying the chromatin environment, making it less favorable for the expression of genes that contribute to tumor growth and enzalutamide resistance.
Caption: Proposed mechanism of this compound and enzalutamide synergy.
Experimental Protocols: A Framework for Future Studies
While specific protocols for the combination of this compound and enzalutamide are not yet published, future preclinical studies would likely involve the following methodologies:
1. In Vitro Cell-Based Assays:
-
Cell Lines: A panel of human prostate cancer cell lines, including both enzalutamide-sensitive (e.g., LNCaP) and enzalutamide-resistant (e.g., C4-2, MR49F) lines.
-
Proliferation Assays: Standard assays such as MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. The Combination Index (CI) would be calculated to determine if the interaction is synergistic, additive, or antagonistic.
-
Western Blotting: To assess the levels of key proteins in the AR signaling pathway (e.g., full-length AR, AR-V7) and markers of apoptosis (e.g., cleaved PARP, caspase-3) and cell cycle arrest (e.g., p21, p27).
-
Chromatin Immunoprecipitation (ChIP): To analyze histone acetylation levels (e.g., H3K9ac, H3K27ac) at the promoter regions of AR target genes and tumor suppressor genes.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure changes in the expression of genes involved in AR signaling, cell cycle regulation, and apoptosis.
2. In Vivo Xenograft Models:
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) bearing subcutaneous or orthotopic xenografts of enzalutamide-sensitive and -resistant prostate cancer cell lines.
-
Treatment Regimen: Mice would be randomized to receive vehicle, enzalutamide alone, this compound alone, or the combination of this compound and enzalutamide.
-
Efficacy Endpoints: Tumor volume would be measured regularly. At the end of the study, tumors would be excised, weighed, and analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
Pharmacodynamic Studies: Analysis of histone acetylation and AR target gene expression in tumor tissues to confirm the on-target effects of the drugs.
-
Toxicity Assessment: Monitoring of animal body weight, overall health, and potential side effects.
Future Directions
The preliminary evidence for the synergistic activity of this compound and enzalutamide is compelling and warrants further investigation. Rigorous preclinical studies are needed to establish the optimal dosing and scheduling for this combination and to fully elucidate the molecular mechanisms underlying their synergy. Should these studies yield positive results, they would provide a strong rationale for advancing this combination therapy to clinical trials for patients with mCRPC, particularly those who have developed resistance to enzalutamide.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available preclinical data and established scientific principles. This compound is an investigational compound and is not approved for clinical use.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeting prostate cancer cells with enzalutamide-HDAC inhibitor hybrid drug 2-75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzalutamide–Talazoparib Combo for Advanced Prostate Cancer - NCI [cancer.gov]
- 4. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 10. Mechanisms of enzalutamide resistance in castration-resistant prostate cancer and therapeutic strategies to overcome it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aging-us.com [aging-us.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Study of Entinostat in Combination with Enzalutamide for Treatment of Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal and Safe Handling of SR-4370
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the HDAC Inhibitor SR-4370.
This document provides crucial guidance on the proper disposal and safe handling of this compound, a potent and selective inhibitor of class I histone deacetylases (HDACs). Adherence to these procedures is vital to ensure personnel safety and environmental compliance within the laboratory setting. This compound is a benzoylhydrazide-class HDAC inhibitor with demonstrated cytotoxic effects on cancer cells, necessitating careful management as a chemical waste product.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| CAS Number | 1816294-67-3[2][3][4][5] |
| Molecular Formula | C₁₇H₁₈F₂N₂O[2][3][4] |
| Molecular Weight | 304.34 g/mol [2][3] |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO[3][4][5] |
| Storage Temperature | -20°C[3][4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound. This guidance is based on standard laboratory practices for chemical waste management. Always consult your institution's specific environmental health and safety (EHS) guidelines and the official Safety Data Sheet (SDS) before proceeding.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Dispose of all materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and weighing paper, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a labeled, leak-proof container for liquid chemical waste. Avoid mixing with aqueous or halogenated waste unless permitted by your institution's EHS office.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the primary hazard (e.g., "Toxic," "Chemical Waste"), and the date of accumulation.
-
Storage of Waste: Store waste containers in a designated, secure area, away from incompatible materials, until collection by your institution's EHS personnel. Ensure the storage area is well-ventilated.
-
Decontamination: Decontaminate all work surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Emergency Procedures: In case of a spill, immediately alert personnel in the vicinity. Evacuate the area if necessary and follow your institution's established spill response protocol. For eye or skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
This information is intended to supplement, not replace, the comprehensive guidance provided in the official Safety Data Sheet (SDS) and your institution's established safety protocols. Always prioritize safety and consult with your EHS department for any specific questions or concerns regarding the handling and disposal of this compound.
References
Essential Safety and Operational Guidance for Handling SR-4370
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the HDAC Inhibitor SR-4370.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective inhibitor of Class I histone deacetylases (HDACs). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research. This compound is a benzoylhydrazide-class HDAC inhibitor with inhibitory concentrations in the micromolar to nanomolar range for HDAC1, HDAC2, and HDAC3.[1][2][3][4] It is a valuable tool in cancer research and studies of HIV latency.[3][4]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Body | Laboratory coat | A full-length lab coat should be worn and kept fastened to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | Work should be conducted in a chemical fume hood. If a respirator is necessary, it should be a NIOSH-approved model with appropriate cartridges. |
Health and Safety Information
This compound is a bioactive compound and should be handled with care. The following table outlines the primary hazards.
| Hazard | Description |
| Acute Toxicity | The toxicological properties of this compound have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Contact | May cause skin irritation. Avoid contact with skin. |
| Eye Contact | May cause serious eye irritation. Avoid contact with eyes. |
| Ingestion | May be harmful if swallowed. Do not ingest. |
| Inhalation | May be harmful if inhaled. Avoid breathing dust or aerosols. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability and activity of this compound, as well as ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.
-
Spills: In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Clean the area with a suitable decontamination solution and dispose of the waste in a sealed container.
Storage:
-
Temperature: Store this compound as a solid at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), 0-4°C is acceptable.[4]
-
In Solvent: If stored in a solvent such as DMSO, it is recommended to store at -80°C for up to six months.[3]
-
Container: Keep the container tightly sealed and store in a dry, well-ventilated place.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated disposables (e.g., pipette tips, gloves, weigh paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving to disposal.
This compound Signaling Pathway Inhibition
This compound is a selective inhibitor of Class I HDACs, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, this compound leads to an increase in histone acetylation, altering chromatin structure and affecting the transcription of various genes, including those involved in cancer cell proliferation and survival.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
